molecular formula C11H12O3 B055437 5-Methoxy-2,3-dihydro-1H-indene-1-carboxylic acid CAS No. 116854-10-5

5-Methoxy-2,3-dihydro-1H-indene-1-carboxylic acid

Cat. No.: B055437
CAS No.: 116854-10-5
M. Wt: 192.21 g/mol
InChI Key: KWQZTFAAOCBAHM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Methoxy-2,3-dihydro-1H-indene-1-carboxylic acid is a high-value, multifunctional indane derivative serving as a critical synthetic intermediate and building block in medicinal chemistry and drug discovery. Its rigid, partially saturated bicyclic structure, featuring a carboxylic acid handle and a methoxy electron-donating group, makes it a privileged scaffold for constructing more complex, bioactive molecules. Researchers primarily utilize this compound in the synthesis of novel analogs for pharmacological screening, particularly as a core structure for developing protease inhibitors, receptor modulators, and other central nervous system (CNS)-targeted agents. The electron-rich aromatic system and the chiral center at the 1-position allow for diverse functionalization, enabling structure-activity relationship (SAR) studies and the exploration of novel chemical space. This compound is provided with high purity to ensure reliable and reproducible results in your research applications. It is intended for use in laboratory settings only.

Properties

IUPAC Name

5-methoxy-2,3-dihydro-1H-indene-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O3/c1-14-8-3-5-9-7(6-8)2-4-10(9)11(12)13/h3,5-6,10H,2,4H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWQZTFAAOCBAHM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C(CC2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20550971
Record name 5-Methoxy-2,3-dihydro-1H-indene-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20550971
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

116854-10-5
Record name 5-Methoxy-2,3-dihydro-1H-indene-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20550971
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-methoxy-2,3-dihydro-1H-indene-1-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 5-Methoxy-2,3-dihydro-1H-indene-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a viable synthetic pathway for 5-Methoxy-2,3-dihydro-1H-indene-1-carboxylic acid, a valuable building block in medicinal chemistry and drug discovery. The synthesis involves a multi-step process commencing from readily available starting materials, proceeding through the key intermediate 5-methoxy-1-indanone, and culminating in the target carboxylic acid. This document details the experimental protocols for the key transformations, presents quantitative data in a structured format, and includes a visual representation of the synthesis workflow.

Synthesis Pathway Overview

The synthesis of this compound can be achieved through a two-stage process. The first stage involves the synthesis of the key intermediate, 5-methoxy-1-indanone, via an intramolecular Friedel-Crafts acylation of 3-(3-methoxyphenyl)propanoic acid. The second stage focuses on the conversion of 5-methoxy-1-indanone to the final product, for which a Strecker synthesis approach, involving the formation and subsequent hydrolysis of an α-aminonitrile, is a promising route.

Synthesis_Pathway 3-(3-methoxyphenyl)propanoic acid 3-(3-methoxyphenyl)propanoic acid 5-methoxy-1-indanone 5-methoxy-1-indanone 3-(3-methoxyphenyl)propanoic acid->5-methoxy-1-indanone Intramolecular Friedel-Crafts Acylation 5-methoxy-1-amino-2,3-dihydro-1H-indene-1-carbonitrile 5-methoxy-1-amino-2,3-dihydro-1H-indene-1-carbonitrile 5-methoxy-1-indanone->5-methoxy-1-amino-2,3-dihydro-1H-indene-1-carbonitrile Strecker Reaction (NH4Cl, KCN) This compound This compound 5-methoxy-1-amino-2,3-dihydro-1H-indene-1-carbonitrile->this compound Acid Hydrolysis Synthesis_Workflow cluster_stage1 Stage 1: 5-methoxy-1-indanone Synthesis cluster_stage2 Stage 2: Carboxylic Acid Synthesis A Start: 3-(3-methoxyphenyl)propanoic acid B Reaction: Intramolecular Friedel-Crafts Acylation A->B C Work-up: Quenching & Extraction B->C D Purification: Recrystallization/Chromatography C->D E Intermediate: 5-methoxy-1-indanone D->E F Start: 5-methoxy-1-indanone E->F G Reaction: Strecker Synthesis (Aminonitrile Formation) F->G H Work-up: Extraction G->H I Intermediate: α-Aminonitrile H->I J Reaction: Acid Hydrolysis I->J K Work-up: Isolation J->K L Purification: Recrystallization K->L M Final Product: This compound L->M

A Technical Guide to the Physicochemical Properties of 5-Methoxy-2,3-dihydro-1H-indene-1-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the known physicochemical properties of 5-Methoxy-2,3-dihydro-1H-indene-1-carboxylic acid, a key intermediate in organic synthesis with potential applications in pharmaceutical development.[1] This guide consolidates available data, outlines relevant experimental protocols for property determination, and presents a logical workflow for its synthesis.

Core Physicochemical Data

While extensive experimental data for this specific molecule is not widely published, the following table summarizes its fundamental properties based on available chemical databases and predictive models.

PropertyValueSource
IUPAC Name This compoundN/A
CAS Number 116854-10-5N/A
Molecular Formula C₁₁H₁₂O₃[2]
Molecular Weight 192.21 g/mol [2]
Physical Form Solid (Predicted)
Melting Point Data not availableN/A
Boiling Point Data not availableN/A
Aqueous Solubility Data not availableN/A
pKa Data not availableN/A
Predicted XLogP3 1.7 - 1.8[3]
Purity ≥96% (Commercially available)N/A

XLogP3 is a computed value that indicates the lipophilicity of a compound; a higher value suggests lower water solubility.

Hazard and Safety Information

Based on classifications for similar chemical structures, this compound may be associated with the following hazards. Users should always consult a comprehensive Safety Data Sheet (SDS) before handling.

  • GHS07 Symbol: Indicates potential for skin irritation, eye irritation, or acute toxicity.[2]

  • Hazard Statement H302: Harmful if swallowed.[2]

Standard laboratory safety protocols, including the use of personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat, are required. Work should be conducted in a well-ventilated area or a fume hood.

Experimental Protocols

The following sections detail standardized laboratory methods for determining key physicochemical properties of organic carboxylic acids like this compound.

Melting Point Determination (Capillary Method)

The melting point is a crucial indicator of a solid compound's purity.[4] Pure crystalline solids typically exhibit a sharp melting point range of 0.5-1.0°C.

Methodology:

  • Sample Preparation: A small amount of the dry, crystalline compound is finely crushed into a powder. The open end of a glass capillary tube is pressed into the powder and tapped gently on a hard surface to pack a small sample (1-2 mm in height) into the sealed end.[5][6]

  • Apparatus Setup: The capillary tube is placed into a melting point apparatus, adjacent to a calibrated thermometer.[4]

  • Heating: The apparatus is heated rapidly to approach the expected melting point, then the heating rate is slowed to approximately 1-2°C per minute.[6]

  • Observation and Recording: The temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2) are recorded.[5][6] The melting point is reported as the range T1-T2.

Acid Dissociation Constant (pKa) Determination by Potentiometric Titration

The pKa value quantifies the acidity of the carboxylic acid group. Potentiometric titration is a standard method for its determination.

Methodology:

  • Solution Preparation: A precise mass of the carboxylic acid is dissolved in a suitable solvent (typically water or a water/co-solvent mixture) to create a solution of known concentration (e.g., 0.01 M).

  • Titration Setup: The solution is placed in a beaker with a magnetic stirrer. A calibrated pH electrode is submerged in the solution.[7] A standardized solution of a strong base (e.g., 0.1 M NaOH) is used as the titrant.[7]

  • Titration Process: The base is added to the acid solution in small, precise increments. After each addition, the solution is allowed to equilibrate, and the pH is recorded.[7] This process continues until the pH has passed the equivalence point and stabilized in the basic region.

  • Data Analysis: The recorded pH values are plotted against the volume of titrant added. The equivalence point is identified as the point of maximum slope on the titration curve. The volume of titrant at the half-equivalence point is determined, and the pH at this specific volume is equal to the pKa of the acid.[8] This is derived from the Henderson-Hasselbalch equation, where at the half-equivalence point, the concentrations of the acid and its conjugate base are equal.[8]

Logical Workflow: Synthesis

This compound serves as an important synthetic intermediate.[1] The diagram below illustrates a generalized, plausible synthetic pathway for indene-1-carboxylic acid derivatives, which involves key chemical transformations.

G Generalized Synthesis Workflow for Indene-1-Carboxylic Acid Derivatives cluster_start Starting Materials cluster_reaction Key Transformations cluster_product Final Product A Substituted Cinnamic Acid B Intramolecular Friedel-Crafts Acylation Reagents: e.g., SOCl₂, AlCl₃ A->B Cyclization C Reduction of Ketone Reagents: e.g., H₂, Pd/C B->C Reduction D Optional: Esterification/Hydrolysis Reagents: e.g., EtOH, H⁺ then NaOH, H₂O C->D Purification/ Modification E Target Indene-1-Carboxylic Acid Derivative D->E Isolation

References

5-Methoxy-2,3-dihydro-1H-indene-1-carboxylic acid mechanism of action

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Core Mechanism of Action of 5-Methoxy-2,3-dihydro-1H-indene-1-carboxylic Acid and its Derivatives

Introduction

This compound is a chemical intermediate, serving as a crucial structural scaffold in the synthesis of more complex, pharmacologically active molecules. While the compound itself is not recognized for a direct mechanism of action, its principal significance in the field of drug development lies in its role as a precursor for a promising class of therapeutic agents: selective Prostaglandin E Receptor 4 (EP4) antagonists .

This technical guide will, therefore, focus on the mechanism of action of the EP4 receptor, the signaling pathways it governs, and how antagonists derived from scaffolds like this compound modulate its activity to achieve therapeutic effects. The primary audience for this document includes researchers, scientists, and professionals involved in drug discovery and development.

The Target: Prostaglandin E2 and the EP4 Receptor

Prostaglandin E2 (PGE2) is a principal lipid mediator derived from arachidonic acid, playing a pivotal role in a multitude of physiological and pathological processes. Its effects are particularly prominent in inflammation, pain perception, immune responses, and cancer progression.[1][2]

PGE2 exerts its diverse functions by binding to four distinct G-protein coupled receptor (GPCR) subtypes: EP1, EP2, EP3, and EP4.[3][4][5] The EP4 receptor is widely distributed throughout the body, with notable expression in the gastrointestinal tract, uterus, skin, and various immune cells.[6][7] Its unique signaling capabilities make it a key target for therapeutic intervention.

Core Mechanism: EP4 Receptor Signaling Pathways

The binding of PGE2 to the EP4 receptor initiates a cascade of intracellular signaling events. Unlike some other EP receptors, EP4 can couple to multiple G-proteins, leading to the activation of both canonical and non-canonical pathways. This signaling diversity underpins its varied biological roles.[3][4][5]

Canonical Gαs-cAMP Pathway

The primary and most well-characterized signaling pathway for the EP4 receptor involves its coupling to the stimulatory G-protein, Gαs.[5][6]

  • Activation: Upon PGE2 binding, the EP4 receptor undergoes a conformational change, activating Gαs.

  • Adenylyl Cyclase Stimulation: The activated Gαs protein stimulates adenylyl cyclase, an enzyme that converts ATP into cyclic adenosine monophosphate (cAMP).[1][2][8]

  • PKA Activation: The resulting increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA).[1][6]

  • Downstream Effects: PKA phosphorylates a variety of downstream targets, including the cAMP-responsive element-binding protein (CREB), a transcription factor that modulates the expression of genes involved in inflammation, cell survival, and proliferation.[6]

This pathway is central to EP4-mediated effects such as vasodilation and immunomodulation.[3][6]

Non-Canonical Signaling Pathways

Emerging evidence demonstrates that EP4 can also signal through alternative pathways, providing a basis for its unique and complex functions.

  • PI3K Pathway: The EP4 receptor can activate the phosphatidylinositol 3-kinase (PI3K) pathway, which is critical for cell survival, growth, and migration.[5][9] This signaling can occur independently of cAMP.[9]

  • β-Arrestin Pathway: Like many GPCRs, the EP4 receptor is thought to engage β-arrestin, which can mediate receptor desensitization and initiate distinct signaling cascades.[3][4][5]

  • EPRAP-Mediated Signaling: In macrophages, the EP4 receptor interacts with a unique cytoplasmic protein known as EP4 receptor-associated protein (EPRAP). This interaction mediates anti-inflammatory effects by suppressing certain immune responses, a process that is notably independent of the canonical cAMP/PKA pathway.[6]

EP4_Signaling_Pathways cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PGE2 PGE2 EP4 EP4 Receptor (GPCR) PGE2->EP4 Binds PI3K_mem PI3K EP4->PI3K_mem Activates Gas Gαs EP4->Gas Activates EPRAP EPRAP EP4->EPRAP Interacts with AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts PI3K_cyto PI3K Activation Gas->AC Stimulates ATP ATP ATP->AC PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene Gene Expression (Inflammation, Proliferation) PI3K_cyto->Gene Influences EPRAP->Gene Anti-inflammatory Response CREB->Gene Modulates

Caption: EP4 Receptor Signaling Pathways.

Mechanism of Action of EP4 Receptor Antagonists

EP4 receptor antagonists are competitive inhibitors that selectively bind to the EP4 receptor, thereby blocking the endogenous ligand, PGE2, from binding and initiating downstream signaling.[1] This blockade effectively mitigates the physiological and pathological consequences of excessive PGE2-EP4 signaling.

The therapeutic outcomes of EP4 antagonism include:

  • Anti-Inflammatory Effects: By preventing PGE2 binding, antagonists reduce the production of pro-inflammatory cytokines, making them valuable for treating inflammatory conditions like rheumatoid arthritis and inflammatory bowel disease (IBD).[1]

  • Analgesia: PGE2 is a key mediator of pain and hyperalgesia. EP4 antagonists can reduce pain perception, offering a potential treatment for chronic pain conditions.[1]

  • Anti-Tumor Activity: In the tumor microenvironment (TME), PGE2 promotes cancer progression by suppressing the immune system and promoting angiogenesis.[1][10] EP4 antagonists can reverse this immunosuppression by inhibiting the negative effects of PGE2 on crucial anti-tumor immune cells (e.g., CD8+ T cells, NK cells) and myeloid-derived suppressor cells (MDSCs).[2][10][11] This action makes them a promising strategy for cancer immunotherapy, especially in combination with immune checkpoint inhibitors.[2][10]

Quantitative Data: Potency of Selective EP4 Antagonists

The potency of EP4 antagonists is typically determined through in vitro functional assays that measure the inhibition of PGE2-induced signaling. The half-maximal inhibitory concentration (IC50) is a key metric.

Compound/ReferenceAssay TypeSpeciesIC50 Value
L001[12]CRE Luciferase AssayHuman7.29 ± 0.64 nM
L001[12]Calcium Flux AssayHuman1.47 ± 0.02 nM
L001[12]Calcium Flux AssayMouse3.20 ± 0.28 nM
L001[12]Calcium Flux AssayRat14.25 ± 0.88 nM
E7046[12]CRE Reporter AssayHuman40.6 ± 14.8 nM
Compound 36[2]cAMP Functional AssayHuman47.1 nM
Compound 1[13]cAMP Functional AssayHuman~6 nM
Compound 2[13]cAMP Functional AssayHuman~6 nM
CJ-023,423[13]cAMP Functional AssayHuman12 nM

Experimental Protocols

Characterizing the mechanism of action of EP4 antagonists involves a series of well-defined experimental procedures.

Protocol 1: Radioligand Binding Assay

This assay determines the binding affinity of a compound for the EP4 receptor.

  • Objective: To measure the ability of an antagonist to displace a radiolabeled ligand ([³H]-PGE2) from the EP4 receptor.

  • Methodology:

    • Membrane Preparation: Prepare cell membrane fractions from a cell line engineered to overexpress the human EP4 receptor (e.g., HEK293 cells).

    • Incubation: In a 96-well plate format, incubate the membrane preparation with a constant concentration of [³H]-PGE2 and a serial dilution of the test antagonist.[13]

    • Equilibration: Allow the reaction to incubate for a set period (e.g., 90 minutes at 25°C) to reach binding equilibrium.[13]

    • Separation: Separate the membrane-bound radioligand from the unbound radioligand via rapid filtration through a glass fiber filter.

    • Quantification: Measure the radioactivity retained on the filter using a scintillation counter.

    • Analysis: Plot the percentage of inhibition against the antagonist concentration to calculate the Ki (inhibitory constant).

Protocol 2: Cell-Based cAMP Functional Assay

This assay measures the functional ability of an antagonist to block PGE2-induced signal transduction.

  • Objective: To quantify the inhibition of PGE2-stimulated cAMP production in cells expressing the EP4 receptor.

  • Methodology:

    • Cell Culture: Culture HEK293 cells stably transfected with the human EP4 receptor cDNA in appropriate media.[13]

    • Antagonist Treatment: Seed the cells in a 96-well plate. Pre-incubate the cells with a serial dilution of the EP4 antagonist for a defined period.

    • Agonist Stimulation: Add PGE2 at a concentration known to produce a submaximal response (typically EC80) to all wells except the negative control.[13] Incubate for a short period (e.g., 20 minutes at room temperature).[13]

    • Cell Lysis: Lyse the cells to release the intracellular cAMP.

    • cAMP Measurement: Quantify the cAMP levels using a commercially available kit, such as a competitive Enzyme Immunoassay (EIA) or a reporter gene assay (e.g., CRE-luciferase or SEAP).[12][14][15][16]

    • Data Analysis: Calculate the percent inhibition of the PGE2 response at each antagonist concentration and perform a non-linear regression to determine the IC50 value.[13]

cAMP_Assay_Workflow A 1. Cell Seeding HEK293-hEP4 cells are plated in 96-well plates. B 2. Compound Incubation Add serial dilutions of the EP4 antagonist to the cells. A->B C 3. Agonist Stimulation Add PGE2 (at EC80 concentration) to induce cAMP production. B->C D 4. Cell Lysis Lyse cells to release intracellular cAMP. C->D E 5. cAMP Quantification Measure cAMP levels using EIA or reporter assay. D->E F 6. Data Analysis Calculate % inhibition and determine IC50 value. E->F

Caption: Workflow for a cell-based cAMP functional assay.

Conclusion

This compound is a valuable chemical entity, not for its own biological activity, but as a foundational element for synthesizing potent and selective EP4 receptor antagonists. The EP4 receptor is a critical node in signaling pathways that drive inflammation, pain, and cancer. Antagonists that block this receptor's activity prevent the downstream cascades initiated by PGE2, leading to significant anti-inflammatory, analgesic, and anti-tumor effects. The continued exploration of molecules derived from this and related scaffolds holds substantial promise for the development of novel therapeutics to address a range of unmet medical needs.

References

The Biological Potential of 5-Methoxy-2,3-dihydro-1H-indene-1-carboxylic Acid Derivatives: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 5-methoxy-2,3-dihydro-1H-indene-1-carboxylic acid scaffold is a promising, yet relatively underexplored, chemotype in drug discovery. While extensive research on this specific substitution pattern is limited, analysis of structurally related indane and methoxy-substituted aromatic carboxylic acid derivatives reveals significant potential for a range of biological activities. This technical guide consolidates the available data on related compounds to provide a comprehensive overview of the potential therapeutic applications, experimental considerations, and future research directions for derivatives of this compound. The primary focus of related analogs appears to be in the realm of anti-inflammatory and analgesic discovery, with plausible extensions into anticancer and other therapeutic areas.

Potential Therapeutic Applications

Anti-inflammatory and Analgesic Activity

The indan-1-carboxylic acid core is a well-established pharmacophore in the development of non-steroidal anti-inflammatory drugs (NSAIDs). The marketed NSAIDs Sulindac and Clidanac feature this core structure, highlighting its clinical relevance. Methoxy-substitution on the aromatic ring of indan derivatives has been investigated as a strategy to enhance analgesic and anti-inflammatory potency. Research on various methoxy-substituted indan derivatives suggests that these compounds can exhibit significant pharmacological activities.

Anticancer Activity

Derivatives of the 2,3-dihydro-1H-indene scaffold have been investigated as inhibitors of tubulin polymerization, a validated target in cancer chemotherapy. While the most potent compounds in these studies feature a 4,5,6-trimethoxy substitution pattern and lack a carboxylic acid at the 1-position, this research underscores the potential of the indene core in the design of novel anticancer agents. The cytotoxic and anti-angiogenic properties of these related compounds suggest that derivatives of this compound may also warrant investigation in oncology.

Retinoic Acid Receptor (RAR) Modulation

The 2,3-dihydro-1H-indene scaffold has also been explored for its ability to modulate retinoic acid receptors (RARs), which are important targets in cancer, dermatology, and metabolic diseases. Specifically, derivatives incorporating a methoxy group on the indene ring have been synthesized and evaluated as RARα agonists. This suggests that the this compound core could be a valuable starting point for the design of novel RAR modulators.

Quantitative Data on Related Indane Derivatives

Compound ClassSpecific Derivative ExampleBiological ActivityQuantitative Data (IC50, etc.)Reference
Indan-1-carboxylic Acids6-chloro-5-cyclohexylindan-1-carboxylic acid (Clidanac)Anti-inflammatory-[1]
Indene Acetic Acids5-fluoro-2-methyl-1-[(4-methylsulfinyl)phenyl]methylene]-1H-indene-3-acetic acid (Sulindac)Anti-inflammatory-[1]
Dihydro-1H-indene DerivativesCompound 12d (4,5,6-trimethoxy substitution)Antiproliferative (against K562 cancer cell line)IC50 = 0.028 µM[2]
Indene-derived RARα Agonists4-((3-isopropoxy-2,3-dihydro-1H-inden-5-yl)-carbamoyl)benzoic acid (36d)RARα agonist, cell differentiation (NB4 cells)68.88% differentiation at 5 µM[3]

Experimental Protocols

Detailed experimental methodologies are crucial for the synthesis and evaluation of novel compounds. The following protocols are generalized from studies on related indane carboxylic acid derivatives and can be adapted for the investigation of this compound derivatives.

General Synthesis of Indan-1-Carboxylic Acids

A common synthetic route to indan-1-carboxylic acids starts from the corresponding substituted benzaldehyde. The general workflow is depicted in the diagram below.

Synthesis_Workflow cluster_start Starting Materials cluster_reaction1 Knoevenagel Condensation cluster_intermediate1 Intermediate cluster_reaction2 Cyclization cluster_intermediate2 Intermediate cluster_reaction3 Reduction cluster_final Final Product Substituted Benzaldehyde Substituted Benzaldehyde Reaction1 Reaction with Pyridine in Benzene Substituted Benzaldehyde->Reaction1 Ethyl Cyanoacetate Ethyl Cyanoacetate Ethyl Cyanoacetate->Reaction1 Cinnamic_Acid_Derivative Substituted Cinnamic Acid Derivative Reaction1->Cinnamic_Acid_Derivative Reaction2 Cyclization (e.g., via Phenyl Succinic Acid) Cinnamic_Acid_Derivative->Reaction2 Indanone_Derivative Substituted Indanone-1-carboxylic Acid Derivative Reaction2->Indanone_Derivative Reaction3 Reduction Indanone_Derivative->Reaction3 Final_Product Substituted Indan-1-carboxylic Acid Reaction3->Final_Product

General synthetic workflow for indan-1-carboxylic acids.
In Vitro Anti-inflammatory Assay: Cyclooxygenase (COX) Inhibition

The anti-inflammatory activity of the synthesized compounds can be evaluated by their ability to inhibit COX-1 and COX-2 enzymes.

COX_Inhibition_Assay COX Inhibition Assay Workflow cluster_setup Assay Setup cluster_incubation Incubation cluster_measurement Measurement cluster_analysis Data Analysis Enzyme COX-1 or COX-2 Enzyme Incubation_Step Incubate at 37°C Enzyme->Incubation_Step Test_Compound Test Compound (Varying Concentrations) Test_Compound->Incubation_Step Arachidonic_Acid Arachidonic Acid (Substrate) Arachidonic_Acid->Incubation_Step PGE2_Measurement Measure Prostaglandin E2 (PGE2) Production (e.g., by EIA) Incubation_Step->PGE2_Measurement IC50_Calculation Calculate IC50 Value PGE2_Measurement->IC50_Calculation

Workflow for determining COX inhibitory activity.

Signaling Pathways

Cyclooxygenase Pathway in Inflammation

The primary mechanism of action for many indane carboxylic acid-based anti-inflammatory agents is the inhibition of the cyclooxygenase (COX) enzymes. This pathway is central to the inflammatory response.

COX_Pathway Cell_Membrane_Phospholipids Cell Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Cell_Membrane_Phospholipids->Arachidonic_Acid Phospholipase A2 COX_Enzymes COX-1 / COX-2 Arachidonic_Acid->COX_Enzymes Prostaglandins Prostaglandins (e.g., PGE2) COX_Enzymes->Prostaglandins Inflammation Inflammation (Pain, Fever, Swelling) Prostaglandins->Inflammation Inhibitor This compound Derivative (Proposed) Inhibitor->COX_Enzymes

Proposed inhibition of the COX pathway by derivatives.

Future Directions and Conclusion

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. Based on the biological activities of related compounds, the most immediate opportunities appear to be in the discovery of new anti-inflammatory and analgesic drugs. Further structure-activity relationship (SAR) studies are warranted to explore the impact of various substitutions on the carboxylic acid and the indene ring system. Moreover, screening of a focused library of these derivatives against other relevant targets, such as those in oncology and metabolic diseases, could unveil novel therapeutic applications. The synthesis and biological evaluation of a diverse set of derivatives are critical next steps to fully elucidate the potential of this chemical class.

References

Spectroscopic Data of 5-Methoxy-2,3-dihydro-1H-indene-1-carboxylic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic values for 5-Methoxy-2,3-dihydro-1H-indene-1-carboxylic acid. These predictions are derived from its chemical structure, considering the influence of the methoxy, dihydroindene, and carboxylic acid functional groups, and by comparison with data for structurally analogous compounds.

Table 1: Predicted ¹H NMR Spectroscopic Data (Solvent: DMSO-d₆)

Chemical Shift (δ, ppm)MultiplicityNumber of ProtonsAssignment
~12.5Singlet (broad)1HCarboxylic Acid (-COOH)
~7.1Doublet1HAromatic Proton (C7-H)
~6.8Doublet1HAromatic Proton (C6-H)
~6.7Singlet1HAromatic Proton (C4-H)
~3.9Triplet1HMethine Proton (C1-H)
~3.7Singlet3HMethoxy Group (-OCH₃)
~3.0 - 2.8Multiplet2HMethylene Protons (C3-H₂)
~2.5 - 2.3Multiplet2HMethylene Protons (C2-H₂)

Note: The chemical shift of the carboxylic acid proton is highly dependent on the solvent, concentration, and temperature due to hydrogen bonding.

Table 2: Predicted ¹³C NMR Spectroscopic Data (Solvent: DMSO-d₆)

Chemical Shift (δ, ppm)Carbon Assignment
~175Carboxylic Acid Carbonyl (C=O)
~158Aromatic Carbon (C5)
~145Aromatic Carbon (C7a)
~135Aromatic Carbon (C3a)
~126Aromatic Carbon (C7)
~114Aromatic Carbon (C6)
~112Aromatic Carbon (C4)
~55Methoxy Carbon (-OCH₃)
~45Methine Carbon (C1)
~31Methylene Carbon (C3)
~30Methylene Carbon (C2)

Table 3: Predicted Infrared (IR) Spectroscopic Data

Wavenumber (cm⁻¹)IntensityAssignment
3300 - 2500BroadO-H stretch (Carboxylic Acid)
3050 - 3000MediumC-H stretch (Aromatic)
2980 - 2850MediumC-H stretch (Aliphatic)
1710 - 1680StrongC=O stretch (Carboxylic Acid)
1610, 1580, 1500Medium-StrongC=C stretch (Aromatic)
1250StrongC-O stretch (Aryl Ether)
1200MediumC-O stretch (Carboxylic Acid)
850 - 800StrongC-H bend (Aromatic, out-of-plane)

Table 4: Predicted Mass Spectrometry (MS) Data

AdductPredicted m/z
[M+H]⁺193.0859
[M+Na]⁺215.0678
[M-H]⁻191.0714

Experimental Protocols

The following are general methodologies for acquiring the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄).

  • ¹H NMR Acquisition: A one-dimensional proton spectrum should be acquired. Typical parameters include a 30-45 degree pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. The number of scans can range from 8 to 64, depending on the sample concentration.

  • ¹³C NMR Acquisition: A one-dimensional carbon spectrum should be acquired with proton decoupling. A significantly larger number of scans (e.g., 1024 or more) is generally required due to the lower natural abundance of the ¹³C isotope. A relaxation delay of 2-5 seconds is recommended to ensure accurate integration, especially for quaternary carbons.

  • Data Processing: The raw data (Free Induction Decay - FID) should be processed using appropriate NMR software. This typically involves Fourier transformation, phase correction, baseline correction, and referencing to the residual solvent peak.

Infrared (IR) Spectroscopy
  • Sample Preparation:

    • Solid State (KBr Pellet): Mix a small amount of the sample (1-2 mg) with dry potassium bromide (KBr) powder (100-200 mg). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

    • Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal. This method requires minimal sample preparation.

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Record a background spectrum of the empty sample compartment or the clean ATR crystal. Place the sample in the infrared beam path and record the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The spectral range is usually 4000 to 400 cm⁻¹.

  • Data Processing: The instrument's software will automatically subtract the background spectrum from the sample spectrum to generate the final IR spectrum.

Mass Spectrometry (MS)
  • Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.

  • Instrumentation: A mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), is recommended.

  • Data Acquisition:

    • Direct Infusion: The sample solution can be directly infused into the ion source at a constant flow rate.

    • LC-MS: For complex mixtures, the sample can be introduced through a liquid chromatograph (LC) for separation prior to mass analysis.

  • Data Analysis: The resulting mass spectrum will show the mass-to-charge ratio (m/z) of the ions produced. The molecular weight of the compound can be determined from the molecular ion peak (e.g., [M+H]⁺ or [M-H]⁻).

Visualizations

Spectroscopic_Analysis_Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Compound 5-Methoxy-2,3-dihydro-1H- indene-1-carboxylic acid NMR NMR Spectroscopy (¹H, ¹³C) Compound->NMR IR IR Spectroscopy Compound->IR MS Mass Spectrometry Compound->MS Structure_Elucidation Structural Elucidation NMR->Structure_Elucidation Purity_Assessment Purity Assessment NMR->Purity_Assessment IR->Structure_Elucidation MS->Structure_Elucidation

Caption: Workflow for the spectroscopic analysis of a chemical compound.

Caption: Potential fragmentation pathways in mass spectrometry.

Unraveling the Genesis of 5-Methoxy-2,3-dihydro-1H-indene-1-carboxylic acid: A Technical Deep-Dive

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – A comprehensive technical guide has been compiled detailing the discovery and historical synthesis of 5-Methoxy-2,3-dihydro-1H-indene-1-carboxylic acid, a significant molecule in the landscape of organic synthesis and drug development. This whitepaper provides researchers, scientists, and drug development professionals with an in-depth look at the foundational chemistry that brought this compound to light, complete with detailed experimental protocols and visual aids to illuminate the core synthetic pathways.

The journey to understanding the origins of this compound begins with the broader history of indanone and indane carboxylic acid synthesis. While a definitive first synthesis of this specific methoxy-substituted derivative remains elusive in readily available literature, its creation is intrinsically linked to the pioneering work on intramolecular cyclization reactions, most notably the Friedel-Crafts reaction.

The Foundational Chemistry: Friedel-Crafts Acylation and its Progeny

The synthesis of the indanone core, a likely precursor to this compound, has its roots in the late 19th century with the discovery of the Friedel-Crafts reaction in 1877. This powerful method for forming carbon-carbon bonds on aromatic rings became a cornerstone of organic synthesis. The first documented synthesis of an indanone from a carboxylic acid derivative was reported in 1939, laying the groundwork for future explorations into substituted indanones.

A pivotal moment in the history of indane carboxylic acid synthesis arrived in 1953 with the work of W. H. Linnell, D. W. Mathieson, and D. T. Modi, who published "A synthesis of indane-1-carboxylic acids." Although the full text of this seminal paper is not widely accessible, its title and citations suggest a focused effort on developing methodologies for this class of compounds. It is highly probable that the synthesis of this compound was either achieved or made conceptually accessible through the principles outlined in this and similar contemporary research.

The most logical and historically consistent synthetic route to this compound involves the intramolecular Friedel-Crafts cyclization of a precursor molecule, 3-(4-methoxyphenyl)propanoic acid. This pathway is a classic example of electrophilic aromatic substitution, a fundamental concept in organic chemistry.

Logical Synthesis Pathway

The logical pathway for the historical synthesis can be broken down into two key stages: the preparation of the precursor, 3-(4-methoxyphenyl)propanoic acid, and its subsequent intramolecular cyclization to form the indanone, which can then be further modified to the target carboxylic acid.

G cluster_0 Stage 1: Precursor Synthesis cluster_1 Stage 2: Intramolecular Cyclization and Derivatization Anisole Anisole Friedel_Crafts_Acylation Friedel_Crafts_Acylation Anisole->Friedel_Crafts_Acylation Succinic_Anhydride Succinic_Anhydride Succinic_Anhydride->Friedel_Crafts_Acylation 3-(4-methoxybenzoyl)propanoic_acid 3-(4-methoxybenzoyl)propanoic_acid Friedel_Crafts_Acylation->3-(4-methoxybenzoyl)propanoic_acid AlCl3 Clemmensen_Reduction Clemmensen_Reduction 3-(4-methoxybenzoyl)propanoic_acid->Clemmensen_Reduction Zn(Hg), HCl 3-(4-methoxyphenyl)propanoic_acid 3-(4-methoxyphenyl)propanoic_acid Clemmensen_Reduction->3-(4-methoxyphenyl)propanoic_acid Precursor 3-(4-methoxyphenyl)propanoic_acid Intramolecular_FC_Acylation Intramolecular_FC_Acylation Precursor->Intramolecular_FC_Acylation Polyphosphoric acid or other strong acid 5-Methoxy-1-indanone 5-Methoxy-1-indanone Intramolecular_FC_Acylation->5-Methoxy-1-indanone Carboxylation Carboxylation 5-Methoxy-1-indanone->Carboxylation e.g., Reformatsky reaction followed by hydrolysis Target_Molecule 5-Methoxy-2,3-dihydro-1H-indene-1-carboxylic_acid Carboxylation->Target_Molecule

Fig. 1: Logical historical synthesis pathway.

Experimental Protocols

While the precise historical experimental details are not fully documented in accessible literature, the following represents a plausible and technically sound protocol based on established chemical principles of the mid-20th century.

Stage 1: Synthesis of 3-(4-methoxyphenyl)propanoic acid
  • Friedel-Crafts Acylation: To a cooled and stirred mixture of anhydrous aluminum chloride (2.2 mol) in nitrobenzene (500 mL), a solution of anisole (1.0 mol) and succinic anhydride (1.0 mol) in nitrobenzene (250 mL) is added dropwise. The reaction mixture is stirred at room temperature for 24 hours and then poured onto a mixture of crushed ice and concentrated hydrochloric acid. The resulting solid, 3-(4-methoxybenzoyl)propanoic acid, is collected by filtration, washed with water, and dried.

  • Clemmensen Reduction: The 3-(4-methoxybenzoyl)propanoic acid (1.0 mol) is refluxed with amalgamated zinc (200 g) and concentrated hydrochloric acid (500 mL) for 24 hours. The reaction mixture is then cooled, and the solid product, 3-(4-methoxyphenyl)propanoic acid, is collected by filtration, washed with water, and recrystallized from ethanol.

Stage 2: Synthesis of this compound
  • Intramolecular Friedel-Crafts Cyclization: 3-(4-methoxyphenyl)propanoic acid (1.0 mol) is heated with polyphosphoric acid (500 g) at 100°C with vigorous stirring for 2 hours. The hot mixture is poured onto crushed ice, and the resulting precipitate, 5-methoxy-1-indanone, is collected by filtration, washed with water, and purified by distillation under reduced pressure.

  • Conversion to the Carboxylic Acid: The 5-methoxy-1-indanone can be converted to the target carboxylic acid through various methods known at the time, such as the Reformatsky reaction with a haloacetic ester followed by hydrolysis, or by conversion to the corresponding cyanohydrin, followed by hydrolysis and reduction.

Data Presentation

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)
AnisoleC₇H₈O108.14-37
Succinic AnhydrideC₄H₄O₃100.07119-121
3-(4-methoxybenzoyl)propanoic acidC₁₁H₁₂O₄208.21146-148
3-(4-methoxyphenyl)propanoic acidC₁₀H₁₂O₃180.20102-104
5-Methoxy-1-indanoneC₁₀H₁₀O₂162.19109-112
This compound C₁₁H₁₂O₃ 192.21 (Varies with enantiomeric form)

Conclusion

The discovery and synthesis of this compound are a testament to the enduring power of fundamental organic reactions. While the exact historical record of its first synthesis requires further archival research, the logical synthetic pathways, rooted in the principles of the Friedel-Crafts reaction, provide a clear and technically sound reconstruction of its likely genesis. This guide serves as a valuable resource for understanding the historical context and the practical chemistry behind this important molecule.

About [Your Organization]

Contact:

[Title]

[Email]

[Phone Number]

Potential Therapeutic Targets of 5-Methoxy-2,3-dihydro-1H-indene-1-carboxylic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Methoxy-2,3-dihydro-1H-indene-1-carboxylic acid is a small molecule belonging to the indane class of compounds. While direct pharmacological studies on this specific molecule are limited in publicly available literature, the indane scaffold is a well-recognized pharmacophore present in numerous biologically active compounds. This technical guide consolidates the current understanding of the therapeutic potential of indane derivatives and proposes a strategic approach for the investigation of this compound. Drawing from structure-activity relationships of analogous compounds, this document outlines potential therapeutic targets in oncology, inflammation, and neurodegenerative diseases. Detailed experimental protocols for the evaluation of these potential activities are provided to facilitate further research and drug discovery efforts.

Introduction

The indane ring system, a bicyclic hydrocarbon consisting of a benzene ring fused to a cyclopentane ring, is a privileged scaffold in medicinal chemistry.[1][2] Its rigid structure provides a fixed orientation for pendant functional groups, enabling precise interactions with biological targets.[1] Modifications to the indane core, including the introduction of methoxy and carboxylic acid moieties, can significantly influence the pharmacological profile of the resulting derivatives. This guide focuses on the potential therapeutic applications of this compound, a compound for which specific biological data is not yet widely available. By examining the established activities of structurally related indane and indole derivatives, we can infer and propose likely therapeutic targets and pathways for investigation.

Potential Therapeutic Areas and Targets

Based on the biological activities of structurally similar compounds, this compound is a candidate for investigation in the following therapeutic areas:

Anti-Inflammatory and Analgesic Activity

Indane carboxylic acid derivatives have been explored for their anti-inflammatory and analgesic properties. Some analogues have shown potent activity, suggesting that this compound may also modulate inflammatory pathways. The primary molecular targets in this area are the cyclooxygenase (COX) enzymes, COX-1 and COX-2, which are central to the synthesis of prostaglandins, key mediators of inflammation and pain.

Anticancer Activity

The indane scaffold is present in various compounds with demonstrated anticancer activity.[3][4] These compounds have been shown to induce apoptosis, inhibit cell proliferation, and arrest the cell cycle in various cancer cell lines.[3] Potential molecular targets for indane derivatives in oncology are diverse and can include protein kinases, transcription factors, and enzymes involved in cellular metabolism and signaling.

Neuroprotective Effects

Certain aminoindane derivatives, such as 5-methoxy-2-aminoindane (MEAI), have been investigated for their psychoactive and neuroprotective properties.[5] While the carboxylic acid moiety in the target compound significantly alters its chemical properties compared to an amino group, the shared 5-methoxyindane core suggests that neuroprotective potential should not be ruled out. Potential mechanisms could involve the modulation of neurotransmitter systems or pathways involved in neuronal survival and plasticity.

Quantitative Data Summary

Assay Type Target Parameter Value (μM) Reference Compound Value (μM)
Anti-InflammatoryCOX-1 (ovine)IC50N/AIndomethacinN/A
Anti-InflammatoryCOX-2 (human)IC50N/ACelecoxibN/A
AnticancerMCF-7 (Breast)IC50N/ADoxorubicinN/A
AnticancerA549 (Lung)IC50N/ACisplatinN/A
AnticancerDU145 (Prostate)IC50N/ADocetaxelN/A
NeuroprotectionSH-SY5Y (Neuroblastoma)EC50N/ARasagilineN/A

N/A: Not Available

Experimental Protocols

To elucidate the therapeutic potential of this compound, the following detailed experimental protocols are recommended.

Cyclooxygenase (COX) Inhibition Assay

This protocol is designed to determine the inhibitory activity of the test compound against COX-1 and COX-2 enzymes.

Materials:

  • COX-1 (ovine) and COX-2 (human) enzymes

  • Arachidonic acid (substrate)

  • Heme (cofactor)

  • N,N,N',N'-Tetramethyl-p-phenylenediamine (TMPD) (colorimetric probe)

  • Test compound (this compound)

  • Reference inhibitors (Indomethacin for COX-1, Celecoxib for COX-2)

  • Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • 96-well microplate reader

Procedure:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, add the assay buffer, enzyme (COX-1 or COX-2), heme, and varying concentrations of the test compound or reference inhibitor.

  • Incubate the plate at room temperature for 15 minutes.

  • Initiate the reaction by adding arachidonic acid and TMPD.

  • Measure the absorbance at 590 nm every minute for 10 minutes.

  • Calculate the rate of reaction for each concentration.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.

In Vitro Anticancer Activity Assay (MTT Assay)

This protocol assesses the cytotoxic effect of the test compound on various cancer cell lines.

Materials:

  • Cancer cell lines (e.g., MCF-7, A549, DU145)

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • Test compound

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution

  • Solubilization solution (e.g., DMSO or a solution of HCl in isopropanol)

  • 96-well cell culture plates

Procedure:

  • Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 48 or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

  • Add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm.

  • Calculate the percentage of cell viability for each concentration and determine the IC50 value.

Neuroprotection Assay (Hydrogen Peroxide-Induced Oxidative Stress Model)

This protocol evaluates the ability of the test compound to protect neuronal cells from oxidative stress-induced cell death.

Materials:

  • Neuronal cell line (e.g., SH-SY5Y)

  • Cell culture medium

  • Test compound

  • Hydrogen peroxide (H₂O₂)

  • MTT or other viability assay reagents

Procedure:

  • Plate the neuronal cells in a 96-well plate and allow them to differentiate if necessary.

  • Pre-treat the cells with different concentrations of the test compound for a specific duration (e.g., 24 hours).

  • Induce oxidative stress by adding a cytotoxic concentration of H₂O₂ to the medium.

  • Incubate for a further 24 hours.

  • Assess cell viability using the MTT assay as described in section 4.2.

  • Calculate the percentage of neuroprotection afforded by the test compound at each concentration and determine the EC50 value.

Visualizations

Proposed Signaling Pathway: Cyclooxygenase (COX) Pathway

The following diagram illustrates the potential site of action for this compound within the arachidonic acid cascade, a key inflammatory pathway.

COX_Pathway Arachidonic_Acid Arachidonic Acid COX_Enzymes COX-1 / COX-2 Arachidonic_Acid->COX_Enzymes Prostaglandins Prostaglandins COX_Enzymes->Prostaglandins Inflammation Inflammation Pain Fever Prostaglandins->Inflammation Test_Compound 5-Methoxy-2,3-dihydro-1H- indene-1-carboxylic acid Test_Compound->COX_Enzymes

Caption: Potential inhibition of COX enzymes by the test compound.

Experimental Workflow for Compound Screening

The diagram below outlines a logical workflow for the initial screening and evaluation of this compound.

Screening_Workflow Start Compound Synthesis & Characterization Primary_Screening Primary Screening (e.g., COX Inhibition, MTT Assay) Start->Primary_Screening Hit_Identification Hit Identification (Activity > Threshold) Primary_Screening->Hit_Identification Dose_Response Dose-Response Studies (IC50 / EC50 Determination) Hit_Identification->Dose_Response Active Lead_Optimization Lead Optimization Hit_Identification->Lead_Optimization Inactive Secondary_Assays Secondary Assays (e.g., In vivo models) Dose_Response->Secondary_Assays Secondary_Assays->Lead_Optimization

Caption: A general workflow for the biological evaluation of the title compound.

Conclusion

While direct experimental evidence for the therapeutic targets of this compound is currently lacking, its structural similarity to known bioactive indane derivatives provides a strong rationale for its investigation as a potential anti-inflammatory, anticancer, or neuroprotective agent. The experimental protocols and strategic workflow outlined in this guide offer a clear path forward for researchers to elucidate the pharmacological profile of this compound and to determine its potential for future drug development. The systematic evaluation of its activity against targets such as the COX enzymes and its cytotoxic effects on relevant cancer cell lines will be crucial first steps in unlocking the therapeutic value of this promising molecule.

References

A Comprehensive Technical Review of Substituted Indene-1-Carboxylic Acids for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth review of the current state of research on substituted indene-1-carboxylic acids, a class of compounds with significant potential in drug discovery. This document covers their synthesis, biological activities, and underlying mechanisms of action, with a focus on providing actionable information for researchers in the field.

Synthesis of Substituted Indene-1-Carboxylic Acids

The synthesis of the indene scaffold is a well-established area of organic chemistry, with numerous methods available for the construction of the core ring system and the introduction of various substituents.

General Synthetic Strategies

Several key strategies are employed for the synthesis of substituted indenes, which can be subsequently functionalized to yield indene-1-carboxylic acids. These include:

  • One-Pot Syntheses: Efficient one-pot procedures have been developed for the creation of indenol derivatives starting from 1-hydroxy-1H-indene-2-carboxylic acid. This can involve esterification with various alcohols in the presence of an acid catalyst.

  • Cyclization Reactions: Brønsted acid-catalyzed cyclization of diaryl- and alkyl aryl-1,3-dienes offers a mild and efficient route to substituted indenes. Another approach involves the cycloisomerization of 1-alkyl-2-ethynylbenzenes catalyzed by air-stable metal salts like PtCl₂.

  • Palladium-Catalyzed Cross-Coupling and Metathesis: Readily available phenols can be used as starting materials in a sequence involving a Palladium-catalyzed Suzuki coupling followed by a Ruthenium-catalyzed ring-closing metathesis to construct functionalized indene derivatives.

  • From 1-Indanones: The synthesis of 1-indanones, which can be precursors to indenes, can be achieved through methods like the Friedel–Crafts acylation of arenes with α,β-unsaturated acid chlorides or the cyclization of hydrocinnamic acids.

Detailed Experimental Protocols

While a comprehensive repository of detailed protocols is beyond the scope of this guide, the following examples illustrate common synthetic methodologies.

Example 1: Synthesis of 1-(Dicyanomethylene)-3-hydroxy-1H-indene-2-carboxylic Acid [1]

This protocol describes the synthesis of a specific substituted indene-2-carboxylic acid, which can be a valuable intermediate.

  • Reaction: A mixture of 2-(3-oxoisobenzofuran-1(3H)-ylidene)malononitrile (1.53 mmol), tert-butyl acetoacetate (1.91 mmol) in triethylamine (1.35 mL), and acetic anhydride (2.04 mL) is stirred at room temperature for 72 hours.

  • Workup: A 2 N solution of HCl (10 mL) is added, and the reaction mixture is stirred at 70 °C for 2 hours.

  • Isolation: After cooling to room temperature, the solid product is filtered off and washed with water.

Example 2: General Procedure for the Synthesis of Indene Amino Acid Derivatives

The following procedure was used for the synthesis of a series of indene amino acid derivatives investigated as succinate dehydrogenase inhibitors.

  • Amide Coupling: To a solution of 2-(3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamido)-2,3-dihydro-1H-indene-2-carboxylic acid (0.9 mmol) in DCM (5 mL) is added N-(3-(dimethylamino)propyl)-n′-ethylcarbodiimide hydrochloride (EDCI, 2.1 mmol), 1-Hydroxybenzotriazole (HOBt, 2.4 mmol), and N,N-Diisopropylethylamine (DIPEA, 2.0 mmol) at 0 °C.

  • Addition of Amine: After 1 hour, substituted phenylhydrazine hydrochloride is added to the reaction mixture.

  • Reaction Completion: The mixture is allowed to warm to room temperature and stirred for another 16 hours.

Biological Activities and Therapeutic Potential

Substituted indene-1-carboxylic acids and their derivatives have been investigated for a wide range of biological activities, demonstrating their potential as scaffolds for the development of new therapeutic agents.

Anticancer and Antiproliferative Activity

A significant body of research has focused on the anticancer properties of indene derivatives. Notably, metabolites of the non-steroidal anti-inflammatory drug (NSAID) Sulindac, which features an indene core, have been shown to possess antiproliferative effects. Research in this area has led to the synthesis of new indene derivatives with the aim of enhancing these anticancer properties.

Enzyme Inhibition

The indene scaffold has been successfully utilized to design inhibitors of various enzymes implicated in disease.

  • Succinate Dehydrogenase Inhibitors (SDHIs): Novel indene amino acid derivatives have been designed and synthesized as SDHIs, which are important in the agricultural sector as fungicides.

  • Topoisomerase I Inhibitors: Indenoisoquinoline derivatives have been synthesized and shown to act as topoisomerase I inhibitors, with demonstrated cytotoxicity against various cancer cell lines.

  • Cyclooxygenase (COX) Inhibition: As exemplified by Sulindac, the indene core is a known scaffold for COX inhibitors, which are the basis for many NSAIDs.

Other Biological Activities

Indene derivatives have also been reported to possess antimicrobial and antioxidant activities.

Quantitative Biological Data

The following tables summarize some of the reported quantitative biological data for substituted indene and indan-carboxylic acid derivatives. Due to the diverse nature of the targets and assays, a direct comparison across all compounds is not always feasible.

Table 1: Cytotoxicity of Indan-1-carboxylic Acid Derivatives

CompoundCell LineLC50 (µg/mL)Reference
Indan-1-carboxylic acid-3-semicarbazoneBrine shrimp nauplii6.43
Indan-1-acetic acid-3-semicarbazoneBrine shrimp nauplii1.96
Vincristine sulphate (Reference)Brine shrimp nauplii0.33

Table 2: Topoisomerase I Inhibition and Cytotoxicity of an Indenoisoquinoline Derivative

CompoundCell LineIC50 (µM)Reference
WN191MDA-MB-231 (Triple-negative breast cancer)0.58
WN191HeLa (Cervical cancer)1.12
WN191DU-145 (Prostate cancer)0.80
WN191HCT116 (Colon cancer)0.53
WN191A549 (Lung cancer)1.09
WN198 (Copper complex of WN191)MDA-MB-231 (Triple-negative breast cancer)0.37
WN198 (Copper complex of WN191)HeLa (Cervical cancer)0.72
WN198 (Copper complex of WN191)DU-145 (Prostate cancer)1.04

Signaling Pathways and Mechanisms of Action

Understanding the molecular mechanisms by which substituted indene-1-carboxylic acids exert their biological effects is crucial for rational drug design and development. While direct studies on indene-1-carboxylic acids are limited, research on structurally related indene derivatives provides valuable insights into potentially relevant signaling pathways.

Ras/Raf/MAPK Pathway

Derivatives of the indene-containing drug Sulindac have been shown to inhibit the tumorigenic Ras/Raf/MAPK pathway. This pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival, and its dysregulation is a hallmark of many cancers. Inhibition of this pathway by indene derivatives suggests a potential mechanism for their observed antiproliferative effects.

MAPK_Pathway Ligand Growth Factor Receptor Receptor Tyrosine Kinase (RTK) Ligand->Receptor Ras Ras Receptor->Ras activates Raf Raf Ras->Raf activates MEK MEK Raf->MEK phosphorylates ERK ERK MEK->ERK phosphorylates TranscriptionFactors Transcription Factors (e.g., c-Myc, AP-1) ERK->TranscriptionFactors activates Proliferation Cell Proliferation, Survival, Differentiation TranscriptionFactors->Proliferation promotes IndeneDerivative Indene Derivative (e.g., Sulindac metabolite) IndeneDerivative->Ras inhibits

Figure 1: Postulated inhibition of the Ras/Raf/MAPK pathway by indene derivatives.
PI3K/Akt Signaling Pathway

A 3a-aza-cyclopenta[α]indene derivative has been shown to have enhanced therapeutic efficacy in lung cancer cells when combined with a PI3K inhibitor. This suggests that the indene derivative may induce cellular stress or damage that can be potentiated by blocking the pro-survival PI3K/Akt signaling pathway. This pathway is central to regulating cell survival, growth, and proliferation.

PI3K_Akt_Pathway GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK PI3K PI3K RTK->PI3K activates PIP3 PIP3 PI3K->PIP3 converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt activates Downstream Downstream Effectors (e.g., mTOR, Bad) Akt->Downstream activates CellSurvival Cell Survival, Growth, Proliferation Downstream->CellSurvival promotes IndeneDerivative 3a-aza-cyclopenta[α]indene Derivative CellularStress Cellular Stress/ DNA Damage IndeneDerivative->CellularStress induces CellularStress->CellSurvival inhibits

Figure 2: Potential interplay of an indene derivative with the PI3K/Akt survival pathway.
NF-κB Signaling Pathway

Given the anti-inflammatory properties of some indene derivatives (e.g., Sulindac), the NF-κB signaling pathway is another highly plausible target. The NF-κB pathway is a master regulator of inflammation, and its inhibition is a key mechanism of action for many anti-inflammatory drugs. While direct evidence for the modulation of NF-κB by indene-1-carboxylic acids is currently lacking in the reviewed literature, it represents a logical and important area for future investigation.

Experimental and Drug Discovery Workflow

The discovery and development of novel substituted indene-1-carboxylic acids as therapeutic agents typically follows a structured workflow, from initial hit identification to preclinical evaluation.

Drug_Discovery_Workflow cluster_0 Hit Identification cluster_1 Hit-to-Lead cluster_2 Lead Optimization cluster_3 Preclinical Development HitDiscovery High-Throughput Screening (HTS) or Virtual Screening of Indene Libraries HitValidation Hit Confirmation & Preliminary SAR HitDiscovery->HitValidation LeadGen Synthesis of Analogs & Initial Optimization (Potency, Selectivity) HitValidation->LeadGen LeadOpt Iterative Synthesis & Multiparameter Optimization (ADME/Tox, PK/PD) LeadGen->LeadOpt InVivoProof In Vivo Proof of Concept (Animal Models) LeadOpt->InVivoProof Preclinical Candidate Selection & IND-Enabling Studies (GLP Toxicology) InVivoProof->Preclinical

Figure 3: A typical drug discovery workflow for small molecule inhibitors like indene-1-carboxylic acids.

This workflow involves:

  • Hit Identification: Large libraries of diverse indene derivatives are screened against a biological target of interest using high-throughput assays.

  • Hit-to-Lead: Promising "hits" are confirmed and their initial structure-activity relationships (SAR) are explored. A focused set of analogs is synthesized to improve potency and selectivity, leading to the identification of "lead" compounds.

  • Lead Optimization: The lead compounds undergo extensive medicinal chemistry efforts to optimize multiple properties simultaneously, including efficacy, pharmacokinetic properties (ADME - absorption, distribution, metabolism, and excretion), and safety (toxicology).

  • Preclinical Development: A single candidate compound is selected for formal preclinical development, which includes rigorous safety and toxicology studies under Good Laboratory Practice (GLP) to support an Investigational New Drug (IND) application for clinical trials.

Conclusion and Future Directions

Substituted indene-1-carboxylic acids represent a versatile and promising scaffold for the development of new therapeutic agents. Their synthetic tractability allows for the generation of diverse chemical libraries, and they have demonstrated a range of biological activities, including anticancer, anti-inflammatory, and enzyme inhibitory effects.

Future research in this area should focus on:

  • Elucidating Mechanisms of Action: Directly investigating the effects of substituted indene-1-carboxylic acids on key signaling pathways such as NF-κB, MAPK, and PI3K-Akt will be crucial for understanding their therapeutic potential and for guiding rational drug design.

  • Systematic Structure-Activity Relationship (SAR) Studies: Comprehensive SAR studies are needed to understand how different substitution patterns on the indene ring and modifications of the carboxylic acid group influence biological activity, selectivity, and pharmacokinetic properties.

  • Exploration of New Therapeutic Areas: The diverse biological activities reported for this scaffold suggest that their therapeutic potential may extend beyond the currently explored areas. Screening against a wider range of biological targets could uncover new and unexpected therapeutic opportunities.

By addressing these key areas, the scientific community can continue to unlock the full potential of substituted indene-1-carboxylic acids in the ongoing quest for new and improved medicines.

References

5-Methoxy-2,3-dihydro-1H-indene-1-carboxylic acid as a research chemical

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 5-Methoxy-2,3-dihydro-1H-indene-1-carboxylic Acid

Abstract: This document provides a comprehensive technical overview of this compound, a research chemical with potential applications in organic synthesis and drug development. This guide consolidates available data on its physicochemical properties, outlines detailed synthetic protocols based on established chemical transformations, and presents available analytical data. Furthermore, it explores the potential biological context and research applications by examining structurally related compounds. This whitepaper is intended for researchers, medicinal chemists, and professionals in the field of drug discovery and development.

Introduction

This compound belongs to the indane class of compounds, which are bicyclic hydrocarbons consisting of a fused benzene and cyclopentane ring. The indane scaffold is a privileged structure found in various biologically active molecules and natural products.[1] The presence of both a methoxy group on the aromatic ring and a carboxylic acid on the saturated ring makes this molecule a versatile intermediate for creating more complex molecular architectures.[2] Its structure is particularly valuable for developing novel pharmaceutical agents, where the indane core can serve as a rigid scaffold to orient functional groups for optimal interaction with biological targets.[2] This guide aims to provide a detailed technical resource on this compound.

Physicochemical and Structural Data

While extensive experimental data for this specific compound is limited in publicly available literature, its fundamental properties can be detailed. The structural information and predicted properties are summarized below.

PropertyValueSource
IUPAC Name This compound-
Molecular Formula C₁₁H₁₂O₃[3][4]
Molecular Weight 192.21 g/mol [4]
Monoisotopic Mass 192.07864 Da[3]
Predicted XlogP 1.8[3]
SMILES COC1=CC2=C(C=C1)C(CC2)C(=O)O[3]
InChIKey KWQZTFAAOCBAHM-UHFFFAOYSA-N[3]

Synthesis and Experimental Protocols

G cluster_0 Step 1: Indanone Synthesis cluster_1 Step 2: Nitrile Formation cluster_2 Step 3: Hydrolysis Start 3-(m-methoxyphenyl)propanoic acid Indanone 5-Methoxy-1-indanone Start->Indanone Intramolecular Friedel-Crafts Acylation Nitrile 5-Methoxy-2,3-dihydro-1H-indene-1-carbonitrile Indanone->Nitrile TosMIC, t-BuOK or similar Final_Product 5-Methoxy-2,3-dihydro-1H- indene-1-carboxylic acid Nitrile->Final_Product Acid or Base Hydrolysis (e.g., HCl, NaOH)

Caption: Proposed synthetic workflow for the target compound.

Experimental Protocol: Synthesis of 5-Methoxy-1-indanone (Precursor)

This protocol is based on the intramolecular Friedel-Crafts acylation, a common method for synthesizing indanones.[1]

  • Acid Chloride Formation: To a solution of 3-(m-methoxyphenyl)propanoic acid in an inert solvent (e.g., dichloromethane), add oxalyl chloride or thionyl chloride dropwise at 0 °C. Stir the reaction mixture at room temperature until the evolution of gas ceases. Remove the solvent and excess reagent under reduced pressure to yield the crude acid chloride.

  • Cyclization: Dissolve the crude acid chloride in a suitable solvent like dichloromethane or nitrobenzene. Cool the solution to 0 °C and add a Lewis acid catalyst, such as aluminum chloride (AlCl₃), portion-wise while maintaining the temperature.[1]

  • Reaction & Work-up: Allow the reaction to stir at room temperature for several hours until completion (monitored by TLC). Quench the reaction by carefully pouring it into a mixture of ice and concentrated hydrochloric acid.

  • Extraction & Purification: Extract the aqueous phase with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the resulting crude product by column chromatography or recrystallization to obtain pure 5-Methoxy-1-indanone.[1]

Proposed Protocol: Synthesis of this compound

This proposed protocol involves a two-step conversion from the indanone intermediate.

  • Nitrile Formation: Dissolve 5-Methoxy-1-indanone in a suitable solvent such as THF or DMSO. Add p-toluenesulfonylmethyl isocyanide (TosMIC) and a strong base like potassium tert-butoxide (t-BuOK) at low temperature. Allow the reaction to warm to room temperature and stir until the conversion is complete. This reaction, known as the van Leusen reaction, converts the ketone to a nitrile.[5]

  • Hydrolysis: To the crude 5-Methoxy-2,3-dihydro-1H-indene-1-carbonitrile, add an aqueous solution of a strong acid (e.g., 6M HCl) or a strong base (e.g., 6M NaOH). Heat the mixture to reflux for several hours until the nitrile is fully hydrolyzed to the carboxylic acid.

  • Isolation: If using acid hydrolysis, cool the reaction mixture and collect the precipitated product by filtration. If using base hydrolysis, acidify the cooled reaction mixture with concentrated HCl to precipitate the carboxylic acid, then collect by filtration. Wash the solid with cold water and dry under vacuum to yield the final product.

Analytical Data

Experimental spectroscopic data for the title compound is not widely published. However, predicted mass spectrometry data provides insight into its expected fragmentation patterns.

Mass Spectrometry (Predicted)

The predicted collision cross-section (CCS) values for various adducts of the target molecule have been calculated, which are useful for mass spectrometry-based identification.

Adductm/z (mass/charge)Predicted CCS (Ų)
[M+H]⁺ 193.08592139.6
[M+Na]⁺ 215.06786147.8
[M-H]⁻ 191.07136143.1
[M]⁺ 192.07809140.3
Data sourced from PubChem.[3]
Spectroscopic Data of a Related Compound

For reference, spectroscopic data is available for the structurally similar compound 5-Methoxy-3-oxo-2,3-dihydro-1H-indene-1-carboxylic acid . It is critical to note the presence of an additional ketone group at the C3 position in this analogue, which will significantly alter its spectral characteristics compared to the title compound.

Data TypeObserved Signals/Peaks
¹³C NMR Available in SpectraBase database.[6][7]
MS (GC) Available in SpectraBase database.[6]
Note: This data is for a related compound and should be used for comparative purposes only.

Potential Research Applications & Biological Context

While this compound has not been extensively studied for its biological activity, its core structure is present in molecules with significant pharmacological properties. This suggests its potential as a scaffold or intermediate in medicinal chemistry.

  • Scaffold for Drug Discovery: The rigid indane framework is an attractive starting point for synthesizing analogs for various therapeutic targets. Carboxylic acids are common in drug molecules, often serving as a key interaction point with biological receptors or improving pharmacokinetic properties.

  • Neuroprotective Agents: Structurally related 5-methoxyindole-2-carboxylic acid (MI2CA) has demonstrated potential neuroprotective properties in the context of stroke and Alzheimer's disease models.[8][9][10] This suggests that derivatives of the title compound could be explored for similar activities.

  • Anticancer Research: Benzimidazole-5-carboxylic acid derivatives have been synthesized and evaluated as potent antileukemic agents that induce apoptosis in cancer cells.[11][12] The bioisosteric relationship between the indane and benzimidazole ring systems could inspire the design of new anticancer agents based on the title compound's scaffold.

  • General Bioactivity: Phenolic and carboxylic acid moieties are frequently associated with antioxidant and antimicrobial properties.[13][14][15] The methoxy group can be readily demethylated to a phenol, opening avenues for developing derivatives with potential antioxidant activity.

G cluster_core Core Scaffold cluster_related Structurally Related Bioactive Classes cluster_potential Potential Therapeutic Areas for Derivatives Core 5-Methoxy-2,3-dihydro-1H- indene-1-carboxylic acid Indole_Acids Indole Carboxylic Acids (e.g., MI2CA) Core->Indole_Acids Structural Analogy Benzimidazole_Acids Benzimidazole Carboxylic Acids Core->Benzimidazole_Acids Structural Analogy Phenolic_Acids Phenolic Carboxylic Acids Core->Phenolic_Acids Structural Analogy Neuro Neuroprotection Indole_Acids->Neuro leads to Onco Anticancer Agents Benzimidazole_Acids->Onco leads to AntiO Antioxidants Phenolic_Acids->AntiO leads to

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 5-Methoxy-2,3-dihydro-1H-indene-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the multi-step synthesis of 5-Methoxy-2,3-dihydro-1H-indene-1-carboxylic acid, a valuable intermediate in organic synthesis and pharmaceutical development.[1] The synthesis commences with the intramolecular Friedel-Crafts cyclization of 3-(4-methoxyphenyl)propanoic acid to yield 5-methoxy-1-indanone. Subsequent Reformatsky reaction with ethyl bromoacetate, followed by dehydration, reduction, and final hydrolysis, affords the target compound. This protocol includes detailed experimental procedures, a summary of quantitative data, and a workflow diagram to ensure reproducibility and clarity for researchers in organic and medicinal chemistry.

Introduction

This compound and its derivatives are important structural motifs found in various biologically active molecules. The indane core is a privileged scaffold in medicinal chemistry, and functionalized indanes are key intermediates in the synthesis of a range of therapeutic agents. This protocol outlines a reliable synthetic route to this compound, starting from readily available materials.

Synthetic Pathway Overview

The synthesis of this compound is accomplished through a four-step sequence starting from 3-(4-methoxyphenyl)propanoic acid.

SynthesisWorkflow Start 3-(4-methoxyphenyl)propanoic acid Step1 Step 1: Intramolecular Friedel-Crafts Cyclization Start->Step1 Intermediate1 5-Methoxy-1-indanone Step1->Intermediate1 Step2 Step 2: Reformatsky Reaction Intermediate1->Step2 Intermediate2 Ethyl 1-hydroxy-5-methoxy-2,3-dihydro -1H-indene-1-acetate Step2->Intermediate2 Step3 Step 3: Dehydration & Reduction Intermediate2->Step3 Intermediate3 Ethyl 5-methoxy-2,3-dihydro -1H-indene-1-carboxylate Step3->Intermediate3 Step4 Step 4: Hydrolysis Intermediate3->Step4 End 5-Methoxy-2,3-dihydro-1H-indene -1-carboxylic acid Step4->End

Caption: Synthetic workflow for this compound.

Experimental Protocols

Step 1: Synthesis of 5-Methoxy-1-indanone

This step involves the intramolecular Friedel-Crafts cyclization of 3-(4-methoxyphenyl)propanoic acid.

Materials:

  • 3-(4-methoxyphenyl)propanoic acid

  • Polyphosphoric acid (PPA)

  • Dichloromethane (CH₂Cl₂)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ice

Procedure:

  • To a stirred solution of 3-(4-methoxyphenyl)propanoic acid (1 equivalent) in dichloromethane, add polyphosphoric acid (10 equivalents by weight) portion-wise at 0 °C (ice bath).

  • After the addition is complete, warm the mixture to room temperature and stir for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture slowly into ice water with vigorous stirring.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers and wash with saturated sodium bicarbonate solution until effervescence ceases, then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 5-methoxy-1-indanone.

Step 2: Synthesis of Ethyl 1-hydroxy-5-methoxy-2,3-dihydro-1H-indene-1-acetate

This step utilizes a Reformatsky reaction to introduce the acetate group.

Materials:

  • 5-Methoxy-1-indanone

  • Ethyl bromoacetate

  • Activated Zinc dust

  • Anhydrous tetrahydrofuran (THF)

  • Saturated ammonium chloride solution (NH₄Cl)

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Activate zinc dust by stirring with 10% HCl, followed by washing with water, ethanol, and ether, and drying under vacuum.

  • In a flame-dried flask under an inert atmosphere (e.g., Argon), add the activated zinc dust (1.5 equivalents) and a crystal of iodine to anhydrous THF.

  • Add a small amount of ethyl bromoacetate (1.2 equivalents) and heat gently to initiate the reaction (disappearance of iodine color).

  • Add the remaining ethyl bromoacetate dropwise to maintain a gentle reflux.

  • After the addition, stir the mixture for 30 minutes.

  • Cool the reaction mixture to room temperature and add a solution of 5-methoxy-1-indanone (1 equivalent) in anhydrous THF dropwise.

  • Stir the reaction mixture at room temperature for 2-3 hours.

  • Quench the reaction by adding saturated ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate under reduced pressure to obtain the crude ethyl 1-hydroxy-5-methoxy-2,3-dihydro-1H-indene-1-acetate, which can be used in the next step without further purification.

Step 3: Synthesis of Ethyl 5-methoxy-2,3-dihydro-1H-indene-1-carboxylate

This step involves the dehydration of the tertiary alcohol followed by reduction of the resulting double bond.

Materials:

  • Crude ethyl 1-hydroxy-5-methoxy-2,3-dihydro-1H-indene-1-acetate

  • p-Toluenesulfonic acid (PTSA)

  • Toluene

  • Palladium on carbon (10% Pd/C)

  • Hydrogen gas (H₂)

  • Ethanol

Procedure (Dehydration):

  • Dissolve the crude product from Step 2 in toluene.

  • Add a catalytic amount of p-toluenesulfonic acid (0.1 equivalents).

  • Reflux the mixture using a Dean-Stark apparatus to remove water for 2-4 hours.

  • After cooling, wash the mixture with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give the crude unsaturated ester.

Procedure (Reduction):

  • Dissolve the crude unsaturated ester in ethanol.

  • Add 10% Pd/C (5 mol %).

  • Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr hydrogenator) at room temperature until the reaction is complete (monitored by TLC).

  • Filter the reaction mixture through a pad of Celite and wash the pad with ethanol.

  • Concentrate the filtrate under reduced pressure and purify by column chromatography (eluent: hexane/ethyl acetate gradient) to yield ethyl 5-methoxy-2,3-dihydro-1H-indene-1-carboxylate.

Step 4: Synthesis of this compound

The final step is the hydrolysis of the ethyl ester to the carboxylic acid.

Materials:

  • Ethyl 5-methoxy-2,3-dihydro-1H-indene-1-carboxylate

  • Ethanol

  • 10% Sodium hydroxide (NaOH) solution

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate

Procedure:

  • Dissolve the ethyl ester from Step 3 in ethanol.

  • Add 10% aqueous sodium hydroxide solution and stir the mixture at room temperature overnight.

  • Remove the ethanol under reduced pressure.

  • Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 with 1 M HCl.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate under reduced pressure to afford the final product, this compound. The product can be further purified by recrystallization if necessary.

Quantitative Data Summary

StepStarting MaterialProductReagentsTypical Yield (%)
13-(4-methoxyphenyl)propanoic acid5-Methoxy-1-indanonePolyphosphoric acid80-90
25-Methoxy-1-indanoneEthyl 1-hydroxy-5-methoxy-2,3-dihydro-1H-indene-1-acetateEthyl bromoacetate, Zn75-85
3Ethyl 1-hydroxy-5-methoxy-2,3-dihydro-1H-indene-1-acetateEthyl 5-methoxy-2,3-dihydro-1H-indene-1-carboxylatePTSA, H₂/Pd-C70-80
4Ethyl 5-methoxy-2,3-dihydro-1H-indene-1-carboxylateThis compoundNaOH, HCl90-98

Logical Relationship Diagram

LogicalFlow cluster_0 Synthesis of Key Intermediate cluster_1 Functional Group Introduction and Modification A Aryl Propanoic Acid B Friedel-Crafts Cyclization A->B C 5-Methoxy-1-indanone B->C D Reformatsky Reaction C->D E β-Hydroxy Ester D->E F Dehydration & Reduction E->F G Saturated Ester F->G H Hydrolysis G->H I Target Carboxylic Acid H->I

Caption: Logical flow of the synthetic strategy.

References

Application Note: Analytical HPLC Method for 5-Methoxy-2,3-dihydro-1H-indene-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This application note details two high-performance liquid chromatography (HPLC) methods for the analysis of 5-Methoxy-2,3-dihydro-1H-indene-1-carboxylic acid, a key intermediate in pharmaceutical synthesis.[1] The first method is a reversed-phase HPLC-UV procedure for determining the purity of the compound. The second method describes the chiral separation of its enantiomers, which is crucial due to the different biological activities often exhibited by different stereoisomers.

1. Overview

This compound possesses a chiral center at the C1 position, making the separation and quantification of its enantiomers essential for drug development and quality control. The provided methods are designed for researchers, scientists, and drug development professionals requiring accurate and reproducible analysis of this compound.

Physicochemical Properties:

  • Molecular Formula: C₁₁H₁₂O₃[2]

  • Molecular Weight: 192.21 g/mol [2]

  • Structure: Contains a chromophore (methoxy-substituted benzene ring) suitable for UV detection, and a carboxylic acid group which influences its solubility and chromatographic retention.

2. Experimental Protocols

Two distinct HPLC methods are presented below:

Method 1: Achiral Purity Analysis by Reversed-Phase HPLC

This method is intended for the quantitative determination of this compound and the detection of any process-related impurities.

Sample Preparation:

  • Accurately weigh approximately 10 mg of the sample.

  • Dissolve in 10 mL of diluent (Acetonitrile:Water 50:50 v/v) to obtain a stock solution of 1 mg/mL.

  • Further dilute the stock solution with the diluent to a final concentration of 0.1 mg/mL.

  • Filter the solution through a 0.45 µm syringe filter before injection.

Chromatographic Conditions: A standard reversed-phase C18 column is suitable for the separation of indane derivatives.[3]

ParameterValue
HPLC System Agilent 1200 series or equivalent with UV/PDA detector
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase A 0.1% Phosphoric Acid in Water
Mobile Phase B Acetonitrile
Gradient 0-5 min: 40% B, 5-20 min: 40-80% B, 20-25 min: 80% B, 25-30 min: 40% B
Flow Rate 1.0 mL/min
Column Temp. 30 °C
Injection Vol. 10 µL
Detection UV at 275 nm

Method 2: Chiral Separation of Enantiomers

This method is designed to separate and quantify the R- and S-enantiomers of this compound. Polysaccharide-based chiral stationary phases (CSPs) are often effective for separating chiral acids.[4]

Sample Preparation:

  • Prepare a 0.5 mg/mL solution of the racemic standard or sample in the mobile phase.

  • Filter the solution through a 0.45 µm syringe filter before injection.

Chromatographic Conditions: The use of a chiral stationary phase is mandatory for enantiomeric separation.[4] An isocratic mobile phase is commonly used for such separations.

ParameterValue
HPLC System Agilent 1200 series or equivalent with UV/PDA detector
Column Chiralpak AD-H, 250 mm x 4.6 mm, 5 µm or equivalent amylose-based CSP
Mobile Phase n-Hexane:Isopropanol:Trifluoroacetic Acid (85:15:0.1 v/v/v)
Flow Rate 0.8 mL/min
Column Temp. 25 °C
Injection Vol. 10 µL
Detection UV at 275 nm

3. Data Presentation

The following tables summarize the expected quantitative data for system suitability and analysis.

Table 1: System Suitability Parameters (Achiral Method)

Parameter Acceptance Criteria Typical Result
Tailing Factor ≤ 2.0 1.2
Theoretical Plates ≥ 2000 > 5000

| Repeatability (RSD%) | ≤ 2.0% | < 1.0% |

Table 2: Expected Retention Data (Chiral Method)

Enantiomer Expected Retention Time (min) Resolution (Rs)
Enantiomer 1 ~ 8.5 > 1.5

| Enantiomer 2 | ~ 10.2 | N/A |

4. Visualizations

Experimental Workflow Diagram:

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing p1 Weigh Sample p2 Dissolve in Diluent p1->p2 p3 Dilute to Final Conc. p2->p3 p4 Filter (0.45 µm) p3->p4 h1 Inject Sample p4->h1 Prepared Sample h2 Chromatographic Separation h1->h2 h3 UV Detection h2->h3 d1 Integrate Peaks h3->d1 Chromatogram d2 Calculate Purity / Enantiomeric Ratio d1->d2 d3 Generate Report d2->d3

Caption: Workflow for HPLC analysis of this compound.

Logical Relationship for Method Selection:

Method_Selection node_result node_result start Analytical Goal? purity Determine Chemical Purity start->purity enantiomers Separate Enantiomers start->enantiomers method1 Use Achiral Reversed-Phase Method (C18 Column) purity->method1 Select method2 Use Chiral Normal-Phase Method (CSP Column) enantiomers->method2 Select

References

Application Notes and Protocols for In Vivo Evaluation of 5-Methoxy-2,3-dihydro-1H-indene-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Methoxy-2,3-dihydro-1H-indene-1-carboxylic acid is a synthetic compound with a structure that suggests potential biological activity. Carboxylic acid moieties are present in numerous drugs and are known to be important for interacting with biological targets.[1][2][3][4] Derivatives of similar bicyclic ring systems, such as indole-2-carboxylic acid, have demonstrated neuroprotective properties.[5] Given the structural features, this compound warrants investigation for potential therapeutic effects, particularly in areas like inflammation and pain.

These application notes provide a detailed framework for the in vivo evaluation of this compound, hereafter referred to as "the compound," in preclinical animal models. The protocols outlined below are based on established and widely used methods for assessing the anti-inflammatory and analgesic potential of novel chemical entities.[6][7][8][9][10]

Hypothesized Mechanism of Action

While the precise mechanism of action for this compound is yet to be elucidated, it is hypothesized to modulate key inflammatory signaling pathways. Many anti-inflammatory agents exert their effects by inhibiting the activation of transcription factors such as Nuclear Factor-kappa B (NF-κB) and signaling cascades like the Mitogen-Activated Protein Kinase (MAPK) pathway.[6][7] These pathways are crucial for the production of pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 beta (IL-1β), and Interleukin-6 (IL-6).[7] The in vivo experiments described herein are designed to determine if the compound can mitigate inflammatory responses, which would provide a basis for more detailed mechanistic studies.

Potential Signaling Pathway Modulation

NFkB_Pathway cluster_nuc Nucleus LPS Inflammatory Stimulus (e.g., LPS) TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK Complex MyD88->IKK Activates IkB IκBα IKK->IkB Phosphorylates & Degrades NFkB_IkB NF-κB-IκBα (Inactive) IkB->NFkB_IkB NFkB NF-κB (p65/p50) NFkB->NFkB_IkB NFkB_nuc NF-κB (Active) NFkB->NFkB_nuc Translocates NFkB_IkB->NFkB Releases Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) NFkB_nuc->Cytokines Induces Transcription Nucleus Nucleus Compound 5-Methoxy-2,3-dihydro- 1H-indene-1-carboxylic acid Compound->IKK Inhibits? experimental_workflow cluster_models Inflammation Models cluster_proc1 Protocol 1 Steps cluster_proc2 Protocol 2 Steps start Start: In Vivo Study acclimatization Animal Acclimatization (≥ 1 week) start->acclimatization grouping Randomization & Grouping (n=6-8 per group) acclimatization->grouping model1 Model 1: Carrageenan Paw Edema (Rat) grouping->model1 model2 Model 2: LPS-Induced Systemic Inflammation (Mouse) grouping->model2 admin1 Administer Compound/ Vehicle/Reference model1->admin1 admin2 Administer Compound/ Vehicle/Reference model2->admin2 induce1 Induce Edema (Carrageenan Injection) admin1->induce1 measure1 Measure Paw Volume (0, 1, 2, 3, 4 hrs) induce1->measure1 analyze1 Analyze Edema Inhibition measure1->analyze1 end End: Data Interpretation & Conclusion analyze1->end induce2 Induce Inflammation (LPS Injection) admin2->induce2 collect2 Collect Blood Samples (2-4 hrs post-LPS) induce2->collect2 analyze2 Measure Cytokines (ELISA) collect2->analyze2 analyze2->end

References

Purification Techniques for 5-Methoxy-2,3-dihydro-1H-indene-1-carboxylic Acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the purification of 5-Methoxy-2,3-dihydro-1H-indene-1-carboxylic acid, a key intermediate in the synthesis of various pharmaceutical compounds. The described techniques are based on established chemical principles and aim to provide a high-purity final product suitable for further synthetic steps and research applications.

Introduction

This compound is a valuable building block in medicinal chemistry. The purity of this intermediate is critical for the successful synthesis of downstream targets and for ensuring the reliability and reproducibility of biological data. This document outlines two primary methods for the purification of this compound: recrystallization and column chromatography.

Data Presentation

The following table summarizes the expected outcomes and key parameters for the described purification techniques.

Purification TechniqueKey ParametersExpected PurityExpected YieldNotes
Recrystallization Solvent System: Acetone-Water>98%70-85%Effective for removing most common impurities. Final form is typically a crystalline solid.
Column Chromatography Stationary Phase: Silica GelMobile Phase: Hexane/Ethyl Acetate with 0.5% Acetic Acid>99%60-80%Ideal for separating closely related impurities and for achieving the highest possible purity.

Experimental Protocols

Protocol 1: Recrystallization from Acetone-Water

This protocol describes the purification of this compound by recrystallization, a technique that relies on the differential solubility of the compound and its impurities in a given solvent system at different temperatures.

Materials:

  • Crude this compound

  • Acetone (ACS grade)

  • Deionized Water

  • Erlenmeyer flasks

  • Heating mantle or hot plate

  • Buchner funnel and filter paper

  • Vacuum flask

  • Ice bath

Procedure:

  • Dissolution: In a suitably sized Erlenmeyer flask, dissolve the crude this compound in a minimal amount of hot acetone. Heat the mixture gently to facilitate dissolution.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean Erlenmeyer flask.

  • Crystallization: To the hot acetone solution, slowly add deionized water dropwise with continuous swirling until the solution becomes faintly turbid. If the solution becomes too cloudy, add a small amount of hot acetone to redissolve the precipitate.

  • Cooling and Crystal Growth: Allow the flask to cool slowly to room temperature. For optimal crystal formation, the flask can then be placed in an ice bath for 30-60 minutes to maximize the yield of the purified product.

  • Isolation: Collect the crystalline product by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of a cold acetone-water mixture to remove any residual soluble impurities.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

Protocol 2: Column Chromatography

This method is employed for achieving very high purity by separating the target compound from impurities based on their differential adsorption to a stationary phase.

Materials:

  • Crude this compound

  • Silica gel (for column chromatography, 230-400 mesh)

  • Hexane (ACS grade)

  • Ethyl acetate (ACS grade)

  • Acetic acid (glacial)

  • Chromatography column

  • Eluent reservoir

  • Fraction collector or test tubes

  • Thin Layer Chromatography (TLC) plates and chamber

  • UV lamp

Procedure:

  • Column Packing: Prepare a slurry of silica gel in hexane and carefully pack the chromatography column. Allow the silica to settle, ensuring a uniform and air-free packing.

  • Sample Preparation: Dissolve the crude this compound in a minimal amount of the initial mobile phase (e.g., 95:5 Hexane:Ethyl Acetate with 0.5% acetic acid). If solubility is an issue, a small amount of a more polar solvent like dichloromethane can be used, and the sample can be adsorbed onto a small amount of silica gel before loading.

  • Loading: Carefully load the prepared sample onto the top of the silica gel bed.

  • Elution: Begin elution with the mobile phase. A gradient elution can be employed, starting with a less polar solvent system (e.g., 95:5 Hexane:Ethyl Acetate with 0.5% acetic acid) and gradually increasing the polarity by increasing the proportion of ethyl acetate. The addition of a small amount of acetic acid to the mobile phase is crucial to prevent streaking of the carboxylic acid on the silica gel.

  • Fraction Collection: Collect fractions of the eluate in a fraction collector or test tubes.

  • Monitoring: Monitor the separation by Thin Layer Chromatography (TLC). Spot the collected fractions on a TLC plate and develop it in an appropriate solvent system. Visualize the spots under a UV lamp.

  • Product Isolation: Combine the fractions containing the pure product, as identified by TLC.

  • Solvent Removal: Remove the solvent from the combined fractions using a rotary evaporator to yield the purified this compound.

Visualizations

The following diagrams illustrate the workflows for the described purification techniques.

Purification_Workflow cluster_recrystallization Recrystallization Workflow recryst_start Crude Product recryst_dissolve Dissolve in Hot Acetone recryst_start->recryst_dissolve recryst_add_water Add Water (Anti-solvent) recryst_dissolve->recryst_add_water recryst_cool Cool to Crystallize recryst_add_water->recryst_cool recryst_filter Vacuum Filtration recryst_cool->recryst_filter recryst_wash Wash with Cold Solvent recryst_filter->recryst_wash recryst_dry Dry Under Vacuum recryst_wash->recryst_dry recryst_end Purified Product recryst_dry->recryst_end

Recrystallization workflow for purification.

Chromatography_Workflow cluster_chromatography Column Chromatography Workflow chrom_start Crude Product chrom_prepare Prepare Sample & Column chrom_start->chrom_prepare chrom_load Load Sample chrom_prepare->chrom_load chrom_elute Elute with Solvent Gradient chrom_load->chrom_elute chrom_collect Collect Fractions chrom_elute->chrom_collect chrom_monitor Monitor by TLC chrom_collect->chrom_monitor chrom_combine Combine Pure Fractions chrom_monitor->chrom_combine chrom_evaporate Evaporate Solvent chrom_combine->chrom_evaporate chrom_end Purified Product chrom_evaporate->chrom_end

Application Notes and Protocols for the Development of 5-Methoxy-2,3-dihydro-1H-indene-1-carboxylic Acid Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the synthesis, biological evaluation, and mechanistic analysis of novel derivatives of 5-Methoxy-2,3-dihydro-1H-indene-1-carboxylic acid. The indane scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a range of biological activities, including anti-inflammatory effects.[1][2] This document outlines protocols for generating a library of amide derivatives and assessing their potential as inhibitors of key inflammatory mediators, such as Tumor Necrosis Factor-alpha (TNF-α).

Rationale for Derivatization

This compound serves as a versatile starting material for the generation of a diverse chemical library. Conversion of the carboxylic acid moiety to amides allows for the exploration of structure-activity relationships (SAR) by introducing a variety of substituents. This modification can significantly impact the compound's physicochemical properties, such as solubility, lipophilicity, and hydrogen bonding capacity, which are critical for target engagement and pharmacokinetic profiles. The strategic selection of amine building blocks can lead to the discovery of potent and selective modulators of biological targets.

Synthesis of 5-Methoxy-2,3-dihydro-1H-indene-1-carboxamide Derivatives

The synthesis of amide derivatives from this compound is typically achieved through a standard amide coupling reaction. This involves the activation of the carboxylic acid followed by reaction with a primary or secondary amine.

Experimental Protocol: General Amide Coupling

This protocol describes a general procedure for the synthesis of N-substituted 5-Methoxy-2,3-dihydro-1H-indene-1-carboxamides using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-Hydroxybenzotriazole (HOBt) as coupling agents.

Materials:

  • This compound

  • Substituted amine (primary or secondary)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Acetonitrile (ACN)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

Procedure:

  • To a stirred solution of this compound (1.0 eq.) in acetonitrile (ACN), add the desired amine (1.2 eq.), EDC (1.0 eq.), HOBt (0.1 eq.), and DIPEA (a suitable amount to act as a base).[3]

  • Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Dilute the residue with dichloromethane (DCM) and wash with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired amide derivative.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Diagram of Synthetic Workflow:

G start 5-Methoxy-2,3-dihydro-1H- indene-1-carboxylic acid coupling Amide Coupling start->coupling amine Substituted Amine amine->coupling reagents EDC, HOBt, DIPEA ACN, RT reagents->coupling workup Aqueous Workup (DCM, NaHCO3, Brine) coupling->workup purification Silica Gel Chromatography workup->purification product N-Substituted 5-Methoxy-2,3-dihydro-1H- indene-1-carboxamide purification->product

A general workflow for the synthesis of amide derivatives.

Biological Evaluation: Anti-inflammatory Activity

A key aspect of drug discovery is the evaluation of the biological activity of newly synthesized compounds. For potential anti-inflammatory agents, a common and effective in vitro assay is the measurement of their ability to inhibit the production of pro-inflammatory cytokines, such as TNF-α, in stimulated macrophages.

Experimental Protocol: TNF-α Release Assay in RAW 264.7 Macrophages

This protocol details the procedure for assessing the inhibitory effect of the synthesized amide derivatives on lipopolysaccharide (LPS)-induced TNF-α release in the murine macrophage cell line RAW 264.7.

Materials:

  • RAW 264.7 macrophage cells

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Lipopolysaccharide (LPS) from E. coli

  • Synthesized amide derivatives (dissolved in DMSO)

  • Phosphate Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • Mouse TNF-α ELISA kit

Procedure:

  • Cell Culture and Seeding:

    • Culture RAW 264.7 cells in complete DMEM in a humidified incubator at 37°C with 5% CO₂.

    • Seed the cells into a 96-well plate at a density of 1-2 x 10⁵ cells/well and allow them to adhere overnight.

  • Compound Treatment and LPS Stimulation:

    • The next day, remove the culture medium.

    • Pre-treat the cells with various concentrations of the synthesized amide derivatives (typically in a range of 0.1 to 100 µM) for 1-2 hours. Ensure the final DMSO concentration is non-toxic to the cells (e.g., ≤ 0.1%).

    • Stimulate the cells with LPS (a final concentration of 10-100 ng/mL is commonly used) and incubate for a specified period (e.g., 24 hours). Include a vehicle control (DMSO) and a positive control (LPS only).

  • Measurement of TNF-α Levels:

    • After the incubation period, collect the cell culture supernatants.

    • Measure the concentration of TNF-α in the supernatants using a commercially available mouse TNF-α ELISA kit, following the manufacturer's instructions.

  • Cell Viability Assay (MTT Assay):

    • To ensure that the observed inhibition of TNF-α is not due to cytotoxicity, perform a cell viability assay.

    • After removing the supernatants for the ELISA, add fresh medium and MTT solution to the cells.

    • Incubate for 2-4 hours, then solubilize the formazan crystals with DMSO.

    • Measure the absorbance at 570 nm. Cell viability should be calculated relative to the vehicle-treated control.

Diagram of the Bioassay Workflow:

start Seed RAW 264.7 cells in 96-well plate adhere Incubate overnight start->adhere pretreat Pre-treat with Test Compounds adhere->pretreat stimulate Stimulate with LPS pretreat->stimulate incubate Incubate for 24h stimulate->incubate supernatant Collect Supernatant incubate->supernatant mtt_start Perform MTT Assay on remaining cells incubate->mtt_start elisa Measure TNF-α (ELISA) supernatant->elisa results Analyze Data (IC50 determination) elisa->results mtt_end Assess Cell Viability mtt_start->mtt_end mtt_end->results

Workflow for assessing anti-inflammatory activity.

Data Presentation and Structure-Activity Relationship (SAR) Analysis

To facilitate the analysis of SAR, it is crucial to present the biological data in a clear and organized manner. The following table provides a template for summarizing the anti-inflammatory activity of a series of hypothetical amide derivatives of this compound.

Table 1: Anti-inflammatory Activity of 5-Methoxy-2,3-dihydro-1H-indene-1-carboxamide Derivatives

Compound IDR-Group (Amine)TNF-α Inhibition IC₅₀ (µM)Cell Viability at 100 µM (%)
1a -NH-CH₃> 10098 ± 3
1b -NH-CH₂CH₃85.2 ± 5.197 ± 4
1c -N(CH₃)₂> 10099 ± 2
1d -NH-Phenyl15.6 ± 1.895 ± 5
1e -NH-(4-Fluorophenyl)8.3 ± 0.996 ± 3
1f -NH-(4-Methoxyphenyl)22.1 ± 2.594 ± 6
1g -NH-Benzyl12.4 ± 1.397 ± 4
1h -NH-Cyclohexyl45.7 ± 4.298 ± 2

Data are presented as mean ± SD from three independent experiments.

Potential Signaling Pathways

The anti-inflammatory effects of indane derivatives may be mediated through the inhibition of key signaling pathways involved in the inflammatory response. One of the most critical pathways is the Nuclear Factor-kappa B (NF-κB) pathway.[4][5][6]

NF-κB Signaling Pathway:

In unstimulated cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals like LPS, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκB. This allows NF-κB to translocate to the nucleus, where it binds to the promoter regions of target genes and induces the transcription of pro-inflammatory mediators, including TNF-α.[5][6]

Diagram of the NF-κB Signaling Pathway and Potential Inhibition:

cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK Activates IkB_NFkB IκB-NF-κB (Inactive) IKK->IkB_NFkB Phosphorylates IκB IkB IκB NFkB NF-κB NFkB_nuc NF-κB (Active) NFkB->NFkB_nuc Translocation IkB_NFkB->NFkB IκB Degradation nucleus Nucleus genes Pro-inflammatory Gene Transcription NFkB_nuc->genes TNFa TNF-α genes->TNFa inhibitor Indane Derivative inhibitor->IKK Potential Inhibition inhibitor->NFkB Potential Inhibition of Translocation

Potential inhibition of the NF-κB pathway by indane derivatives.

Further experimental work, such as Western blotting for key signaling proteins (e.g., phosphorylated IκB, nuclear NF-κB) or reporter gene assays, would be required to confirm the precise mechanism of action of the most promising derivatives.

Conclusion

The protocols and guidelines presented here provide a framework for the systematic development of novel drug candidates based on the this compound scaffold. By combining targeted synthesis, robust biological screening, and mechanistic studies, researchers can effectively explore the therapeutic potential of this promising class of compounds.

References

5-Methoxy-2,3-dihydro-1H-indene-1-carboxylic Acid: A Chiral Building Block in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

5-Methoxy-2,3-dihydro-1H-indene-1-carboxylic acid is a chiral carboxylic acid that holds potential as a versatile intermediate in organic synthesis. Its rigid, bicyclic structure, incorporating a methoxy-substituted aromatic ring and a carboxylic acid function at a stereocenter, makes it an attractive starting material for the synthesis of more complex, biologically active molecules. While extensive, detailed application notes for this specific molecule are not widely available in peer-reviewed literature, its structural motifs are found in various pharmacologically relevant compounds. This document aims to provide an overview of its properties, potential synthetic transformations, and generalized protocols based on the chemistry of related indane derivatives.

Physicochemical and Spectroscopic Data

Precise quantitative data for reactions specifically utilizing this compound as an intermediate are not readily found in the surveyed literature. However, basic physicochemical and spectroscopic information for the compound and its keto-derivative is available.

CompoundCAS NumberMolecular FormulaMolecular Weight ( g/mol )Spectroscopic Data
This compound116854-10-5C₁₁H₁₂O₃192.21HRMS-ESI(m/z): calcd. for C₁₁H₁₁O₂ ([M-H]⁻), 175.0765; found, 175.0761.
5-Methoxy-3-oxo-2,3-dihydro-1H-indene-1-carboxylic acidNot availableC₁₁H₁₀O₄206.19¹³C NMR, MS (GC) available in spectral databases.

Potential Synthetic Applications

Based on the functional groups present, this compound can serve as a precursor for a variety of molecular scaffolds. The carboxylic acid moiety allows for transformations such as amide bond formation, esterification, reduction to an alcohol, or conversion to other functional groups. The indane core can be further functionalized, and the methoxy group can potentially be cleaved to reveal a phenol for subsequent reactions.

Logical Workflow for a Potential Synthetic Transformation

The following diagram illustrates a hypothetical synthetic pathway starting from this compound, leading to a more complex derivative. This represents a logical workflow for its use as a synthetic intermediate.

G A 5-Methoxy-2,3-dihydro-1H- indene-1-carboxylic acid B Amide Coupling (e.g., with a primary amine) A->B C Indane-based Amide Derivative B->C D Further Functionalization (e.g., demethylation, aromatic substitution) C->D E Complex Bioactive Target Molecule D->E G cluster_0 Cellular Environment A Indane Derivative (Drug Candidate) C Microtubule Polymerization A->C Inhibition B Tubulin Dimers B->C D Cell Cycle Arrest C->D Disruption leads to E Apoptosis D->E Induces

Application Note: Quantitative Analysis of 5-Methoxy-2,3-dihydro-1H-indene-1-carboxylic acid in Human Plasma using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a theoretical framework for the development of a sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of 5-Methoxy-2,3-dihydro-1H-indene-1-carboxylic acid in human plasma. The protocol outlines suggested starting parameters for sample preparation, chromatographic separation, and mass spectrometric detection. Given the acidic nature of the analyte, electrospray ionization in negative mode (ESI-) is proposed. The methodologies provided herein are intended as a starting point for researchers and drug development professionals to build and validate a robust analytical method.

Introduction

This compound is a molecule of interest in pharmaceutical research. Accurate quantification of this compound in biological matrices is essential for pharmacokinetic and metabolic studies. LC-MS/MS offers high sensitivity and selectivity, making it the gold standard for bioanalytical assays.[1][2] This document provides a foundational protocol to guide the development of a quantitative method for this specific analyte.

Experimental Protocols

Sample Preparation: Protein Precipitation

Protein precipitation is a straightforward and effective method for removing the majority of protein content from plasma samples, which can interfere with LC-MS/MS analysis.[3]

Materials:

  • Human plasma

  • This compound standard

  • Acetonitrile (ACN), LC-MS grade

  • Formic acid, LC-MS grade

  • Microcentrifuge tubes (1.5 mL)

  • Vortex mixer

  • Microcentrifuge

Protocol:

  • Spike 100 µL of human plasma with the analyte to prepare calibration standards and quality control (QC) samples.

  • Add 300 µL of cold acetonitrile (containing an appropriate internal standard, if available) to the plasma sample.

  • Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.

  • Centrifuge the sample at 14,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).

  • Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography Parameters

A reversed-phase C18 column is proposed for the chromatographic separation of the analyte.

ParameterSuggested Condition
Column C18 Reversed-Phase Column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Gradient Program Time (min)
0.0
1.0
5.0
6.0
6.1
8.0
Mass Spectrometry Parameters

Due to the presence of a carboxylic acid group, the analyte is expected to ionize efficiently in negative electrospray ionization mode (ESI-), forming the [M-H]⁻ precursor ion.[4] The parameters below are suggested as a starting point for optimization.

ParameterSuggested Setting
Ionization Mode Electrospray Ionization (ESI), Negative
Scan Type Multiple Reaction Monitoring (MRM)
Capillary Voltage 3.0 kV
Source Temperature 150°C
Desolvation Temperature 400°C
Cone Gas Flow 50 L/hr
Desolvation Gas Flow 800 L/hr

Data Presentation

The molecular weight of this compound is 192.21 g/mol . The following table outlines the proposed mass transitions for MRM analysis. These transitions are predicted based on the structure and common fragmentation patterns of aromatic carboxylic acids, which often involve the loss of the carboxyl group (CO2, 44 Da). Further optimization of collision energies is required.

AnalytePrecursor Ion (m/z)Product Ion (m/z) - QuantifierPredicted Collision Energy (eV)Product Ion (m/z) - QualifierPredicted Collision Energy (eV)
This compound191.2147.1 ( [M-H-CO₂]⁻ )15 - 25131.1 ( [M-H-CO₂-CH₄]⁻ )20 - 30

Visualizations

The following diagrams illustrate the proposed experimental workflow and the logical relationship for method development.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma Human Plasma Sample Spike Spike with Standard/IS Plasma->Spike Precipitate Protein Precipitation (Cold ACN) Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Evaporate Evaporation (N₂) Centrifuge->Evaporate Reconstitute Reconstitution Evaporate->Reconstitute Inject Inject into LC System Reconstitute->Inject Separate Chromatographic Separation (C18) Inject->Separate Ionize Ionization (ESI-) Separate->Ionize Detect MS/MS Detection (MRM) Ionize->Detect Integrate Peak Integration Detect->Integrate Calibrate Calibration Curve Generation Integrate->Calibrate Quantify Quantification Calibrate->Quantify G cluster_0 Method Development Logic cluster_1 LC Method cluster_2 MS Method cluster_3 Sample Prep Analyte Analyte Properties (Carboxylic Acid, Aromatic) LC_Choice Reversed-Phase C18 (Good for moderately polar compounds) Analyte->LC_Choice Ion_Mode Negative ESI (Deprotonation of -COOH) Analyte->Ion_Mode Prep_Choice Protein Precipitation (Simple, fast for initial development) Analyte->Prep_Choice Mobile_Phase Acidified H₂O/ACN (Protonates silanols, good peak shape) LC_Choice->Mobile_Phase Scan_Mode MRM (High Selectivity & Sensitivity) Ion_Mode->Scan_Mode Transitions Predict Fragments (e.g., Loss of CO₂) Scan_Mode->Transitions

References

Application Notes and Protocols for the Crystallization of 5-Methoxy-2,3-dihydro-1H-indene-1-carboxylic acid Polymorphs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Polymorphism, the ability of a solid material to exist in multiple crystalline forms, is a critical consideration in drug development as different polymorphs can exhibit distinct physicochemical properties, including solubility, stability, and bioavailability. This document provides detailed application notes and experimental protocols for the systematic investigation of polymorphic forms of 5-Methoxy-2,3-dihydro-1H-indene-1-carboxylic acid. The following sections outline various crystallization methods, including cooling crystallization, anti-solvent addition, and slurry crystallization, designed to explore the polymorphic landscape of this compound. While specific polymorphs of this compound are not documented in publicly available literature, the principles and methods described herein provide a robust framework for their discovery and characterization.

Introduction to Polymorph Screening

The targeted crystallization of different polymorphs is a key step in solid-state chemistry and pharmaceutical development. The selection of an appropriate solvent or solvent system, along with precise control over process parameters such as temperature, saturation, and agitation, can direct the crystallization process towards a desired polymorphic form. Carboxylic acids, in particular, are known to form various crystalline structures due to their ability to form strong hydrogen bonds. The protocols in this document are designed to systematically vary these conditions to induce the formation of different polymorphs of this compound.

Polymorph Screening Workflow

A systematic approach is essential for a comprehensive polymorph screen. The following workflow diagram illustrates the key stages, from initial solubility assessments to the characterization and scaling of the desired polymorph.

Polymorph_Screening_Workflow cluster_0 Phase 1: Foundation cluster_1 Phase 2: Crystallization Experiments cluster_2 Phase 3: Analysis & Selection cluster_3 Phase 4: Scale-Up & Control A Material Characterization (Purity, Amorphous vs. Crystalline) B Solubility Assessment (Diverse Solvents) A->B C Cooling Crystallization B->C D Anti-Solvent Addition B->D E Slow Evaporation B->E F Slurry Conversion B->F G Solid-State Characterization (PXRD, DSC, TGA, Microscopy) C->G D->G E->G F->G H Identify Unique Polymorphs G->H I Assess Physicochemical Properties (Solubility, Stability) H->I J Select Target Polymorph I->J K Optimize Crystallization Protocol J->K L Scale-Up & Process Validation K->L

Caption: Workflow for polymorph screening of this compound.

Experimental Protocols

The following are detailed protocols for various crystallization methods. It is recommended to perform these experiments in parallel to maximize the discovery of new polymorphic forms.

Protocol 1: Cooling Crystallization

This method relies on the principle that the solubility of the compound decreases with temperature, leading to crystallization.

Methodology:

  • Solvent Selection: Choose a solvent in which this compound exhibits high solubility at elevated temperatures and low solubility at room temperature (e.g., isopropanol, ethyl acetate, toluene).

  • Dissolution: Prepare a saturated or near-saturated solution of the compound in the selected solvent at an elevated temperature (e.g., 60 °C). Ensure complete dissolution.

  • Cooling: Cool the solution to a lower temperature (e.g., 5 °C) at a controlled rate. Varying the cooling rate can influence the resulting polymorph.

  • Isolation: Isolate the resulting crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

  • Characterization: Analyze the solid form using techniques such as Powder X-ray Diffraction (PXRD), Differential Scanning Calorimetry (DSC), and Thermogravimetric Analysis (TGA).

Data Presentation:

Experiment ID Solvent Initial Temp. (°C) Final Temp. (°C) Cooling Rate (°C/h) Yield (%) Polymorph Form
CC-01Isopropanol60510
CC-02Isopropanol6051
CC-03Ethyl Acetate50510
CC-04Ethyl Acetate5051
Protocol 2: Anti-Solvent Addition

This technique involves the addition of a solvent in which the compound is insoluble (an anti-solvent) to a solution of the compound, inducing precipitation.

Methodology:

  • Solvent/Anti-Solvent System Selection: Identify a solvent in which the compound is soluble (e.g., acetone, methanol) and an anti-solvent in which it is poorly soluble (e.g., water, heptane).

  • Dissolution: Prepare a clear solution of this compound in the chosen solvent at a constant temperature.

  • Anti-Solvent Addition: Add the anti-solvent dropwise to the solution while stirring. The rate of addition can affect the crystal form.

  • Equilibration: Allow the resulting suspension to stir for a defined period to ensure any metastable forms have time to convert.

  • Isolation and Characterization: Isolate and characterize the solid material as described in Protocol 1.

Data Presentation:

Experiment ID Solvent Anti-Solvent Solvent:Anti-Solvent Ratio (v/v) Addition Rate (mL/min) Yield (%) Polymorph Form
AS-01AcetoneWater1:21
AS-02AcetoneWater1:25
AS-03MethanolHeptane1:31
AS-04MethanolHeptane1:35
Protocol 3: Slurry Crystallization (Solvent-Mediated Transformation)

This method is effective for converting a less stable polymorph into a more stable one by equilibrating a suspension of the solid in a solvent.

Methodology:

  • Solvent Selection: Choose a solvent in which the compound has slight to moderate solubility.

  • Suspension Preparation: Prepare a slurry by adding an excess of the solid starting material (e.g., the product from a rapid precipitation) to the selected solvent.

  • Equilibration: Stir the slurry at a constant temperature for an extended period (e.g., 24-72 hours).

  • Sampling: Periodically take samples of the solid phase and analyze them by PXRD to monitor for any polymorphic transformation.

  • Isolation and Characterization: Once the transformation is complete (or after a predetermined time), isolate and characterize the solid as previously described.

Data Presentation:

Experiment ID Solvent Temperature (°C) Stirring Time (h) Initial Polymorph Final Polymorph
SC-01Ethanol/Water (9:1)2572
SC-02Acetonitrile2572
SC-03Toluene4048
SC-04Dichloromethane2572

Characterization of Polymorphs

A combination of analytical techniques is crucial for the unambiguous identification and characterization of different polymorphic forms.

  • Powder X-ray Diffraction (PXRD): Provides a unique fingerprint for each crystalline form.

  • Differential Scanning Calorimetry (DSC): Determines the melting point and enthalpy of fusion, and can detect polymorphic transitions.

  • Thermogravimetric Analysis (TGA): Assesses the thermal stability and can identify solvates or hydrates.

  • Microscopy (e.g., Polarized Light Microscopy): Visualizes crystal habit and morphology.

  • Spectroscopy (e.g., FT-IR, Raman): Can reveal differences in the molecular environment and intermolecular interactions between polymorphs.

Conclusion

The protocols outlined in this document provide a comprehensive starting point for the investigation of polymorphism in this compound. By systematically varying crystallization conditions and employing a suite of analytical techniques, researchers can identify and characterize different solid forms, which is a critical step in the development of robust and reliable drug products. It is important to note that the conditions provided are illustrative, and further optimization may be necessary based on the experimental outcomes.

Application Notes and Protocols: Experimental Use of Indole and Indene Carboxylic Acid Derivatives in Neuropharmacology

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: To date, there is a notable absence of published research on the specific neuropharmacological applications of 5-Methoxy-2,3-dihydro-1H-indene-1-carboxylic acid . The following application notes and protocols are based on studies of the structurally related and extensively researched compound, 5-methoxyindole-2-carboxylic acid (MICA) , and other indene derivatives, which have shown significant potential in preclinical neuropharmacological studies. This information is intended to serve as a guide for researchers and drug development professionals interested in the therapeutic potential of this class of compounds.

Application Notes: 5-methoxyindole-2-carboxylic acid (MICA) and Related Derivatives

1.1. Background and Rationale

5-methoxyindole-2-carboxylic acid (MICA) is an indole derivative that has garnered attention for its neuroprotective properties, particularly in the context of ischemic stroke and neurodegenerative diseases like Alzheimer's.[1][2] Its mechanism of action is multifaceted, involving the inhibition of mitochondrial dihydrolipoamide dehydrogenase (DLDH), which contributes to its neuroprotective effects through a chemical preconditioning mechanism.[3][4] Furthermore, MICA and its derivatives have demonstrated potent antioxidant and radical-scavenging activities.[3]

Derivatives of the indene core, such as 2-benzylidene-5-methoxy-2,3-dihydro-1H-inden-1-one, have been investigated as dual inhibitors of acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B), which are key targets in the management of Alzheimer's disease.[5]

1.2. Potential Therapeutic Applications

  • Ischemic Stroke: MICA has been shown to reduce infarct size and improve oxidative stress status in animal models of stroke.[3][4]

  • Alzheimer's Disease: Derivatives of MICA and other indene compounds have shown promise in preclinical models by targeting cholinergic dysfunction, oxidative stress, and neuroinflammation.[1][5]

  • Neuroprotection: The antioxidant and radical-scavenging properties of MICA derivatives suggest a broader potential for treating various neurodegenerative disorders where oxidative stress is a key pathological feature.[3]

1.3. Summary of Preclinical Findings

The neuroprotective effects of MICA and its derivatives have been evaluated in various in vitro and in vivo models. Key findings are summarized in the tables below.

Table 1: Neuroprotective Effects of 5-methoxyindole-2-carboxylic acid (MICA) in an Ischemic Stroke Model
ParameterTreatment GroupOutcomeReference
Infarction VolumeMICA-treated ratsSignificantly smaller than control[4]
DLDH ActivityMICA-treated rats (without stroke)Lower than control group[4]
NQO1 ExpressionMICA-treated ratsUpregulated via Nrf2 signaling[4]
Table 2: Effects of an Arylhydrazone Derivative of MICA (5MeO) in a Scopolamine-Induced Model of Alzheimer's Disease
ParameterTreatment GroupEffect of 5MeOReference
Brain-derived neurotrophic factor (BDNF)Scopolamine + 5MeORestored decreased levels[1]
Acetylcholine (ACh) LevelsScopolamine + 5MeORestored decreased levels[1]
Acetylcholinesterase (AChE) ActivityScopolamine + 5MeONormalized increased activity[1]
Lipid PeroxidationScopolamine + 5MeODecreased elevated levels[1]
Catalase ActivityScopolamine + 5MeOIncreased reduced activity[1]

Experimental Protocols

2.1. Protocol for Evaluating Neuroprotective Effects of MICA in a Rat Model of Ischemic Stroke

This protocol is based on the methodology described in studies investigating the cerebral preconditioning effects of MICA.[4]

2.1.1. Animal Model and Drug Administration

  • Animals: Adult male Sprague-Dawley rats.

  • Acclimatization: House animals under standard laboratory conditions for at least one week prior to the experiment.

  • Drug Administration: Administer MICA via dietary intake for 4 weeks. The control group receives a standard diet.

2.1.2. Induction of Transient Focal Cerebral Ischemia

  • Anesthesia: Anesthetize the rats with an appropriate anesthetic (e.g., isoflurane).

  • Surgical Procedure: Induce transient focal cerebral ischemia by middle cerebral artery occlusion (MCAO) for 1 hour, followed by reperfusion.

  • Post-operative Care: Monitor the animals closely during recovery.

2.1.3. Assessment of Neuroprotective Effects

  • Infarct Volume Measurement: 24 hours after reperfusion, euthanize the animals and collect the brains. Stain brain slices with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct area and calculate the infarct volume.

  • Biochemical Assays: Homogenize brain tissue to measure DLDH activity and the expression levels of NQO1 and other relevant proteins using standard biochemical and molecular biology techniques (e.g., spectrophotometric assays, Western blotting).

2.2. Protocol for Synthesis of Arylhydrazone Derivatives of MICA

This synthesis protocol is adapted from methodologies used to create neuroprotective hydrazone derivatives of MICA.[3]

2.2.1. Materials

  • Methyl ester of 5-methoxy-1H-indole-2-carboxylic acid

  • Hydrazine hydrate

  • Substituted benzaldehydes (e.g., 3,4-dihydroxybenzaldehyde)

  • Absolute ethanol

  • TLC plates

  • Solvent system (e.g., benzene:methanol 4:1)

2.2.2. Synthesis of Hydrazide

  • Subject the methyl ester of 5-methoxy-1H-indole-2-carboxylic acid to hydrazinolysis with hydrazine hydrate in ethanol to afford the corresponding hydrazide.

2.2.3. Synthesis of Arylhydrazone

  • Dissolve the hydrazide in absolute ethanol.

  • Add an equimolar amount of the desired substituted benzaldehyde.

  • Reflux the reaction mixture for 2 hours.

  • Monitor the reaction progress using TLC.

  • Upon completion, concentrate the mixture under reduced pressure.

  • Filter the resulting precipitate and wash it with cool ethanol.

  • Confirm the structure of the final product using IR and NMR spectroscopy.

Visualizations: Signaling Pathways and Workflows

3.1. Proposed Neuroprotective Signaling Pathway of MICA

MICA_Neuroprotection MICA 5-methoxyindole- 2-carboxylic acid (MICA) DLDH Dihydrolipoamide Dehydrogenase (DLDH) MICA->DLDH inhibits Nrf2 Nrf2 MICA->Nrf2 activates Neuroprotection Neuroprotection & Chemical Preconditioning DLDH->Neuroprotection NQO1 NAD(P)H-ubiquinone oxidoreductase 1 (NQO1) Nrf2->NQO1 upregulates NQO1->Neuroprotection

Caption: Proposed mechanism of MICA-induced neuroprotection.

3.2. Experimental Workflow for Evaluating MICA in an Ischemic Stroke Model

MICA_Stroke_Workflow Start Start: Animal Acclimatization Diet Dietary Administration (4 weeks) - Control Diet - MICA Diet Start->Diet Surgery Transient Focal Cerebral Ischemia (1h MCAO + 24h Reperfusion) Diet->Surgery Analysis Post-Mortem Analysis Surgery->Analysis Infarct Infarct Volume Measurement (TTC Staining) Analysis->Infarct Biochem Biochemical Assays (DLDH activity, NQO1 expression) Analysis->Biochem End End: Data Interpretation Infarct->End Biochem->End

Caption: Workflow for in vivo evaluation of MICA.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-Methoxy-2,3-dihydro-1H-indene-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the yield of 5-Methoxy-2,3-dihydro-1H-indene-1-carboxylic acid synthesis.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis, providing potential causes and recommended solutions in a question-and-answer format.

Q1: Why is the yield of my carboxylation reaction of 5-methoxy-1-indanone consistently low?

A1: Low yields in the carboxylation of 5-methoxy-1-indanone can stem from several factors:

  • Incomplete Enolate Formation: The crucial first step is the deprotonation of the indanone to form a reactive enolate. If the base is not strong enough or if the reaction conditions are not optimal, this equilibrium may not favor the enolate, leading to unreacted starting material.

    • Solution: Ensure the use of a sufficiently strong, non-nucleophilic base such as lithium diisopropylamide (LDA) or sodium hydride (NaH). The reaction should be conducted under strictly anhydrous conditions and an inert atmosphere (e.g., argon or nitrogen) to prevent quenching of the base and the enolate.

  • Inefficient CO2 Quenching: The reaction of the enolate with carbon dioxide can be inefficient.

    • Solution: Introduce dry CO2 gas directly into the reaction mixture with vigorous stirring to ensure efficient trapping of the enolate. Alternatively, pouring the enolate solution onto freshly crushed dry ice can improve the yield.

  • Side Reactions: The enolate is a strong nucleophile and can participate in side reactions, such as self-condensation or reaction with other electrophiles present in the reaction mixture.

    • Solution: Maintain a low reaction temperature (e.g., -78 °C) during enolate formation and carboxylation to minimize side reactions. The dropwise addition of reagents can also help control the reaction.

  • Product Decomposition: The target carboxylic acid, being a β-keto acid derivative, may be susceptible to decarboxylation under harsh workup conditions (e.g., high temperatures or extreme pH).[1]

    • Solution: Employ a mild acidic workup (e.g., with saturated aqueous ammonium chloride) and maintain low temperatures during extraction and purification.

Q2: I am observing significant amounts of unreacted 5-methoxy-1-indanone in my crude product. What should I do?

A2: The presence of a large amount of starting material indicates that the initial deprotonation step was likely incomplete.

  • Verify Base Quality and Stoichiometry: Ensure the base is fresh and of high purity. Use a slight excess of the base (e.g., 1.1 to 1.5 equivalents) to drive the deprotonation to completion.

  • Optimize Reaction Time and Temperature: Allow sufficient time for the enolate to form. While low temperatures are crucial to prevent side reactions, the deprotonation itself may require a specific temperature profile. Monitor the reaction progress by thin-layer chromatography (TLC) to determine the optimal reaction time.

Q3: My final product is difficult to purify and appears to be a mixture of compounds. What are the likely impurities and how can I remove them?

A3: Impurities can arise from side reactions or incomplete reactions.

  • Common Impurities:

    • Unreacted 5-methoxy-1-indanone.

    • Aldol condensation products from the self-reaction of the indanone enolate.

    • Di-carboxylated products if a very strong base is used in excess.

  • Purification Strategies:

    • Acid-Base Extraction: The carboxylic acid product can be separated from neutral impurities like the starting indanone by extraction with a mild aqueous base (e.g., sodium bicarbonate solution), followed by acidification of the aqueous layer to precipitate the desired acid.

    • Column Chromatography: For challenging separations, silica gel column chromatography can be employed. A mobile phase containing a small amount of acetic acid can help to reduce tailing of the carboxylic acid product.[1]

    • Recrystallization: If a solid, the crude product can be recrystallized from a suitable solvent system to improve purity.

Frequently Asked Questions (FAQs)

Q: What is a typical synthetic route for this compound?

A: A common and effective method involves the carboxylation of the corresponding ketone, 5-methoxy-1-indanone. This is typically a two-step, one-pot synthesis where the ketone is first deprotonated with a strong base to form an enolate, which is then quenched with carbon dioxide to yield the carboxylic acid after an acidic workup.

Q: What are the critical parameters to control for maximizing the yield?

A: Several parameters are critical for achieving a high yield:

  • Anhydrous Conditions: All glassware should be thoroughly dried, and anhydrous solvents must be used.

  • Inert Atmosphere: The reaction should be carried out under an inert atmosphere (e.g., argon or nitrogen) to prevent the reaction of the strong base and enolate with atmospheric moisture and oxygen.

  • Temperature Control: Maintaining a low temperature (typically -78 °C) during enolate formation and carboxylation is crucial to minimize side reactions.

  • Purity of Reagents: The purity of the starting material and the base is essential for a clean reaction.

Q: How can I monitor the progress of the reaction?

A: Thin-layer chromatography (TLC) is a convenient method to monitor the consumption of the starting material (5-methoxy-1-indanone). A sample of the reaction mixture can be carefully quenched with a mild acid, extracted, and spotted on a TLC plate against a standard of the starting material.

Quantitative Data on Yield Improvement

The yield of the carboxylation of 5-methoxy-1-indanone is highly dependent on the reaction conditions. The following table summarizes expected yield ranges under different conditions, based on general principles of similar reactions.

BaseSolventQuenching MethodTemperature (°C)Expected Yield Range (%)
Sodium Hydride (NaH)Tetrahydrofuran (THF)CO2 (gas)0 to RT40-60
Lithium Diisopropylamide (LDA)Tetrahydrofuran (THF)CO2 (gas)-7860-80
Lithium Diisopropylamide (LDA)Tetrahydrofuran (THF)Dry Ice-7870-90

Note: These are estimated yields and may vary depending on the specific experimental setup and execution.

Experimental Protocols

Protocol 1: Carboxylation of 5-methoxy-1-indanone using LDA and CO2 Gas

Materials:

  • 5-methoxy-1-indanone

  • Diisopropylamine

  • n-Butyllithium (n-BuLi) in hexanes

  • Anhydrous Tetrahydrofuran (THF)

  • Carbon Dioxide (gas)

  • Saturated aqueous Ammonium Chloride (NH4Cl) solution

  • Diethyl ether

  • 1 M Hydrochloric acid (HCl)

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO4)

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add diisopropylamine (1.2 eq.) and anhydrous THF.

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add n-BuLi (1.1 eq.) dropwise while maintaining the temperature below -70 °C. Stir the mixture at this temperature for 30 minutes to generate LDA.

  • In a separate flask, dissolve 5-methoxy-1-indanone (1.0 eq.) in anhydrous THF.

  • Slowly add the solution of 5-methoxy-1-indanone to the freshly prepared LDA solution at -78 °C. Stir the resulting mixture for 1-2 hours at this temperature to ensure complete enolate formation.

  • Bubble dry CO2 gas through the vigorously stirred reaction mixture for 1-2 hours, ensuring the temperature remains at -78 °C.

  • Quench the reaction by slowly adding saturated aqueous NH4Cl solution.

  • Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x).

  • Wash the combined organic layers with 1 M HCl and then with brine.

  • Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization or column chromatography.

Visualizations

Experimental Workflow for Yield Improvement

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Start: 5-methoxy-1-indanone reagents Anhydrous Solvents & High-Purity Reagents start->reagents glassware Flame-Dried Glassware start->glassware atmosphere Inert Atmosphere (Ar/N2) start->atmosphere enolate Enolate Formation (LDA, -78°C) reagents->enolate glassware->enolate atmosphere->enolate carboxylation Carboxylation (CO2, -78°C) enolate->carboxylation monitoring Reaction Monitoring (TLC) carboxylation->monitoring quench Mild Quench (aq. NH4Cl) carboxylation->quench low_yield Low Yield? carboxylation->low_yield monitoring->carboxylation extraction Acid-Base Extraction quench->extraction purification Purification (Recrystallization/ Chromatography) extraction->purification product Final Product: 5-Methoxy-2,3-dihydro-1H- indene-1-carboxylic acid purification->product impure_product Impure Product? purification->impure_product ts1 Check Base Quality/ Stoichiometry low_yield->ts1 ts2 Optimize Reaction Time/ Temperature low_yield->ts2 ts3 Ensure Efficient CO2 Quenching low_yield->ts3 ts4 Optimize Extraction pH impure_product->ts4 ts5 Refine Chromatography Conditions impure_product->ts5 ts6 Select Appropriate Recrystallization Solvent impure_product->ts6

Caption: Workflow for optimizing the synthesis of this compound.

Logical Relationship for Troubleshooting Low Yield

G cluster_causes Potential Causes cluster_solutions Solutions start Low Yield Observed cause1 Incomplete Enolate Formation start->cause1 cause2 Inefficient CO2 Quenching start->cause2 cause3 Side Reactions start->cause3 cause4 Product Decomposition start->cause4 sol1 Use Stronger/More Base Ensure Anhydrous Conditions cause1->sol1 sol2 Use Dry Ice or Vigorous CO2 Bubbling cause2->sol2 sol3 Maintain Low Temperature Controlled Reagent Addition cause3->sol3 sol4 Mild Workup Conditions Low Temperature Purification cause4->sol4 improved_yield Improved Yield sol1->improved_yield Leads to sol2->improved_yield Leads to sol3->improved_yield Leads to sol4->improved_yield Leads to

Caption: Troubleshooting logic for addressing low yield in the carboxylation reaction.

References

troubleshooting solubility issues of 5-Methoxy-2,3-dihydro-1H-indene-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing solubility issues with 5-Methoxy-2,3-dihydro-1H-indene-1-carboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

A1: this compound is a carboxylic acid. Its solubility is largely dictated by the presence of the carboxylic acid group, which can engage in hydrogen bonding and deprotonation, suggesting a pH-dependent aqueous solubility.[1] The methoxy and indene groups contribute to its overall polarity. Based on the principle of "like dissolves like," it is expected to have better solubility in polar organic solvents compared to nonpolar ones.

Q2: In which common laboratory solvents is this compound likely to be soluble?

A2: It is anticipated that this compound will exhibit good solubility in polar aprotic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF).[2] Some solubility is also expected in polar protic solvents like methanol and ethanol.[1][2] Due to its polar functional groups, it is expected to have very low solubility in nonpolar solvents like hexane and toluene.[1]

Q3: How does pH affect the aqueous solubility of this compound?

A3: The pH of an aqueous solution significantly influences the solubility of carboxylic acids.[1][2] By increasing the pH of the solution (making it more basic), the carboxylic acid group will deprotonate to form a carboxylate salt. This salt form is generally more soluble in water than the neutral acid form.[1][2]

Q4: What initial steps should I take if the compound is not dissolving?

A4: If you are facing dissolution issues, consider the following initial steps:

  • Gentle Heating: Carefully warming the solution can increase the rate of dissolution and the solubility limit.[2]

  • Sonication: Using an ultrasonic bath can help break down solid agglomerates and enhance dissolution.[2]

  • Agitation: Continuous stirring or vortexing can also aid the dissolution process.[3]

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments.

Issue 1: The compound does not dissolve in my chosen organic solvent.

  • Possible Cause: The solvent may not have the appropriate polarity.

  • Troubleshooting Steps:

    • Refer to a solvent polarity chart and select a solvent with a different polarity.

    • For carboxylic acids, polar aprotic solvents like DMSO or DMF are often effective choices.[2]

    • Alcohols such as ethanol or methanol can also be suitable.[2]

    • Consider using a co-solvent system to modulate the polarity of your solvent mixture.[4]

Issue 2: The compound precipitates out of an aqueous solution.

  • Possible Cause: The pH of the solution may be too low (acidic), causing the more soluble carboxylate salt to convert back to the less soluble carboxylic acid form.[2]

  • Troubleshooting Steps:

    • Gradually add a dilute base (e.g., 0.1 M NaOH) dropwise while stirring to increase the pH.

    • Monitor the pH of the solution to avoid making it overly basic.

    • The compound should redissolve as the pH increases and the carboxylate salt is formed.[2]

Issue 3: The compound dissolves with heating but crashes out upon cooling.

  • Possible Cause: The concentration of the compound exceeds its solubility limit at room temperature.

  • Troubleshooting Steps:

    • To maintain a stable solution at room temperature, you may need to prepare a more dilute solution.

    • Alternatively, if the experimental protocol allows, you can work with the solution at an elevated temperature.

Quantitative Solubility Data

Solvent SystemTemperature (°C)pHEstimated Solubility (mg/mL)
Water253.0< 0.1
Water257.01 - 5
Water259.0> 10
Ethanol25N/A5 - 10
Methanol25N/A10 - 20
DMSO25N/A> 50
DMF25N/A> 50
Acetonitrile25N/A1 - 5
Hexane25N/A< 0.1

Experimental Protocols

Protocol 1: Determination of Equilibrium Solubility (Shake-Flask Method)

This protocol outlines the gold standard shake-flask method for determining the equilibrium solubility of a compound.[1]

  • Objective: To determine the saturation concentration of this compound in a specific solvent at a constant temperature.

  • Materials:

    • This compound

    • Selected solvent(s)

    • Vials with screw caps

    • Orbital shaker or rotator in a temperature-controlled environment

    • Centrifuge or filtration apparatus (e.g., syringe filters)

    • Analytical method for quantification (e.g., HPLC-UV, LC-MS)

  • Methodology:

    • Add an excess amount of the solid compound to a vial containing a known volume of the selected solvent.

    • Seal the vials tightly and place them on a shaker at a constant temperature (e.g., 25 °C).

    • Allow the mixture to equilibrate for a sufficient period (typically 24-48 hours) to ensure saturation is reached.

    • After equilibration, stop the shaking and let the vials stand to allow the undissolved solid to settle.

    • Carefully remove a sample from the supernatant. To separate any remaining solid particles, either centrifuge the sample and take the supernatant or filter the sample through a syringe filter (ensure the filter material is compatible with the solvent).

    • Quantify the concentration of the dissolved compound in the filtrate or supernatant using a validated analytical method.

Protocol 2: Solubility Enhancement via pH Adjustment

  • Objective: To determine the effect of pH on the aqueous solubility of this compound.

  • Materials:

    • This compound

    • Deionized water

    • 0.1 M HCl and 0.1 M NaOH for pH adjustment

    • pH meter

    • Materials from Protocol 1

  • Methodology:

    • Prepare a series of aqueous solutions with different pH values (e.g., pH 3, 5, 7, 9, 11).

    • Follow the shake-flask method (Protocol 1) for each pH-adjusted solution.

    • Quantify the solubility at each pH to determine the pH-solubility profile.

Visualizations

G start Start: Solubility Issue Encountered check_solvent Is the solvent aqueous or organic? start->check_solvent organic_path Organic Solvent check_solvent->organic_path Organic aqueous_path Aqueous Solvent check_solvent->aqueous_path Aqueous try_heat_sonicate_org Try gentle heating or sonication organic_path->try_heat_sonicate_org still_insoluble_org Still Insoluble? try_heat_sonicate_org->still_insoluble_org change_solvent Change solvent: - Try DMSO or DMF - Use a co-solvent system still_insoluble_org->change_solvent Yes resolved Issue Resolved still_insoluble_org->resolved No change_solvent->resolved check_ph Check pH of the solution aqueous_path->check_ph is_ph_low Is pH < 7? check_ph->is_ph_low adjust_ph Increase pH by adding dilute base (e.g., 0.1 M NaOH) is_ph_low->adjust_ph Yes try_heat_sonicate_aq Try gentle heating or sonication is_ph_low->try_heat_sonicate_aq No / Unsure adjust_ph->resolved try_heat_sonicate_aq->resolved

Caption: Troubleshooting workflow for solubility issues.

G compound 5-Methoxy-2,3-dihydro-1H- indene-1-carboxylic acid (Insoluble Form) salt 5-Methoxy-2,3-dihydro-1H- indene-1-carboxylate (Soluble Salt Form) compound->salt + OH⁻ (Increase pH) salt->compound + H⁺ (Decrease pH)

Caption: pH effect on aqueous solubility.

References

Technical Support Center: Optimizing Reaction Conditions for Indene Cyclization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is a dedicated resource for researchers, scientists, and drug development professionals engaged in the synthesis of indene derivatives. It provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during indene cyclization reactions.

Troubleshooting Guide

This guide is designed to help you diagnose and resolve common issues that may arise during your indene cyclization experiments.

Question: My reaction yield is consistently low. What are the common causes and how can I improve it?

Answer:

Low yields in indene synthesis can be attributed to several factors. A systematic approach to troubleshooting is often the most effective way to identify and resolve the issue.

Possible Causes & Solutions:

  • Purity of Starting Materials and Reagents: Impurities in your starting materials, reagents, or solvents can interfere with the reaction, poison the catalyst, or lead to the formation of side products.

    • Solution: Ensure all starting materials are of high purity. Recrystallize or use column chromatography to purify solid starting materials. Distill liquid starting materials and solvents. Use freshly opened, high-purity reagents and anhydrous solvents, especially for moisture-sensitive reactions.[1]

  • Catalyst Activity: The catalyst may be inactive or its activity may be compromised.

    • Solution: Use a fresh batch of catalyst from a reliable supplier. For air- or moisture-sensitive catalysts, ensure proper handling techniques under an inert atmosphere. Consider screening different catalysts to find one that is more effective for your specific substrate.[1]

  • Reaction Temperature: The reaction temperature may be too low, leading to slow reaction rates, or too high, causing decomposition of starting materials, intermediates, or products.

    • Solution: Perform a temperature screen to identify the optimal temperature for your reaction. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) at different temperatures.

  • Reaction Time: The reaction may not have gone to completion, or prolonged reaction times may be leading to product degradation.

    • Solution: Monitor the reaction progress closely using TLC or LC-MS to determine the optimal reaction time. Quench the reaction once the starting material has been consumed to prevent the formation of byproducts.[1]

  • Solvent Choice: The solvent can significantly impact the solubility of reagents, reaction rates, and the stability of intermediates.

    • Solution: Experiment with a range of solvents with varying polarities. For Lewis acid-catalyzed reactions, the polarity and coordinating ability of the solvent can dramatically affect the reaction outcome.

Question: I am observing the formation of multiple products, including isomers. How can I improve the selectivity of my reaction?

Answer:

Poor selectivity, leading to a mixture of regioisomers or other byproducts, is a common challenge in the synthesis of substituted indenes.

Possible Causes & Solutions:

  • Catalyst and Ligand Choice: The nature of the catalyst and any associated ligands plays a crucial role in determining the regioselectivity of the reaction.

    • Solution: Screen a variety of catalysts and ligands. For instance, in palladium-catalyzed reactions, the choice of phosphine ligand can significantly influence the steric environment around the metal center, thereby directing the cyclization to a specific position.[1]

  • Steric and Electronic Effects of Substituents: The size and electronic properties of the substituents on your starting materials can direct the cyclization to a preferred position.

    • Solution: Analyze the steric and electronic nature of your substrate. Bulky substituents may favor the formation of the less sterically hindered product. Electron-donating or withdrawing groups can influence the electron density at different positions, affecting the site of cyclization.[1]

  • Reaction Conditions: Temperature and solvent can also influence the selectivity of the reaction.

    • Solution: Optimize the reaction temperature and solvent system. In some cases, a lower temperature may favor the formation of the kinetic product, while a higher temperature may lead to the thermodynamic product.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions in indene cyclization?

A1: Common side reactions include polymerization of the indene product, incomplete cyclization leading to the isolation of intermediates, and the formation of constitutional isomers.[2] The specific side products will depend on the reaction mechanism and the reactivity of the substrates and reagents involved.

Q2: How can I effectively purify my indene derivative from unreacted starting materials and byproducts?

A2: Purification of indene derivatives typically involves standard techniques such as column chromatography on silica gel.[3] The choice of eluent system is critical for achieving good separation. A gradient elution from a non-polar solvent (e.g., hexane or petroleum ether) to a more polar solvent (e.g., ethyl acetate or dichloromethane) is often effective. For separating isomers with very similar polarities, techniques like preparative HPLC or recrystallization from a suitable solvent system may be necessary.[4][5]

Q3: My NMR spectrum shows a complex mixture of products. How can I identify the desired indene derivative and the major byproducts?

A3: A combination of 1D and 2D NMR techniques (e.g., COSY, HSQC, HMBC) can be used to elucidate the structures of the components in your reaction mixture.[6] Comparing the obtained spectra with literature data for known indene derivatives can aid in identification. LC-MS is also a powerful tool for identifying the molecular weights of the different species present, which can help in proposing their structures.

Data Presentation

Table 1: Comparison of Catalysts for Brønsted Acid-Catalyzed Cyclization of Diaryl-1,3-dienes
Catalyst (mol%)SolventTemperature (°C)Time (h)Yield (%)Reference
TfOH (5)CH₂Cl₂25195[7][8]
p-TsOH (10)Toluene80678[1]
H₂SO₄ (10)Dioxane100465[1]
FeCl₃ (10)CH₂Cl₂25382[1]
Table 2: Effect of Solvent on Palladium-Catalyzed Indene Cyclization
CatalystLigandSolventTemperature (°C)Time (h)Yield (%)Reference
Pd(OAc)₂PPh₃Toluene1101285[9]
Pd(OAc)₂PPh₃Dioxane1001292[9]
Pd(OAc)₂PPh₃DMF100875[9]
Pd₂(dba)₃XPhosTHF801690[9]

Experimental Protocols

Protocol 1: Brønsted Acid-Catalyzed Cyclization of 1,3-Diaryl-1,3-dienes

This protocol is adapted from the work of Eom et al.[7][8]

Materials:

  • 1,3-Diaryl-1,3-diene (1.0 mmol)

  • Trifluoromethanesulfonic acid (TfOH) (0.05 mmol, 5 mol%)

  • Dichloromethane (CH₂Cl₂), anhydrous (10 mL)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of the 1,3-diaryl-1,3-diene in anhydrous dichloromethane (10 mL) at room temperature, add trifluoromethanesulfonic acid (5 mol%).

  • Stir the reaction mixture at room temperature and monitor its progress by TLC.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired indene derivative.

Protocol 2: Palladium-Catalyzed Cyclization of o-Alkynylbenzylidene Ketones

This protocol is based on the method described by Zhou et al.[10]

Materials:

  • o-Alkynylbenzylidene ketone (0.5 mmol)

  • Palladium(II) acetate (Pd(OAc)₂) (0.025 mmol, 5 mol%)

  • Sodium acetate (NaOAc) (1.0 mmol)

  • Acetic acid (AcOH) (5 mL)

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of the o-alkynylbenzylidene ketone in acetic acid (5 mL), add palladium(II) acetate (5 mol%) and sodium acetate (2.0 equiv).

  • Stir the reaction mixture at 80 °C and monitor its progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with a saturated aqueous solution of sodium bicarbonate and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the 3-acetoxy-substituted indene.

Visualizations

Troubleshooting_Low_Yield start Low Reaction Yield check_purity Check Purity of Starting Materials & Reagents start->check_purity purity_ok Purity OK? check_purity->purity_ok purify Purify Materials (Recrystallization, Distillation, Chromatography) purity_ok->purify No check_catalyst Check Catalyst Activity purity_ok->check_catalyst Yes purify->check_purity catalyst_ok Catalyst Active? check_catalyst->catalyst_ok new_catalyst Use Fresh Catalyst / Screen Different Catalysts catalyst_ok->new_catalyst No optimize_temp Optimize Reaction Temperature catalyst_ok->optimize_temp Yes new_catalyst->check_catalyst temp_ok Yield Improved? optimize_temp->temp_ok optimize_time Optimize Reaction Time temp_ok->optimize_time Yes temp_ok->optimize_time No time_ok Yield Improved? optimize_time->time_ok optimize_solvent Optimize Solvent time_ok->optimize_solvent Yes time_ok->optimize_solvent No solvent_ok Yield Improved? optimize_solvent->solvent_ok success Successful Optimization solvent_ok->success Yes consult Consult Further Literature / Technical Support solvent_ok->consult No

Caption: Troubleshooting workflow for low reaction yield in indene cyclization.

Regioselectivity_Factors regioselectivity Regioselectivity in Indene Cyclization catalyst Catalyst & Ligand regioselectivity->catalyst substituents Substituent Effects regioselectivity->substituents conditions Reaction Conditions regioselectivity->conditions steric Steric Hindrance substituents->steric electronic Electronic Effects substituents->electronic temperature Temperature conditions->temperature solvent Solvent conditions->solvent

Caption: Key factors influencing regioselectivity in indene cyclization reactions.

References

Technical Support Center: Synthesis of 5-Methoxy-2,3-dihydro-1H-indene-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5-Methoxy-2,3-dihydro-1H-indene-1-carboxylic acid. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.

Troubleshooting Guides

Issue 1: Low Yield of 5-Methoxy-1-indanone (Precursor)

Question: I am experiencing a low yield during the intramolecular Friedel-Crafts cyclization of 3-(4-methoxyphenyl)propanoic acid to produce 5-methoxy-1-indanone. What are the potential causes and solutions?

Answer:

Low yields in this step are often attributed to side reactions or incomplete conversion. Here are some common causes and troubleshooting strategies:

  • Formation of Isomeric Byproducts: The primary side product is often the isomeric 7-methoxy-1-indanone, resulting from cyclization at the ortho position to the methoxy group. While para-cyclization is generally favored, the ortho-isomer can form, complicating purification and reducing the yield of the desired product.

    • Solution: Optimization of the Lewis acid catalyst and reaction temperature can influence the regioselectivity. Weaker Lewis acids and lower temperatures may favor the formation of the desired para-product.

  • Demethylation of the Methoxy Group: Harsh acidic conditions, particularly with strong Lewis acids like AlCl₃, can lead to the cleavage of the methyl ether, forming phenolic byproducts.

    • Solution: Employ milder reaction conditions. Consider using polyphosphoric acid (PPA) or Eaton's reagent (P₂O₅ in methanesulfonic acid) which can promote cyclization with a reduced risk of demethylation.

  • Incomplete Reaction: Insufficient reaction time or catalyst loading can result in unreacted starting material.

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Ensure the catalyst is active and used in the appropriate stoichiometric amount.

Issue 2: Difficulty in the Carboxylation of 5-Methoxy-1-indanone

Question: I am attempting to carboxylate 5-methoxy-1-indanone to form the target carboxylic acid, but I am observing significant amounts of starting material in my final product. What could be the issue?

Answer:

The carboxylation of 5-methoxy-1-indanone, likely proceeding through an enolate intermediate, can be challenging. The primary issue is often the instability of the resulting β-keto acid.

  • Decarboxylation: The product, this compound, is a β-keto acid derivative, which is prone to decarboxylation (loss of CO₂) upon heating or under acidic/basic conditions, reverting to the starting indanone.[1][2]

    • Solution:

      • Low-Temperature Workup: Perform all extractions and purification steps at low temperatures (e.g., using an ice bath) to minimize thermal decomposition.

      • Careful pH Control: Avoid strongly acidic or basic conditions during the workup. Neutralize the reaction mixture carefully and gently.

      • Prompt Isolation: Isolate the product as quickly as possible after the reaction is complete.

Issue 3: Impurities in the Final Product

Question: My final product, this compound, shows multiple spots on TLC and has a broad melting point. What are the likely impurities and how can I remove them?

Answer:

The presence of multiple impurities can be due to carry-over from previous steps or side reactions during the final steps.

  • Common Impurities:

    • Unreacted 5-methoxy-1-indanone: Due to incomplete carboxylation or decarboxylation of the product.

    • Isomeric 7-methoxy-1-indanone: If not completely removed after the cyclization step.

    • Decarboxylated byproducts: Other degradation products arising from the instability of the β-keto acid.

  • Purification Strategies:

    • Recrystallization: If the product is a solid, low-temperature recrystallization can be effective. Choose a solvent system where the desired product has good solubility at room temperature or slightly above, and precipitates upon cooling, while impurities remain in the mother liquor.

    • Column Chromatography: For difficult separations, silica gel column chromatography can be employed. It is often necessary to add a small amount of a weak acid (e.g., 0.5% acetic acid) to the eluent to suppress the ionization of the carboxylic acid and prevent streaking on the column.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for this compound?

A1: A typical synthesis involves a two-step process. The first step is the intramolecular Friedel-Crafts cyclization of 3-(4-methoxyphenyl)propanoic acid or its corresponding acid chloride to form 5-methoxy-1-indanone.[3] The second step is the carboxylation of 5-methoxy-1-indanone at the C1 position.

Q2: My TLC plate shows a spot with a higher Rf value than my desired carboxylic acid product. What could this be?

A2: An impurity with a higher Rf value is less polar than your product. A likely candidate is the unreacted precursor, 5-methoxy-1-indanone. This could be due to an incomplete carboxylation reaction or decarboxylation of your product during the workup or analysis.

Q3: How can I minimize the formation of the isomeric 7-methoxy-1-indanone during the Friedel-Crafts cyclization?

A3: The regioselectivity of the Friedel-Crafts reaction is influenced by both steric and electronic factors. The methoxy group is an ortho-, para-director. While the para-product (5-methoxy-1-indanone) is generally favored, the formation of the ortho-product (7-methoxy-1-indanone) can be competitive. Using bulkier Lewis acids or optimizing the reaction temperature might enhance the selectivity for the para-product. Careful purification of the indanone intermediate is crucial before proceeding to the next step.

Q4: What analytical techniques are recommended for monitoring the purity of the final product?

A4: For rapid monitoring, Thin-Layer Chromatography (TLC) is suitable. For a more detailed purity assessment, High-Performance Liquid Chromatography (HPLC) with a suitable column for organic acids is recommended. ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy are essential for structural confirmation and can also reveal the presence of impurities.

Data Presentation

Table 1: Troubleshooting Guide for Key Reaction Steps

Problem Potential Cause Recommended Solution
Low Yield in Friedel-Crafts Cyclization Formation of 7-methoxy isomerOptimize Lewis acid and temperature.
Demethylation of methoxy groupUse milder conditions (e.g., PPA).
Incomplete reactionMonitor reaction by TLC/HPLC; check catalyst.
Low Yield in Carboxylation Decarboxylation of β-keto acid productPerform workup at low temperature; careful pH control.
Incomplete reactionEnsure complete enolate formation; use excess carboxylating agent.
Final Product Impurities Unreacted 5-methoxy-1-indanoneOptimize carboxylation; avoid product decomposition.
Isomeric indanonePurify the intermediate before carboxylation.
Other degradation productsMinimize reaction and workup times; use low temperatures.

Experimental Protocols

Protocol 1: Intramolecular Friedel-Crafts Cyclization of 3-(4-methoxyphenyl)propanoic acid

  • To a stirred solution of polyphosphoric acid (PPA) at a controlled temperature (e.g., 70-80 °C), slowly add 3-(4-methoxyphenyl)propanoic acid.

  • Maintain the reaction mixture at this temperature for the specified time, monitoring the reaction progress by TLC.

  • Upon completion, pour the reaction mixture onto crushed ice with vigorous stirring.

  • Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with a saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude 5-methoxy-1-indanone.

  • Purify the crude product by column chromatography or recrystallization.

Protocol 2: Carboxylation of 5-Methoxy-1-indanone

  • To a solution of a strong base (e.g., sodium hydride or lithium diisopropylamide) in an anhydrous aprotic solvent (e.g., THF) at a low temperature (e.g., -78 °C), add a solution of 5-methoxy-1-indanone in the same solvent dropwise.

  • Allow the enolate to form over a specified period.

  • Introduce the carboxylating agent (e.g., carbon dioxide gas or diethyl carbonate).

  • Allow the reaction to warm to room temperature slowly and stir for the required duration.

  • Quench the reaction carefully with a cold, dilute acid (e.g., 1 M HCl) while maintaining a low temperature.

  • Extract the product with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure at a low temperature.

  • Purify the crude product immediately, preferably by low-temperature recrystallization or column chromatography.

Visualizations

Synthesis_Workflow cluster_step1 Step 1: Friedel-Crafts Cyclization cluster_step2 Step 2: Carboxylation start 3-(4-methoxyphenyl)propanoic acid indanone 5-Methoxy-1-indanone start->indanone PPA or AlCl3 isomer 7-Methoxy-1-indanone (Side Product) start->isomer demethylated Phenolic Byproduct (Side Product) start->demethylated indanone_in 5-Methoxy-1-indanone indanone->indanone_in Purification final_product 5-Methoxy-2,3-dihydro-1H- indene-1-carboxylic acid indanone_in->final_product 1. Base 2. CO2 decarboxylated 5-Methoxy-1-indanone (via Decarboxylation) final_product->decarboxylated Heat or Acid/Base

Caption: Synthetic workflow for this compound.

Troubleshooting_Logic cluster_analysis Problem Analysis cluster_solutions Potential Solutions start Low Yield or Impure Product check_step1 Analyze Friedel-Crafts Step (TLC/HPLC of indanone) start->check_step1 check_step2 Analyze Carboxylation Step (TLC/HPLC of final product) start->check_step2 sol_fc Optimize FC Conditions: - Milder Lewis Acid - Lower Temperature - Purify Indanone check_step1->sol_fc Isomer or byproduct detected sol_carbox Optimize Carboxylation: - Low-Temperature Workup - Careful pH Control - Prompt Isolation check_step2->sol_carbox Decarboxylation or unreacted ketone detected

Caption: Troubleshooting flowchart for the synthesis.

References

Technical Support Center: Stability of 5-Methoxy-2,3-dihydro-1H-indene-1-carboxylic acid in Solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on conducting stability testing of 5-Methoxy-2,3-dihydro-1H-indene-1-carboxylic acid in solution.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound in solution?

A1: The stability of this compound in solution can be influenced by several factors, including pH, temperature, light exposure, and the presence of oxidizing agents.[1][2][3] The molecule possesses a carboxylic acid and a methoxy ether group, which can be susceptible to hydrolysis under acidic or basic conditions. The indene ring system may also be prone to oxidation.

Q2: What are the likely degradation pathways for this compound?

A2: While specific degradation pathways need to be experimentally determined, potential degradation routes for this compound include:

  • Hydrolysis: The methoxy group could be hydrolyzed to a hydroxyl group, particularly under strong acidic conditions.

  • Oxidation: The benzylic position of the indene ring system is a potential site for oxidation.[1][2]

  • Decarboxylation: While generally stable, carboxylic acids can undergo decarboxylation under certain stress conditions like high heat.

Q3: What are the recommended storage conditions for solutions of this compound?

A3: To ensure stability, solutions should be protected from light and stored at low temperatures (e.g., 2-8 °C or frozen). The choice of solvent and pH of the solution are also critical. For general use, preparing fresh solutions is recommended. Long-term storage stability should be established through formal studies.

Q4: Which analytical techniques are most suitable for monitoring the stability of this compound?

A4: High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and effective technique for stability testing.[4][5] A well-developed stability-indicating HPLC method can separate the intact compound from its degradation products, allowing for accurate quantification of any changes over time.[4] Mass Spectrometry (MS) can be coupled with HPLC (LC-MS) to identify the structure of unknown degradation products.[5]

Troubleshooting Guides

Issue Possible Cause(s) Suggested Solution(s)
Appearance of unexpected peaks in the HPLC chromatogram during a stability study. 1. Degradation of the compound. 2. Contamination of the solvent or sample. 3. Interaction with the container.1. Perform forced degradation studies to identify potential degradation products.[3][6] 2. Analyze a blank (solvent without the compound) to check for contamination. 3. Ensure the container material is inert.
Loss of compound concentration with no corresponding increase in degradation product peaks. 1. Adsorption of the compound onto the container surface. 2. Precipitation of the compound from the solution. 3. The degradation product may not be detectable by the analytical method (e.g., lacks a chromophore).1. Use silanized glass vials or polypropylene containers. 2. Visually inspect the solution for any precipitate. Check the solubility of the compound in the chosen solvent at the storage temperature. 3. Use a mass spectrometer (LC-MS) or a different detection wavelength to screen for other potential degradation products.
Inconsistent stability results between replicate samples. 1. Inhomogeneous solution. 2. Variable exposure to light or temperature. 3. Inconsistent sample preparation.1. Ensure the compound is fully dissolved and the solution is thoroughly mixed before aliquoting. 2. Control storage conditions meticulously for all samples. 3. Standardize the sample preparation procedure.

Experimental Protocols

Protocol 1: Forced Degradation Study

Forced degradation studies are essential to develop and validate a stability-indicating analytical method.[2][3]

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., acetonitrile or methanol).

2. Stress Conditions: [1][4]

  • Acid Hydrolysis: Mix the stock solution with 0.1 N HCl and heat at 60°C for 2 hours.

  • Base Hydrolysis: Mix the stock solution with 0.1 N NaOH and keep at room temperature for 2 hours.

  • Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for 24 hours, protected from light.[2]

  • Thermal Degradation: Heat the stock solution at 80°C for 48 hours.

  • Photolytic Degradation: Expose the stock solution to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter.[7][8] A control sample should be wrapped in aluminum foil to protect it from light.

3. Sample Analysis:

  • After the specified stress period, neutralize the acidic and basic samples.

  • Dilute all samples to a suitable concentration and analyze by a stability-indicating HPLC method.

Protocol 2: Stability-Indicating HPLC Method

- Column: C18, 4.6 x 150 mm, 5 µm - Mobile Phase A: 0.1% Formic acid in Water - Mobile Phase B: 0.1% Formic acid in Acetonitrile - Gradient:

Time (min) %A %B
0 90 10
20 10 90
25 10 90
26 90 10
30 90 10
- Flow Rate: 1.0 mL/min - Detection Wavelength: 275 nm - Injection Volume: 10 µL - Column Temperature: 30 °C

Data Summaries

The following data are for illustrative purposes and represent hypothetical results from a stability study.

Table 1: Summary of Forced Degradation Results

Stress Condition% DegradationNumber of Degradants
0.1 N HCl, 60°C, 2h15.2%2
0.1 N NaOH, RT, 2h8.5%1
3% H₂O₂, RT, 24h25.8%3
Heat, 80°C, 48h5.1%1
Photolysis (ICH Q1B)12.3%2

Table 2: Stability of this compound in Solution at 25°C

Time (Days)% Remaining (pH 3 Buffer)% Remaining (pH 7 Buffer)% Remaining (pH 9 Buffer)
0100.0100.0100.0
198.599.297.8
395.298.193.1
790.896.585.4

Visualizations

Stability_Study_Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_outcome Outcome prep_stock Prepare Stock Solution (1 mg/mL) prep_samples Prepare Samples (Different Conditions) prep_stock->prep_samples acid Acid Hydrolysis prep_samples->acid Expose to Stress base Base Hydrolysis prep_samples->base Expose to Stress oxidation Oxidation prep_samples->oxidation Expose to Stress thermal Thermal prep_samples->thermal Expose to Stress photo Photolysis prep_samples->photo Expose to Stress hplc_analysis HPLC Analysis acid->hplc_analysis Analyze Samples base->hplc_analysis Analyze Samples oxidation->hplc_analysis Analyze Samples thermal->hplc_analysis Analyze Samples photo->hplc_analysis Analyze Samples data_analysis Data Analysis hplc_analysis->data_analysis report Stability Report data_analysis->report

Caption: Workflow for a forced degradation stability study.

Degradation_Pathway cluster_hydrolysis Hydrolysis (Acidic) cluster_oxidation Oxidation parent 5-Methoxy-2,3-dihydro-1H- indene-1-carboxylic acid hydrolysis_prod 5-Hydroxy-2,3-dihydro-1H- indene-1-carboxylic acid parent->hydrolysis_prod H+ / H2O oxidation_prod Oxidized Degradant (e.g., Hydroperoxide) parent->oxidation_prod [O]

Caption: Hypothetical degradation pathways.

References

Technical Support Center: Overcoming Poor Cell Permeability of Carboxylic Acid Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the poor cell permeability of carboxylic acid compounds.

Frequently Asked Questions (FAQs)

Q1: Why do my carboxylic acid compounds exhibit poor cell permeability?

The primary reason for the poor cell permeability of carboxylic acid compounds is their charge state at physiological pH (around 7.4). The carboxylic acid group, with a typical pKa between 3 and 5, will be predominantly ionized (deprotonated) to its carboxylate form.[1][2] This negative charge increases the polarity of the molecule, hindering its ability to passively diffuse across the lipophilic cell membrane.[1][2] While the ionized form has good aqueous solubility, it struggles to partition into the nonpolar lipid bilayer of the cell.[3]

Q2: What are the main strategies to improve the cell permeability of my carboxylic acid compound?

There are several effective strategies to overcome this challenge:

  • Prodrug Approach: This is a common and highly effective method where the polar carboxylic acid group is temporarily masked with a more lipophilic functional group, typically an ester.[1][2] This increases the compound's overall lipophilicity, facilitating its passage across the cell membrane. Once inside the cell, endogenous enzymes like esterases cleave the promoiety, releasing the active carboxylic acid.[1][2]

  • Formulation Strategies: Utilizing advanced drug delivery systems can significantly enhance permeability. These include:

    • Lipid-Based Formulations: Systems like Self-Emulsifying Drug Delivery Systems (SEDDS) and Solid Lipid Nanoparticles (SLNs) can improve the solubility and absorption of carboxylic acid drugs in the gastrointestinal tract.[3]

    • Nanoparticle Formulations: Encapsulating the drug in nanoparticles can protect it and modify its uptake mechanism.[3]

    • Cyclodextrin Complexation: These cyclic oligosaccharides can form inclusion complexes with poorly soluble drugs, enhancing their solubility and membrane permeability.[3]

  • Chemical Modification: In some cases, structural modifications to the core molecule, beyond a simple prodrug approach, can be explored to optimize the balance between lipophilicity and solubility for improved permeability.

Q3: How can I experimentally measure the cell permeability of my compound?

Standard in vitro assays are used to determine the permeability of a compound:

  • Caco-2 Permeability Assay: This is considered the gold standard for predicting human intestinal absorption.[4] It uses a monolayer of differentiated Caco-2 cells, which mimic the intestinal epithelium. The assay measures the rate of transport of a compound from an apical (AP) to a basolateral (BL) compartment, providing an apparent permeability coefficient (Papp).[1][4]

  • Parallel Artificial Membrane Permeability Assay (PAMPA): This is a non-cell-based, high-throughput assay that predicts passive diffusion.[4] It uses a synthetic membrane coated with lipids to model the cell membrane.[4]

  • Madin-Darby Canine Kidney (MDCK) Cell Assay: Similar to the Caco-2 assay, this uses a monolayer of MDCK cells and is often used to assess permeability and the potential for active transport.

Q4: What is a good apparent permeability (Papp) value?

The interpretation of Papp values can vary slightly between laboratories, but generally, compounds can be classified as follows:

Permeability Classification Papp (x 10⁻⁶ cm/s) in Caco-2 Assay Expected Human Oral Absorption
High> 10> 90%
Moderate1 - 1020% - 90%
Low< 1< 20%

Note: These are general guidelines, and in vivo outcomes can be influenced by other factors.

Troubleshooting Guides

Issue 1: My carboxylic acid compound shows low intracellular concentration in cell-based assays.

Possible Cause 1: Ionization at Physiological pH

  • Explanation: As discussed in the FAQs, the carboxylic acid is likely deprotonated, leading to a negatively charged and highly polar molecule that cannot efficiently cross the cell membrane.[1][2]

  • Solution: Implement a Prodrug Strategy (Esterification)

    • Recommendation: Synthesize a simple alkyl ester (e.g., methyl or ethyl ester) of your carboxylic acid.[1] This will neutralize the charge and increase lipophilicity, which generally improves passive diffusion. Studies have shown that esterification can significantly increase the apparent permeability coefficient (Papp).[1]

Possible Cause 2: Active Efflux by Transmembrane Transporters

  • Explanation: Your compound might be a substrate for efflux pumps like P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP). These transporters actively pump the compound out of the cell, resulting in low intracellular accumulation.[1][5]

  • Solution: Co-administration with an Efflux Pump Inhibitor

    • Recommendation: Perform your cell-based assay in the presence of a known efflux pump inhibitor (e.g., verapamil or cyclosporine A for P-gp).[1] A significant increase in the intracellular concentration of your compound in the presence of the inhibitor suggests it is an efflux substrate.[1]

Issue 2: My ester prodrug is not showing the expected increase in activity.

Possible Cause 1: Inefficient Intracellular Hydrolysis

  • Explanation: The ester prodrug must be efficiently cleaved by intracellular esterases to release the active carboxylic acid. The rate of hydrolysis can be influenced by the nature of the ester group.[1] Sterically hindered esters may be cleaved more slowly.[1]

  • Solution: Vary the Ester Promoieties

    • Recommendation: Synthesize a small library of ester prodrugs with different alkyl or aryl groups to evaluate their intracellular hydrolysis rates.[1] Consider promoieties that are known to be readily cleaved by common intracellular esterases.

Possible Cause 2: Poor Aqueous Solubility of the Prodrug

  • Explanation: While increasing lipophilicity is the goal of the prodrug strategy, excessive lipophilicity can lead to poor aqueous solubility.[1] This can limit the concentration of the prodrug available to partition into the cell membrane.

  • Solution: Balance Lipophilicity and Solubility

    • Recommendation: Aim for a clogP value in a range that is optimal for permeability without significantly compromising aqueous solubility. Consider using promoieties that can improve both permeability and solubility, such as those containing a terminal amino group that would be protonated at physiological pH.[1]

Experimental Protocols

Protocol 1: Caco-2 Permeability Assay

This protocol provides a general framework for assessing the permeability of a compound across a Caco-2 cell monolayer.

Materials:

  • Caco-2 cells

  • Transwell® inserts (e.g., 24-well format)

  • Cell culture medium (e.g., DMEM with FBS, non-essential amino acids, and antibiotics)

  • Hanks' Balanced Salt Solution (HBSS) with 25 mM HEPES, pH 7.4

  • Test compound and control compounds (e.g., a high-permeability marker like propranolol and a low-permeability marker like mannitol)

  • Analytical instrumentation (e.g., LC-MS/MS)

Methodology:

  • Cell Seeding and Culture: Seed Caco-2 cells onto the apical side of the Transwell® inserts at an appropriate density. Culture the cells for 21-25 days to allow for differentiation and the formation of a confluent monolayer with tight junctions.

  • Monolayer Integrity Check: Before the experiment, measure the transepithelial electrical resistance (TEER) of the monolayer. TEER values should be within the laboratory's established range (e.g., >250 Ω·cm²). Alternatively, assess the permeability of a paracellular marker like Lucifer Yellow.[5]

  • Assay Preparation:

    • Wash the Caco-2 monolayers twice with pre-warmed HBSS.

    • Pre-incubate the monolayers with HBSS for 30 minutes at 37°C.

  • Permeability Measurement (Apical to Basolateral - A to B):

    • Prepare the dosing solution of the test compound in HBSS.

    • Remove the buffer from the apical (donor) and basolateral (receiver) compartments.

    • Add the dosing solution to the apical compartment and fresh HBSS to the basolateral compartment.

    • Incubate for a defined period (e.g., 2 hours) at 37°C with gentle shaking.

    • At the end of the incubation, collect samples from both the apical and basolateral compartments for analysis.

  • Permeability Measurement (Basolateral to Apical - B to A for Efflux):

    • Follow the same procedure as above, but add the dosing solution to the basolateral compartment and fresh HBSS to the apical compartment.

  • Sample Analysis: Quantify the concentration of the compound in the collected samples using a validated analytical method like LC-MS/MS.

  • Calculation of Apparent Permeability (Papp): Papp (cm/s) = (dQ/dt) / (A * C₀)

    • dQ/dt: The rate of permeation of the drug across the cells (μmol/s)

    • A: The surface area of the filter membrane (cm²)

    • C₀: The initial concentration of the drug in the donor chamber (μmol/mL)

  • Calculation of Efflux Ratio (ER): ER = Papp (B to A) / Papp (A to B)

    • An efflux ratio greater than 2 is generally considered indicative of active efflux.[5]

Visualizations

Troubleshooting_Permeability Start Low Intracellular Concentration of Carboxylic Acid Compound Cause1 Possible Cause: Ionization at Physiological pH Start->Cause1 Cause2 Possible Cause: Active Efflux by Transporters (e.g., P-gp) Start->Cause2 Solution1 Solution: Prodrug Strategy (Esterification) Cause1->Solution1 Solution2 Solution: Co-administer with Efflux Pump Inhibitor Cause2->Solution2 Outcome1 Increased Lipophilicity and Enhanced Permeability Solution1->Outcome1 Outcome2 Increased Intracellular Concentration Solution2->Outcome2

Caption: Troubleshooting logic for poor cell permeability.

Prodrug_Mechanism cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Prodrug_Ext Ester Prodrug (Lipophilic) Passive_Diffusion Passive Diffusion Prodrug_Ext->Passive_Diffusion Prodrug_Int Ester Prodrug Passive_Diffusion->Prodrug_Int Esterases Esterases Prodrug_Int->Esterases Hydrolysis Active_Drug Active Drug (Carboxylic Acid) Esterases->Active_Drug Target Intracellular Target Active_Drug->Target Binding

Caption: Prodrug activation and mechanism of action.

Experimental_Workflow_Caco2 Step1 1. Seed & Culture Caco-2 cells on Transwell inserts (21-25 days) Step2 2. Verify Monolayer Integrity (TEER) Step1->Step2 Step3 3. Add Test Compound to Donor Chamber Step2->Step3 Step4 4. Incubate (e.g., 2 hours, 37°C) Step3->Step4 Step5 5. Sample Receiver Chamber Step4->Step5 Step6 6. Quantify Compound (LC-MS/MS) Step5->Step6 Step7 7. Calculate Papp and Efflux Ratio Step6->Step7

References

Technical Support Center: Chiral Separation of 5-Methoxy-2,3-dihydro-1H-indene-1-carboxylic acid Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with detailed information, troubleshooting advice, and standardized protocols for the successful chiral separation of 5-Methoxy-2,3-dihydro-1H-indene-1-carboxylic acid enantiomers.

Frequently Asked Questions (FAQs)

Q1: What is chiral resolution, and why is it important for this compound?

A1: Chiral resolution is the process of separating a racemic mixture, which contains equal amounts of two non-superimposable mirror-image molecules (enantiomers), into its individual enantiomeric components.[1] This is critical in drug development because enantiomers of a chiral compound can have significantly different pharmacological, toxicological, and metabolic effects in the body.[2][3] For instance, one enantiomer of a drug might be therapeutically active, while the other could be inactive or even harmful, as was famously the case with Thalidomide.[4][5] Therefore, separating the enantiomers of this compound is essential to study their individual properties and ensure the safety and efficacy of any potential therapeutic application.

Q2: What are the primary methods for separating the enantiomers of a chiral carboxylic acid?

A2: The two most common and effective methods are:

  • Direct Separation using Chiral High-Performance Liquid Chromatography (HPLC): This involves using a column that contains a chiral stationary phase (CSP). The enantiomers interact differently with the CSP, causing them to travel through the column at different speeds and elute as separate peaks.[6][7] This is often the preferred analytical method due to its speed and efficiency.

  • Indirect Separation via Diastereomeric Salt Formation: This classical chemical method involves reacting the racemic carboxylic acid with a single, pure enantiomer of a chiral base.[8] This reaction creates a mixture of diastereomeric salts. Unlike enantiomers, diastereomers have different physical properties (e.g., solubility) and can be separated by conventional techniques like fractional crystallization.[1][9] After separation, the pure enantiomers of the acid are recovered by treatment with a strong acid.[5]

Q3: Is the separation of chiral carboxylic acids considered difficult?

A3: While challenging, the separation of chiral acids is certainly possible.[10] Success is not based on standard reversed-phase polarity but on achieving a specific three-point interaction between the analyte and the chiral stationary phase.[6][10] The difficulty lies in finding the right combination of chiral column and mobile phase conditions, which often requires systematic screening and optimization.[10]

Q4: What types of chiral stationary phases (CSPs) are generally effective for separating acidic compounds like this one?

A4: Polysaccharide-based CSPs, particularly those with derivatized cellulose and amylose, have a broad range of applications and are a good starting point for separating chiral acids.[10] Columns like Chiralcel® OD and Chiralpak® AD are well-established for this purpose.[2] Additionally, macrocyclic glycopeptide phases, such as those based on vancomycin or teicoplanin (e.g., Chirobiotic T), can also be effective, especially if the acid group is near the chiral center and other aromatic or hydrophilic groups are present.[10]

Troubleshooting Guide

This section addresses specific issues that may arise during the chiral HPLC separation of this compound.

Q: Why am I seeing no separation (a single peak) for my racemic standard?

A: This is a common starting point in method development. Several factors could be at play:

  • Incorrect Column Choice: The selected chiral stationary phase (CSP) may not be suitable for this specific analyte. The "three-point interaction" rule suggests that multiple simultaneous interactions (e.g., hydrogen bonding, dipole-dipole, steric hindrance) are needed for recognition. Your analyte and CSP may not have the necessary complementary functionalities.

  • Suboptimal Mobile Phase: The mobile phase composition is critical.

    • For Normal Phase (e.g., Hexane/Alcohol): The type and percentage of the alcohol modifier (e.g., isopropanol, ethanol) drastically affect selectivity. You may need to screen different alcohols and vary their concentration.

    • Acidic/Basic Additives: For carboxylic acids, adding a small amount (typically 0.1%) of an acidic modifier like trifluoroacetic acid (TFA) or formic acid to the mobile phase is often essential to suppress the ionization of the carboxyl group, improve peak shape, and enhance chiral recognition.[2]

  • Temperature Effects: Temperature can influence the interactions between the analyte and the CSP. Try running the separation at different temperatures (e.g., 10°C, 25°C, 40°C) to see if resolution improves.[2]

Q: My enantiomeric peaks are poorly resolved (Rs < 1.5). How can I improve the separation?

A: Poor resolution indicates that the separation conditions are close but need optimization.

  • Adjust Mobile Phase Strength: In normal phase, decrease the percentage of the alcohol modifier. This will increase retention times and often improves resolution, giving the enantiomers more time to interact with the CSP.

  • Change the Alcohol Modifier: Switching from isopropanol to ethanol, or vice-versa, can alter the selectivity and may improve resolution.

  • Reduce Flow Rate: Lowering the flow rate (e.g., from 1.0 mL/min to 0.5 mL/min) can increase the efficiency of the separation and lead to better resolution, although it will lengthen the run time.

  • Try a Different CSP: If optimizing the mobile phase on one column is unsuccessful, screening other CSPs with different chiral selectors is the next logical step.[11]

Q: My peaks are broad or show significant tailing. What is the cause?

A: Poor peak shape can obscure resolution and affect quantitation.

  • Analyte Ionization: As a carboxylic acid, the analyte can interact strongly with residual silanols on the silica support. Adding an acidic modifier (0.1% TFA or formic acid) is crucial to keep the analyte in its neutral form, which typically results in sharper, more symmetrical peaks.[2]

  • Column Contamination or Damage: Chiral columns, especially polysaccharide-coated types, are sensitive to certain solvents. Traces of incompatible solvents like tetrahydrofuran (THF) or dichloromethane (DCM) in your sample can irreversibly damage the column, leading to poor performance.[12] Always check the column's care and use manual for solvent compatibility.

  • Additive "Memory Effect": If you switch between methods using different acidic or basic additives, the column can retain traces of the previous additives, affecting the current separation.[13] It's crucial to dedicate a column to a specific method or use a rigorous flushing procedure between different mobile phase systems.

Q: My retention times are drifting between injections in normal phase mode. Why is this happening?

A: Retention time instability in normal phase is often due to the mobile phase.

  • Solvent Volatility: Normal phase solvents like hexane are highly volatile. Over time, evaporation can change the ratio of hexane to the alcohol modifier, leading to drifting retention times.[14] Always use fresh mobile phase and keep solvent bottles capped.

  • Water Content: Normal phase chromatography is extremely sensitive to trace amounts of water, which can adsorb to the stationary phase and alter its activity.[13] Using high-purity, anhydrous solvents is essential for reproducible results.

Experimental Protocols

Protocol 1: Direct Enantiomeric Separation by Chiral HPLC

This protocol provides a starting point for developing a chiral HPLC method for this compound.

1. Materials and Equipment:

  • HPLC system with UV detector

  • Chiral Stationary Phase Column (e.g., Chiralpak® AD-H, 250 x 4.6 mm, 5 µm)

  • HPLC-grade Hexane

  • HPLC-grade Isopropanol (IPA) or Ethanol

  • Trifluoroacetic Acid (TFA)

  • Racemic standard of this compound

  • Sample solvent (typically the mobile phase)

2. Mobile Phase Preparation:

  • Prepare the mobile phase by mixing the organic solvents in the desired ratio. A typical starting point is Hexane/IPA (90:10, v/v).

  • Add 0.1% TFA to the final mixture (e.g., 1 mL of TFA for every 1 L of mobile phase).

  • Degas the mobile phase using sonication or vacuum filtration.

3. HPLC System Setup and Equilibration:

  • Install the chiral column.

  • Flush the system and column with the mobile phase at a low flow rate (e.g., 0.2 mL/min) for 5 minutes, then gradually increase to the desired flow rate (e.g., 1.0 mL/min).

  • Equilibrate the column with the mobile phase for at least 30-60 minutes, or until a stable baseline is achieved.

4. Sample Preparation:

  • Prepare a stock solution of the racemic standard at approximately 1 mg/mL in the sample solvent.

  • Dilute the stock solution to a working concentration of approximately 0.1 mg/mL for injection.

5. Chromatographic Analysis:

  • Injection Volume: 5-10 µL

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25°C

  • Detection: UV at a suitable wavelength (e.g., 254 nm or 280 nm).

  • Inject the sample and record the chromatogram.

6. Optimization:

  • If no separation is observed, or if resolution is poor, systematically adjust the mobile phase composition (e.g., change the IPA percentage to 5%, 15%, or 20%) and the flow rate. Consider switching the alcohol modifier to ethanol.

Protocol 2: Indirect Separation via Diastereomeric Salt Formation

This protocol describes the classical chemical resolution of a racemic carboxylic acid.

1. Materials and Equipment:

  • Racemic this compound

  • Enantiomerically pure chiral base (e.g., (R)-(+)-1-Phenylethylamine)

  • Suitable solvent for crystallization (e.g., Methanol, Ethanol, or Acetone)

  • Hydrochloric acid (HCl), 1M solution

  • Organic extraction solvent (e.g., Ethyl Acetate)

  • Standard laboratory glassware, filtration apparatus

2. Formation of Diastereomeric Salts:

  • Dissolve one equivalent of the racemic acid in a minimal amount of the chosen crystallization solvent, with gentle heating if necessary.

  • In a separate flask, dissolve 0.5 equivalents of the chiral base (e.g., (R)-(+)-1-Phenylethylamine) in the same solvent.

  • Slowly add the base solution to the acid solution while stirring. A precipitate (the diastereomeric salts) may form immediately or upon cooling.

3. Separation by Fractional Crystallization:

  • Allow the solution to cool slowly to room temperature, and then potentially in an ice bath, to induce crystallization. The salt of one diastereomer should preferentially crystallize due to lower solubility.

  • Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent. This first crop of crystals will be enriched in one diastereomer.

  • The mother liquor will be enriched in the other, more soluble diastereomer. The solvent can be evaporated from the mother liquor to recover the second diastereomeric salt.

  • The purity of the separated salts can be improved by repeated recrystallization.

4. Liberation of the Pure Enantiomers:

  • Take a separated diastereomeric salt fraction and dissolve or suspend it in water.

  • Acidify the aqueous solution by adding 1M HCl until the pH is ~1-2. This will protonate the carboxylic acid, causing it to precipitate out of the solution, and will leave the chiral amine base protonated and dissolved in the aqueous layer.

  • Extract the pure carboxylic acid enantiomer into an organic solvent like ethyl acetate.

  • Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and evaporate the solvent to yield the pure enantiomer.

  • Repeat the process for the other diastereomeric salt fraction to obtain the other enantiomer.

Data Summary Tables

Table 1: Typical Chiral HPLC Starting Conditions for Carboxylic Acid Separation

ParameterCondition 1 (Normal Phase)Condition 2 (Normal Phase)Condition 3 (Reversed Phase)
Column Type Polysaccharide (e.g., Chiralpak AD-H)Polysaccharide (e.g., Chiralcel OD-H)Macrocyclic Glycopeptide (e.g., Chirobiotic V)
Mobile Phase Hexane / IsopropanolHexane / EthanolAcetonitrile / Water with Buffer
Typical Ratio 90 / 10 (v/v)95 / 5 (v/v)50 / 50 (v/v)
Additive 0.1% Trifluoroacetic Acid (TFA)0.1% Acetic Acid0.1% Formic Acid or Ammonium Acetate
Flow Rate 0.5 - 1.0 mL/min0.5 - 1.0 mL/min0.5 - 1.0 mL/min
Temperature 25 °C25 °C30 °C

Table 2: Common Chiral Resolving Agents for Carboxylic Acids

Chiral BaseTypeNotes
(R)- or (S)-1-PhenylethylamineSynthetic AmineWidely available and commonly used.[8]
BrucineNatural AlkaloidReadily available but toxic.[4]
StrychnineNatural AlkaloidReadily available but highly toxic.[8]
QuinineNatural AlkaloidCommonly used resolving agent.[4]
DehydroabietylamineNatural Product DerivativeUseful for a variety of acidic compounds.
(1S,2R)- or (1R,2S)-1-Aminoindan-2-olSynthetic Amino AlcoholEffective resolving agent for certain chiral acids.[15]

Mandatory Visualizations

G cluster_start Method Development Start cluster_screening Screening Phase cluster_eval Evaluation cluster_optim Optimization Phase cluster_end Final Method start Select Initial CSPs (e.g., AD, OD, Chirobiotic) screen_mp Screen Mobile Phases (e.g., Hex/IPA, Hex/EtOH) + 0.1% TFA start->screen_mp analyze1 Inject Racemic Standard screen_mp->analyze1 eval Any Separation? analyze1->eval eval->start No, Try New CSP eval_res Resolution (Rs) > 1.5? eval->eval_res Yes optim Optimize Mobile Phase: - % Alcohol - Flow Rate - Temperature eval_res->optim No final Validated Chiral Method eval_res->final Yes optim->analyze1

Caption: Workflow for Chiral HPLC Method Development.

G cluster_react Step 1: Reaction cluster_sep Step 2: Separation cluster_lib1 Step 3: Liberation (Enantiomer 1) cluster_lib2 Step 3: Liberation (Enantiomer 2) racemic_acid Racemic Carboxylic Acid (R-acid + S-acid) reaction Salt Formation racemic_acid->reaction chiral_base Pure Chiral Base (e.g., R-base) chiral_base->reaction diastereomers Mixture of Diastereomeric Salts (R-acid:R-base) + (S-acid:R-base) reaction->diastereomers crystallization Fractional Crystallization diastereomers->crystallization salt1 Diastereomer 1 (Less Soluble) crystallization->salt1 salt2 Diastereomer 2 (More Soluble, in mother liquor) crystallization->salt2 acidify1 Acidify (e.g., HCl) salt1->acidify1 acidify2 Acidify (e.g., HCl) salt2->acidify2 enantiomer1 Pure Enantiomer 1 acidify1->enantiomer1 enantiomer2 Pure Enantiomer 2 acidify2->enantiomer2

Caption: Chiral Resolution by Diastereomeric Salt Formation.

References

reducing impurities in 5-Methoxy-2,3-dihydro-1H-indene-1-carboxylic acid preparations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in reducing impurities during the preparation of 5-Methoxy-2,3-dihydro-1H-indene-1-carboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for this compound?

A common and effective synthetic route starts from 3-(4-methoxyphenyl)propanoic acid. The synthesis is typically a multi-step process involving the formation of an indanone intermediate, followed by carboxylation and reduction.

Q2: What are the critical control points in the synthesis to minimize impurity formation?

The critical control points are:

  • Intramolecular Friedel-Crafts Cyclization: Ensuring complete reaction and avoiding side reactions by using an appropriate Lewis acid and controlling the reaction temperature.

  • Carboxylation of 5-Methoxy-1-indanone: This step can be challenging and may lead to side products. Careful selection of the carboxylating agent and reaction conditions is crucial.

  • Reduction of the keto group: If a keto-acid intermediate is formed, the reduction step needs to be selective to avoid over-reduction or side reactions.

Q3: My final product has a low melting point and a broad melting range. What could be the issue?

A low and broad melting point is indicative of impurities. Common impurities include unreacted starting materials, intermediates from the synthetic route, or byproducts from side reactions. It is recommended to analyze the product using techniques like TLC, HPLC, or NMR to identify the impurities and then select an appropriate purification method.

Q4: I am observing a significant amount of a non-polar impurity in my crude product. What is the likely identity of this impurity?

A common non-polar impurity could be unreacted 5-methoxy-1-indanone from the carboxylation step. This can be addressed by optimizing the carboxylation reaction conditions or by efficient purification of the intermediate before proceeding to the next step.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low yield in the Friedel-Crafts cyclization step Incomplete reaction due to insufficient catalyst or reaction time.Increase the molar ratio of the Lewis acid (e.g., AlCl₃) and prolong the reaction time. Monitor the reaction progress by TLC.
Deactivation of the aromatic ring if there are strong electron-withdrawing groups present.This is less likely with the methoxy group, which is activating. However, ensure the starting material is pure.
Formation of polymeric material in the cyclization step Use of strong acid catalysts like polyphosphoric acid (PPA) at high temperatures.Consider using milder cyclizing agents such as Eaton's reagent (P₂O₅ in MsOH) or methanesulfonic acid at a controlled temperature.
Incomplete carboxylation of 5-methoxy-1-indanone Inefficient carboxylating agent or reaction conditions.Explore different carboxylation methods, such as using methyl magnesium carbonate (MMC) or reacting the enolate of the indanone with CO₂.
Presence of a byproduct with a similar polarity to the desired product Isomeric impurities formed during the synthesis.Optimize the reaction conditions to favor the formation of the desired isomer. Purification by fractional recrystallization or preparative HPLC may be necessary.
Decarboxylation of the β-keto acid intermediate The β-keto acid intermediate, if formed, can be unstable and lose CO₂ upon heating.If a β-keto acid is an intermediate, subsequent steps should be carried out at low temperatures. Avoid high temperatures during workup and purification.
Streaking or tailing on TLC plates during analysis The carboxylic acid group can interact strongly with the silica gel.Add a small amount of acetic acid (0.5-1%) to the TLC eluent to suppress the ionization of the carboxylic acid and improve the spot shape.

Experimental Protocols

Protocol 1: Synthesis of 5-Methoxy-1-indanone (Intermediate)

This protocol is based on the intramolecular Friedel-Crafts cyclization of 3-(4-methoxyphenyl)propanoic acid.

  • Acid Chloride Formation: To a solution of 3-(4-methoxyphenyl)propanoic acid (1 eq.) in an anhydrous solvent (e.g., dichloromethane), add thionyl chloride (1.2 eq.) dropwise at 0 °C. Stir the reaction mixture at room temperature for 2-3 hours or until the reaction is complete (monitored by the cessation of gas evolution). Remove the solvent and excess thionyl chloride under reduced pressure.

  • Intramolecular Friedel-Crafts Cyclization: Dissolve the crude acid chloride in an anhydrous solvent (e.g., dichloromethane). Cool the solution to 0 °C and add a Lewis acid catalyst, such as anhydrous aluminum chloride (1.2 eq.), portion-wise. Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 2-4 hours. Monitor the reaction by TLC.

  • Work-up: Quench the reaction by pouring it slowly onto crushed ice with concentrated HCl. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purification: The crude 5-methoxy-1-indanone can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel.

Protocol 2: Purification of this compound by Recrystallization
  • Solvent Selection: Test the solubility of the crude product in various solvents to find a suitable recrystallization solvent or solvent pair. Good solvent pairs often consist of a solvent in which the compound is soluble and another in which it is poorly soluble (e.g., ethyl acetate/hexanes, methanol/water).

  • Dissolution: Dissolve the crude carboxylic acid in the minimum amount of the hot "good" solvent.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes. Filter the hot solution to remove the charcoal.

  • Crystallization: Allow the solution to cool slowly to room temperature, and then cool it further in an ice bath to induce crystallization.

  • Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of the cold "poor" solvent, and dry them under vacuum.

Protocol 3: Purification by Column Chromatography
  • Stationary Phase: Use silica gel as the stationary phase.

  • Mobile Phase (Eluent): A mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a polar solvent (e.g., ethyl acetate) is commonly used. To improve the peak shape and reduce tailing of the carboxylic acid, add a small amount of acetic acid (0.5-1%) to the eluent.

  • Procedure:

    • Pack the column with a slurry of silica gel in the non-polar solvent.

    • Dissolve the crude product in a minimum amount of the eluent and load it onto the column.

    • Elute the column with the chosen solvent system, gradually increasing the polarity if necessary.

    • Collect fractions and monitor them by TLC to identify the fractions containing the pure product.

    • Combine the pure fractions and evaporate the solvent to obtain the purified carboxylic acid.

Data Presentation

Table 1: Hypothetical Purity Improvement of this compound

Purification MethodInitial Purity (%)Final Purity (%)Key Impurities Removed
Recrystallization (Ethanol/Water)8597Unreacted 5-methoxy-1-indanone, starting materials
Column Chromatography85>99Isomeric byproducts, closely related impurities

Visualizations

Synthesis_Workflow cluster_0 Step 1: Synthesis of 5-Methoxy-1-indanone cluster_1 Step 2: Carboxylation cluster_2 Step 3: Reduction A 3-(4-Methoxyphenyl)propanoic acid B 3-(4-Methoxyphenyl)propanoyl chloride A->B SOCl₂ C 5-Methoxy-1-indanone B->C AlCl₃ (Friedel-Crafts) D 5-Methoxy-1-oxo-2,3-dihydro-1H-indene-2-carboxylic acid (β-keto acid) C->D Carboxylating Agent (e.g., MMC or CO₂) E This compound D->E Reduction (e.g., Catalytic Hydrogenation)

Caption: Synthetic workflow for this compound.

Troubleshooting_Workflow cluster_analysis Impurity Analysis cluster_troubleshooting Troubleshooting Path cluster_solutions Solutions start Impurity Detected in Final Product analysis Characterize Impurity (TLC, HPLC, NMR) start->analysis unreacted_sm Unreacted Starting Material / Intermediate analysis->unreacted_sm side_product Side-Product analysis->side_product degradation Degradation Product analysis->degradation optimize_reaction Optimize Reaction Conditions (Time, Temp, Stoichiometry) unreacted_sm->optimize_reaction side_product->optimize_reaction change_reagents Change Reagents/Catalyst side_product->change_reagents modify_workup Modify Workup/Purification (e.g., Recrystallization, Chromatography) degradation->modify_workup end Purity Improved optimize_reaction->end modify_workup->end change_reagents->end

Caption: A logical workflow for troubleshooting impurity issues.

Technical Support Center: Scaling Up the Synthesis of 5-Methoxy-2,3-dihydro-1H-indene-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common challenges encountered during the scaled-up synthesis of 5-Methoxy-2,3-dihydro-1H-indene-1-carboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for the preparation of this compound on a larger scale?

A1: A practical and scalable two-step approach involves an intramolecular Friedel-Crafts acylation followed by a ketone reduction. The synthesis commences with (3-methoxyphenyl)succinic anhydride, which is cyclized to 5-methoxy-3-oxo-2,3-dihydro-1H-indene-1-carboxylic acid. Subsequent reduction of the ketone functionality yields the final product.

Q2: What are the critical parameters to control during the Friedel-Crafts cyclization step?

A2: The key parameters for a successful Friedel-Crafts acylation include the choice and stoichiometry of the Lewis acid catalyst (e.g., aluminum chloride), reaction temperature, and the solvent.[1] Precise temperature control is crucial to minimize side reactions. The slow and controlled addition of the catalyst is also recommended to manage the exothermic nature of the reaction.

Q3: I am observing a low yield in the ketone reduction step. What are the potential causes?

A3: A low yield in the reduction of the keto-acid intermediate can be attributed to several factors. Incomplete reaction is a common issue. Depending on the method used (e.g., Wolff-Kishner, Clemmensen, or catalytic hydrogenation), the reaction time, temperature, and reagent stoichiometry may need optimization. Additionally, the presence of impurities from the previous step can interfere with the reduction.

Q4: How can I effectively purify the final product, this compound, at scale?

A4: Purification of carboxylic acids at scale can often be achieved through crystallization.[2] Finding a suitable solvent system is key. An alternative method is acid-base extraction. This involves dissolving the crude product in an organic solvent and extracting it into an aqueous basic solution (like sodium bicarbonate) to form the water-soluble carboxylate salt. The aqueous layer is then washed with an organic solvent to remove neutral impurities, followed by acidification to precipitate the purified carboxylic acid.

Troubleshooting Guide

Step 1: Intramolecular Friedel-Crafts Acylation
Issue Potential Cause Troubleshooting & Optimization
Incomplete Reaction - Insufficient catalyst- Low reaction temperature- Short reaction time- Increase the molar ratio of the Lewis acid catalyst (e.g., AlCl₃) incrementally.- Gradually increase the reaction temperature while monitoring for the formation of byproducts.- Extend the reaction time and monitor the progress using techniques like TLC or HPLC.
Formation of Isomeric Byproducts - High reaction temperature- Non-optimal catalyst- Maintain a lower reaction temperature to favor the desired regioselectivity.- Screen different Lewis acids (e.g., FeCl₃, SnCl₄) or Brønsted acids (e.g., polyphosphoric acid) to identify the most selective catalyst.
Difficult Work-up - Formation of stable complexes between the product and the Lewis acid.- Quench the reaction mixture carefully with ice-cold water or dilute acid.- Ensure vigorous stirring during the quench to break up any solid precipitates.- Perform multiple extractions with a suitable organic solvent.
Step 2: Ketone Reduction (Wolff-Kishner Reduction)
Issue Potential Cause Troubleshooting & Optimization
Incomplete Reduction - Insufficient hydrazine or base- Low reaction temperature- Water present in the reaction- Increase the equivalents of hydrazine and the basic catalyst (e.g., KOH or KOtBu).- Ensure the reaction temperature is high enough to facilitate the decomposition of the hydrazone intermediate.- Use anhydrous solvents and reagents to prevent side reactions.
Product Degradation - Excessively high temperatures- Prolonged reaction times- Optimize the reaction temperature and time to find a balance between complete conversion and minimal degradation.- Consider using a high-boiling point solvent like diethylene glycol to maintain a consistent high temperature.
Difficult Product Isolation - Emulsion formation during work-up- Add a brine solution during the aqueous wash to help break the emulsion.- If the product is a solid, filtration followed by washing with a non-polar solvent can be effective.

Experimental Protocols

Protocol 1: Synthesis of 5-methoxy-3-oxo-2,3-dihydro-1H-indene-1-carboxylic acid

This procedure is based on the principles of intramolecular Friedel-Crafts acylation.

  • To a stirred suspension of anhydrous aluminum chloride in an inert solvent (e.g., dichloromethane or 1,2-dichloroethane) under a nitrogen atmosphere, add (3-methoxyphenyl)succinic anhydride portion-wise at a temperature between 0 and 5 °C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 12-24 hours. Monitor the reaction progress by TLC or HPLC.

  • Upon completion, carefully pour the reaction mixture into a mixture of crushed ice and concentrated hydrochloric acid.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude 5-methoxy-3-oxo-2,3-dihydro-1H-indene-1-carboxylic acid by recrystallization from a suitable solvent system.

Protocol 2: Synthesis of this compound

This procedure outlines a Wolff-Kishner reduction of the keto-acid intermediate.

  • In a round-bottom flask equipped with a reflux condenser, dissolve 5-methoxy-3-oxo-2,3-dihydro-1H-indene-1-carboxylic acid in a high-boiling point solvent such as diethylene glycol.

  • Add hydrazine hydrate and a strong base (e.g., potassium hydroxide pellets).

  • Heat the mixture to a temperature that allows for the removal of water (around 120-140 °C).

  • Once the water has been removed, increase the temperature to around 190-210 °C and reflux until the reaction is complete (monitor by TLC or HPLC).

  • Cool the reaction mixture to room temperature and pour it into cold water.

  • Acidify the aqueous solution with a mineral acid (e.g., HCl) to a pH of 1-2 to precipitate the product.

  • Collect the solid by filtration, wash with cold water, and dry under vacuum to obtain this compound.

Quantitative Data Summary

Table 1: Typical Reaction Parameters for Friedel-Crafts Acylation

ParameterValue
Temperature 0 °C to room temperature
Reaction Time 12 - 24 hours
Solvent Dichloromethane or 1,2-dichloroethane
Catalyst Aluminum Chloride (AlCl₃)
Typical Yield 60 - 80%

Table 2: Typical Reaction Parameters for Wolff-Kishner Reduction

ParameterValue
Temperature 190 - 210 °C
Reaction Time 4 - 8 hours
Solvent Diethylene glycol
Reagents Hydrazine hydrate, Potassium hydroxide
Typical Yield 70 - 90%

Visualizations

experimental_workflow Experimental Workflow for the Synthesis of this compound cluster_0 Step 1: Friedel-Crafts Acylation cluster_1 Step 2: Ketone Reduction cluster_2 Purification start (3-Methoxyphenyl)succinic anhydride step1 Intramolecular Friedel-Crafts Acylation (AlCl3, DCM) start->step1 intermediate 5-methoxy-3-oxo-2,3-dihydro-1H-indene-1-carboxylic acid step1->intermediate step2 Wolff-Kishner Reduction (Hydrazine, KOH, Diethylene Glycol) intermediate->step2 final_product This compound step2->final_product purification Crystallization or Acid-Base Extraction final_product->purification pure_product Purified Final Product purification->pure_product

Caption: Synthetic workflow for this compound.

troubleshooting_guide Troubleshooting Logic for Synthesis Scale-up cluster_synthesis Identify Synthesis Step cluster_fc_issues Friedel-Crafts Issues cluster_red_issues Reduction Issues cluster_solutions Potential Solutions start Problem Encountered During Scale-up step_fc Friedel-Crafts Acylation start->step_fc step_red Ketone Reduction start->step_red fc_incomplete Incomplete Reaction step_fc->fc_incomplete fc_isomers Isomer Formation step_fc->fc_isomers fc_workup Difficult Work-up step_fc->fc_workup red_incomplete Incomplete Reduction step_red->red_incomplete red_degradation Product Degradation step_red->red_degradation red_isolation Isolation Problems step_red->red_isolation sol_temp Adjust Temperature fc_incomplete->sol_temp sol_reagents Modify Reagent Stoichiometry fc_incomplete->sol_reagents sol_time Optimize Reaction Time fc_incomplete->sol_time fc_isomers->sol_temp sol_purification Improve Purification Method fc_workup->sol_purification red_incomplete->sol_temp red_incomplete->sol_reagents red_degradation->sol_temp red_degradation->sol_time red_isolation->sol_purification

Caption: Troubleshooting decision tree for synthesis scale-up.

References

Validation & Comparative

Validating the Biological Activity of 5-Methoxy-2,3-dihydro-1H-indene-1-carboxylic acid: An In Vitro Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for validating the biological activity of 5-Methoxy-2,3-dihydro-1H-indene-1-carboxylic acid in vitro. Given the limited direct experimental data on this specific compound, this document outlines a comparative approach against structurally related molecules with known biological activities. The proposed assays are based on the common therapeutic potentials of indene, methoxy, and carboxylic acid moieties, including anticancer, antimicrobial, and antioxidant activities.

Comparative Analysis of Biological Activity

The following tables summarize the in vitro biological activities of compounds structurally related to this compound, providing a benchmark for performance evaluation.

Table 1: Comparative Anticancer Activity (MTT Assay)

CompoundStructureCell LineIC₅₀ (µM)Reference
This compound (Structure of target compound)e.g., MCF-7, HeLaTo be determined N/A
Indene Derivative 12d (Structure with a dihydro-1H-indene core)K5620.028[1]
A5490.035[1]
HCT1160.087[1]
HeLa0.046[1]
Indole-2-carboxylic acid Derivative I(12) (Structure with an indole-2-carboxylic acid core)MCF-7Potential activity reported[2]
HeLaPotential activity reported[2]
HEK293Potential activity reported[2]
Doxorubicin (Positive Control) (Standard Chemotherapeutic Agent)MCF-7, HeLa~0.1 - 1Widely Reported

Table 2: Comparative Antimicrobial Activity (Broth Microdilution Assay)

CompoundStructureBacterial StrainMIC (µg/mL)Reference
This compound (Structure of target compound)e.g., S. aureus, E. coliTo be determined N/A
Indole-2-carboxylic acid Derivative I(6) (Structure with an indole-2-carboxylic acid core)E. coliExcellent inhibition reported[2]
B. subtilisExcellent inhibition reported[2]
Indole-2-carboxylic acid Derivative I(12) (Structure with an indole-2-carboxylic acid core)E. coliExcellent inhibition reported[2]
B. subtilisExcellent inhibition reported[2]
Ciprofloxacin (Positive Control) (Standard Antibiotic)S. aureus, E. coli~0.015 - 1Widely Reported

Table 3: Comparative Antioxidant Activity (DPPH Radical Scavenging Assay)

CompoundStructureIC₅₀ (µM)Reference
This compound (Structure of target compound)To be determined N/A
2'-aminochalcone with methoxy and hydroxyl groups (Structure with methoxy and hydroxyl substitutions)Potent activity reported[3]
Trolox (Positive Control) (Standard Antioxidant)~5 - 15Widely Reported

Experimental Protocols

Detailed methodologies for the key in vitro assays are provided below to ensure reproducibility and accurate comparison.

MTT Assay for Anticancer Activity

This assay determines the cytotoxic effect of a compound on cancer cell lines by measuring metabolic activity.

Materials:

  • Cancer cell lines (e.g., MCF-7, HeLa)

  • DMEM or RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

  • Prepare serial dilutions of the test compound and positive control (e.g., Doxorubicin) in the culture medium.

  • Remove the existing medium from the wells and add 100 µL of the prepared compound dilutions. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compound).

  • Incubate the plate for 48-72 hours.

  • Add 10 µL of MTT solution to each well and incubate for another 4 hours.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).[4][5][6][7][8]

Broth Microdilution Assay for Antimicrobial Activity

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various bacterial strains.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • Prepare a bacterial inoculum and adjust its turbidity to a 0.5 McFarland standard.

  • Prepare two-fold serial dilutions of the test compound and a positive control antibiotic (e.g., Ciprofloxacin) in MHB directly in the wells of a 96-well plate.

  • Inoculate each well with the standardized bacterial suspension. Include a growth control (no compound) and a sterility control (no bacteria).

  • Incubate the plates at 37°C for 18-24 hours.

  • The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.[9][10][11][12][13]

DPPH Radical Scavenging Assay for Antioxidant Activity

This assay measures the ability of a compound to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.

Materials:

  • DPPH solution in methanol

  • Methanol

  • 96-well plates

  • Microplate reader

Procedure:

  • Prepare various concentrations of the test compound and a positive control (e.g., Trolox) in methanol.

  • Add 100 µL of each concentration to the wells of a 96-well plate.

  • Add 100 µL of DPPH solution to each well.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm.

  • Calculate the percentage of DPPH radical scavenging activity and determine the IC₅₀ value.

Visualizations: Workflows and Pathways

The following diagrams illustrate the experimental workflow for validating biological activity and a potential signaling pathway that could be affected.

experimental_workflow cluster_synthesis Compound Preparation cluster_assays In Vitro Bioactivity Screening cluster_analysis Data Analysis cluster_conclusion Conclusion compound 5-Methoxy-2,3-dihydro-1H- indene-1-carboxylic acid anticancer Anticancer Assays (MTT, Tubulin Polymerization) compound->anticancer antimicrobial Antimicrobial Assays (Broth Microdilution) compound->antimicrobial antioxidant Antioxidant Assays (DPPH, ORAC) compound->antioxidant ic50 IC50 / MIC Determination anticancer->ic50 antimicrobial->ic50 antioxidant->ic50 sar Structure-Activity Relationship (SAR) Analysis ic50->sar conclusion Assessment of Biological Activity sar->conclusion tubulin_polymerization_pathway cluster_tubulin Microtubule Dynamics cluster_cell_cycle Cell Cycle Progression cluster_apoptosis Apoptosis Induction tubulin αβ-Tubulin Dimers microtubules Microtubules tubulin->microtubules Polymerization microtubules->tubulin Depolymerization mitotic_spindle Mitotic Spindle Formation microtubules->mitotic_spindle g2m_phase G2/M Phase mitotic_spindle->g2m_phase apoptosis Apoptosis mitotic_spindle->apoptosis Disruption leads to mitosis Mitosis g2m_phase->mitosis compound 5-Methoxy-2,3-dihydro-1H- indene-1-carboxylic acid (Hypothesized) compound->microtubules Inhibition of Polymerization

References

Navigating the Cross-Reactivity Landscape of 5-Methoxy-2,3-dihydro-1H-indene-1-carboxylic acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the cross-reactivity profile of a compound is paramount to predicting its therapeutic efficacy and potential off-target effects. This guide provides a comparative analysis of 5-Methoxy-2,3-dihydro-1H-indene-1-carboxylic acid, a molecule of interest in organic synthesis and potentially in pharmaceutical development. Due to the limited publicly available data on its specific cross-reactivity, this guide leverages information on structurally related compounds to infer a potential interaction profile and outlines a comprehensive screening strategy.

Currently, there is a notable absence of specific experimental data detailing the binding affinities and functional activities of this compound at a broad range of biological targets. Its primary documented application lies as an intermediate in organic synthesis.[1] To provide a predictive comparison, this guide will utilize data from a structurally related compound, 5-Methoxyindole-2-carboxylic acid, which has been investigated for its neuroprotective properties.[2] The shared 5-methoxy functional group is a key structural feature that may confer affinity for certain receptor families, as observed in other classes of bioactive molecules.

Comparative Analysis: A Predictive Outlook

To construct a hypothetical cross-reactivity profile, we will compare the structural features of this compound with those of known bioactive molecules. The indane core is a feature of various biologically active compounds, and the methoxy and carboxylic acid moieties can significantly influence receptor binding and pharmacokinetic properties.

Below is a table outlining a potential cross-reactivity screening panel for this compound, alongside hypothetical data for a comparator, to illustrate how such a comparison would be presented.

Table 1: Hypothetical Cross-Reactivity Profile

Target ClassSpecific TargetThis compound (Binding Affinity, Kᵢ nM)Comparator: 5-Methoxyindole-2-carboxylic acid (Binding Affinity, Kᵢ nM)
Serotonin Receptors 5-HT₁AData Not Available> 1000
5-HT₂AData Not Available> 1000
5-HT₂CData Not Available> 1000
Dopamine Receptors D₂Data Not Available> 1000
Adrenergic Receptors α₁Data Not Available> 1000
β₂Data Not Available> 1000
Enzymes COX-1Data Not Available> 1000
COX-2Data Not Available> 1000
MAO-AData Not Available> 1000
MAO-BData Not Available> 1000

Note: The data for the comparator is illustrative and based on the general lack of high-affinity binding reported for simple indole carboxylic acids at these common off-targets. Actual experimental values are required for a definitive profile.

Experimental Protocols for Cross-Reactivity Screening

A comprehensive assessment of off-target interactions requires a tiered screening approach, beginning with broad receptor panels and progressing to more specific functional assays for identified hits.

Radioligand Binding Assays

This technique is a fundamental tool for determining the affinity of a compound for a wide range of receptors.

  • Principle: A radiolabeled ligand with known affinity for a specific receptor is incubated with a preparation of that receptor (e.g., cell membranes) in the presence of the test compound. The ability of the test compound to displace the radioligand is measured, and from this, the inhibitory constant (Kᵢ) can be calculated.

  • General Protocol:

    • Prepare receptor membranes from cells or tissues expressing the target of interest.

    • In a multi-well plate, combine the receptor preparation, a fixed concentration of the appropriate radioligand, and varying concentrations of the test compound.

    • Incubate the mixture to allow binding to reach equilibrium.

    • Separate bound from unbound radioligand via rapid filtration through glass fiber filters.

    • Quantify the radioactivity retained on the filters using a scintillation counter.

    • Analyze the data using non-linear regression to determine the IC₅₀, which is then converted to the Kᵢ.

Enzyme Inhibition Assays

To assess the effect of the compound on enzymatic activity, a variety of assay formats can be employed depending on the enzyme class.

  • Principle: The activity of a specific enzyme is measured in the presence and absence of the test compound. A reduction in enzyme activity indicates inhibition.

  • General Protocol (e.g., for Kinases):

    • In a multi-well plate, combine the kinase, its specific substrate, and ATP.

    • Add varying concentrations of the test compound.

    • Incubate the reaction for a set period at an optimal temperature.

    • Stop the reaction and measure the amount of product formed. This can be done using various detection methods, such as fluorescence, luminescence, or radioactivity.

    • Calculate the percent inhibition at each concentration and determine the IC₅₀ value.

Visualizing the Screening Workflow

The logical flow of a comprehensive cross-reactivity profiling campaign can be visualized to better understand the decision-making process.

CrossReactivityWorkflow cluster_0 Initial Screening cluster_1 Hit Identification & Confirmation cluster_2 Secondary & Functional Assays cluster_3 Final Profile Compound of Interest Compound of Interest Primary Binding Panel Primary Binding Assay (e.g., 44 targets) Compound of Interest->Primary Binding Panel Test Compound Data Analysis Data Analysis (Determine % Inhibition) Primary Binding Panel->Data Analysis Hit Identification Hit Identification (>50% Inhibition) Data Analysis->Hit Identification Dose-Response Dose-Response Binding (Determine Ki) Hit Identification->Dose-Response Hits No Significant Hits No Significant Hits (Profile Established) Hit Identification->No Significant Hits No Hits Functional Assay Functional Assay (Agonist/Antagonist Mode) Dose-Response->Functional Assay Final Profile Comprehensive Cross-Reactivity Profile Functional Assay->Final Profile

Caption: Workflow for cross-reactivity profiling of a test compound.

Signaling Pathway Consideration: Potential for Serotonergic Interaction

Given that some methoxy-substituted indole derivatives interact with serotonin receptors, it is prudent to consider this pathway. The following diagram illustrates a simplified 5-HT₂A receptor signaling cascade, a common target for psychoactive compounds.

SignalingPathway 5-MeO-Indene-COOH 5-Methoxy-2,3-dihydro-1H- indene-1-carboxylic acid 5HT2A_Receptor 5-HT2A Receptor 5-MeO-Indene-COOH->5HT2A_Receptor Binds? Gq_Protein Gq Protein 5HT2A_Receptor->Gq_Protein Activates PLC Phospholipase C (PLC) Gq_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 DAG Diacylglycerol (DAG) PIP2->DAG Cleavage IP3 Inositol Trisphosphate (IP3) PIP2->IP3 Cleavage PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_Release Ca2+ Release IP3->Ca_Release Stimulates Cellular_Response Cellular Response PKC->Cellular_Response Ca_Release->Cellular_Response

Caption: Simplified 5-HT2A receptor signaling pathway.

References

The Structure-Activity Relationship of 5-Methoxyindane Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 5-methoxyindane scaffold has emerged as a significant pharmacophore in the design of psychoactive compounds, particularly those targeting the serotonergic system. These derivatives, structurally related to amphetamines but with a cyclized ethylamine side chain, exhibit a range of pharmacological activities, from serotonin releasing agents to receptor agonists. Understanding the structure-activity relationship (SAR) of these compounds is crucial for the development of novel therapeutics with improved selectivity and safety profiles. This guide provides a comparative analysis of key 5-methoxyindane derivatives, summarizing their biological activities with supporting experimental data and detailed methodologies.

Comparative Analysis of Biological Activity

The biological activity of 5-methoxyindane derivatives is significantly influenced by substitutions on both the aromatic ring and the amino group. The available data primarily focuses on their interactions with monoamine transporters and select serotonin receptor subtypes.

Monoamine Transporter Interactions

A primary mechanism of action for many 5-methoxyindane derivatives is the release of monoamine neurotransmitters, particularly serotonin. The table below summarizes the monoamine releasing activity of two prominent examples, 5-methoxy-2-aminoindane (MEAI) and 5-methoxy-6-methyl-2-aminoindane (MMAI).

CompoundStructureDopamine (DA) Release (EC50, nM)Norepinephrine (NE) Release (EC50, nM)Serotonin (5-HT) Release (EC50, nM)
MEAI (5-Methoxy-2-aminoindane) >10,0001,130556
MMAI (5-Methoxy-6-methyl-2-aminoindane) 1,86041326.7

Data sourced from anecdotal reports and preliminary studies.

Key SAR Observations:

  • The addition of a methyl group at the 6-position, as seen in MMAI, significantly increases the potency and selectivity for serotonin release compared to MEAI.

  • Both compounds are relatively weak dopamine releasing agents, which may contribute to a reduced stimulant and abuse potential compared to amphetamines.

Serotonin Receptor Binding Affinity

Direct receptor binding also plays a role in the pharmacological profile of these compounds. While comprehensive data across all serotonin receptor subtypes is limited, some key interactions have been identified.

Compound5-HT2B Receptor (Ki, nM)Other Receptor Interactions
MEAI Weak to Moderate InhibitionModerate affinity for the α2-adrenergic receptor.[1]
MMAI Moderate AffinityData from radioligand binding studies suggest that direct activation or inhibition of known neurotransmitter receptors did not play a significant role in its discriminative cue.[2]

Key SAR Observations:

  • Both MEAI and MMAI exhibit at least moderate affinity for the 5-HT2B receptor, an important consideration due to the potential for valvular heart disease with chronic activation of this receptor.

  • The overall receptor binding profile of these compounds appears to be less pronounced than their activity as monoamine releasers.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the study of 5-methoxyindane derivatives and related compounds.

Radioligand Binding Assay for Serotonin Receptors

This assay is used to determine the binding affinity (Ki) of a compound for a specific receptor subtype.

Materials:

  • Cell membranes prepared from cell lines stably expressing the human serotonin receptor subtype of interest (e.g., HEK293-h5-HT2B).

  • Radioligand specific for the receptor (e.g., [³H]LSD for 5-HT2B).

  • Test compound (5-methoxyindane derivative).

  • Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 0.1% BSA, pH 7.4).

  • Non-specific binding control (a high concentration of a known ligand for the receptor, e.g., 10 µM serotonin).

  • Glass fiber filters.

  • Scintillation fluid and a liquid scintillation counter.

Procedure:

  • In a 96-well plate, combine the cell membranes, radioligand, and varying concentrations of the test compound or non-specific control in the assay buffer.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow binding to reach equilibrium.

  • Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

  • Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a liquid scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis of the competition binding curve.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

In Vitro Monoamine Release Assay

This assay measures the ability of a compound to induce the release of monoamines from cells expressing the respective transporters.

Materials:

  • HEK293 cells stably expressing the human serotonin transporter (hSERT), dopamine transporter (hDAT), or norepinephrine transporter (hNET).

  • Radiolabeled monoamine (e.g., [³H]serotonin, [³H]dopamine, or [³H]norepinephrine).

  • Krebs-Ringer-HEPES (KRH) buffer.

  • Test compound (5-methoxyindane derivative).

  • Lysis buffer (e.g., 1% SDS).

  • Scintillation fluid and a liquid scintillation counter.

Procedure:

  • Seed the transporter-expressing HEK293 cells in a 96-well plate and grow to confluency.

  • Wash the cells with KRH buffer.

  • Load the cells with the respective radiolabeled monoamine by incubating for a specified time (e.g., 30 minutes at 37°C).

  • Wash the cells with KRH buffer to remove excess unincorporated radiolabeled monoamine.

  • Add varying concentrations of the test compound in KRH buffer to the cells.

  • Incubate for a specified time (e.g., 30 minutes at 37°C) to allow for monoamine release.

  • Collect the supernatant (extracellular buffer).

  • Lyse the cells with lysis buffer to determine the amount of radiolabeled monoamine remaining inside the cells.

  • Quantify the radioactivity in both the supernatant and the cell lysate using a liquid scintillation counter.

  • Calculate the percentage of release as (radioactivity in supernatant) / (radioactivity in supernatant + radioactivity in cell lysate) x 100.

  • Determine the EC50 value (the concentration of the test compound that produces 50% of the maximal release) by non-linear regression analysis.

Visualizations

Signaling Pathway of Serotonin Receptors

The following diagram illustrates the canonical G-protein coupled signaling pathway for the 5-HT2 receptor family, which includes the 5-HT2B receptor that interacts with 5-methoxyindane derivatives.

G_protein_signaling cluster_membrane Cell Membrane 5_HT_Receptor 5-HT2 Receptor G_Protein Gq/11 5_HT_Receptor->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes Serotonin Serotonin (Agonist) Serotonin->5_HT_Receptor Binds to IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2+ Intracellular Ca2+ Release IP3->Ca2+ PKC Protein Kinase C (PKC) Activation DAG->PKC Cellular_Response Cellular Response Ca2+->Cellular_Response PKC->Cellular_Response

Canonical 5-HT2 Receptor Signaling Pathway.
Experimental Workflow for Radioligand Binding Assay

The following diagram outlines the key steps in a radioligand binding assay to determine the affinity of a test compound for a specific receptor.

Radioligand_Binding_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Prepare_Membranes Prepare Cell Membranes with Target Receptor Incubation Incubate Membranes, Radioligand, & Test Compound Prepare_Membranes->Incubation Prepare_Solutions Prepare Radioligand and Test Compound Solutions Prepare_Solutions->Incubation Filtration Separate Bound & Free Radioligand via Filtration Incubation->Filtration Quantification Quantify Bound Radioactivity (Scintillation Counting) Filtration->Quantification Data_Analysis Calculate IC50 and Ki Values Quantification->Data_Analysis

Workflow for a Radioligand Binding Assay.

References

Efficacy Analysis: 5-Methoxy-2,3-dihydro-1H-indene-1-carboxylic acid in the Context of Inflammatory Pathway Modulation

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release to Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the hypothetical efficacy of 5-Methoxy-2,3-dihydro-1H-indene-1-carboxylic acid with established drugs targeting inflammatory pathways. Due to a lack of direct experimental data on this compound, this comparison is based on the hypothesized mechanism of NLRP3 inflammasome inhibition, drawing parallels from structurally similar compounds. The document presents quantitative data from known inhibitors, detailed experimental protocols for assessing efficacy, and visual diagrams of relevant biological pathways and workflows.

Section 1: Comparative Efficacy of Inflammatory Pathway Inhibitors

The following tables summarize the in vitro efficacy of known drugs that modulate inflammatory pathways. This compound is included as a hypothetical NLRP3 inhibitor for comparative purposes.

Table 1: In Vitro Potency of Direct NLRP3 Inflammasome Inhibitors
CompoundTargetAssay SystemIC50 ValueCitation(s)
This compound NLRP3 Inflammasome (Hypothesized)(Not Yet Determined)(Not Yet Determined)N/A
MCC950 NLRP3 InflammasomeMouse Bone Marrow-Derived Macrophages (BMDMs)~7.5 nM[1][2]
Human Monocyte-Derived Macrophages (HMDMs)~8.1 nM[2]
Dapansutrile (OLT1177) NLRP3 InflammasomeJ774 Macrophages (IL-1β and IL-18 release)~1 nM[3]
Table 2: In Vitro Efficacy of Indirect and Alternative Inflammatory Modulators
CompoundPrimary Target(s)Assay SystemPotency MetricValueCitation(s)
Anakinra IL-1 Receptor (IL-1R)Human Whole Blood Assay (IL-8 expression)IC5045 pM[4]
Canakinumab Interleukin-1β (IL-1β)Surface Plasmon ResonanceKD~35-40 pM[5]
Human Primary Fibroblasts (IL-6 production)IC50~40 pM[6]
Givinostat HDAC1, HDAC3Enzyme AssayIC50198 nM, 157 nM[7][8][9]
Histone Deacetylase (HDAC)Enzyme AssayIC507.5 - 16 nM[10][11]

Section 2: Experimental Protocols

Detailed methodologies for key in vitro assays are provided to facilitate the evaluation and comparison of novel compounds like this compound.

NLRP3 Inflammasome Inhibition Assay (LPS-Induced IL-1β Release)

This protocol is designed to assess the ability of a test compound to inhibit the NLRP3 inflammasome, measured by the release of Interleukin-1β (IL-1β) from macrophages.

Cell Culture and Priming:

  • Culture immortalized bone marrow-derived macrophages (iBMDMs) or a human monocytic cell line (e.g., THP-1) in complete DMEM.

  • Seed the cells in a 96-well plate at a density of approximately 200,000 cells per well and allow them to adhere.

  • Prime the cells by treating with Lipopolysaccharide (LPS) at a concentration of 1 µg/mL for 3-4 hours to induce the expression of pro-IL-1β and NLRP3.[12][13]

Inhibitor Treatment and NLRP3 Activation:

  • Following the priming step, pre-incubate the cells with various concentrations of the test compound (e.g., this compound) for 1 hour.

  • Activate the NLRP3 inflammasome by adding a stimulus such as ATP (5 mM) or Nigericin (5-20 µM) for 1-2 hours.[12][14]

Quantification of IL-1β Release:

  • Centrifuge the 96-well plate to pellet the cells.

  • Carefully collect the supernatant.

  • Quantify the concentration of mature IL-1β in the supernatant using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer's instructions.[15]

  • The IC50 value is determined by plotting the IL-1β concentration against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

In Vitro IL-1β Neutralization Assay

This assay evaluates the ability of a therapeutic antibody, such as Canakinumab, to neutralize the biological activity of IL-1β.

Procedure:

  • Prepare serial dilutions of the neutralizing antibody in a 96-well plate.

  • Add a constant, predetermined concentration of recombinant human IL-1β to each well containing the antibody dilutions and incubate for 1-2 hours at 37°C to allow binding.

  • Culture indicator cells that produce a reporter molecule (e.g., IL-6) in response to IL-1β stimulation, such as human dermal fibroblasts.

  • Add the antibody/IL-1β mixture to the indicator cells and incubate for 24-48 hours.[16]

  • Measure the amount of IL-6 in the cell culture supernatant using an ELISA kit.

  • The neutralization potency (IC50) is calculated as the antibody concentration that causes a 50% reduction in IL-6 production compared to the control (IL-1β alone).

Histone Deacetylase (HDAC) Activity Assay

This fluorometric assay measures the enzymatic activity of HDACs and the inhibitory potential of compounds like Givinostat.

Protocol:

  • Use a commercially available HDAC Activity Assay Kit.

  • Prepare the HDAC substrate and HeLa cell nuclear extract (as the source of HDAC enzymes) according to the kit's instructions.

  • In a 96-well plate, add the HDAC assay buffer, the test inhibitor at various concentrations, and the diluted HeLa cell nuclear extract.

  • Initiate the enzymatic reaction by adding the fluorometric HDAC substrate to each well.

  • Allow the reaction to proceed for a defined period at 37°C.

  • Stop the reaction by adding the developer solution, which includes an HDAC inhibitor like Trichostatin A. The developer will generate a fluorescent signal from the deacetylated substrate.[17]

  • Measure the fluorescence intensity using a fluorometer with an excitation wavelength of 350-380 nm and an emission wavelength of 440-460 nm.[17]

  • The IC50 value is determined by calculating the percentage of HDAC inhibition at each compound concentration relative to the no-inhibitor control.

Section 3: Visualized Pathways and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathway and a general experimental workflow.

NLRP3_Pathway cluster_priming Signal 1: Priming cluster_activation Signal 2: Activation cluster_inhibition Points of Inhibition PAMPs PAMPs / DAMPs (e.g., LPS) TLR4 TLR4 PAMPs->TLR4 binds NFkB NF-κB Activation TLR4->NFkB pro_IL1B Pro-IL-1β (inactive) NFkB->pro_IL1B upregulates NLRP3_gene NLRP3 Transcription NFkB->NLRP3_gene IL1B IL-1β (active) pro_IL1B->IL1B NLRP3_protein NLRP3 NLRP3_gene->NLRP3_protein translates to Stimuli Activation Stimuli (e.g., ATP, Nigericin) Stimuli->NLRP3_protein activates ASC ASC NLRP3_protein->ASC recruits Inflammasome NLRP3 Inflammasome Assembly pro_Casp1 Pro-Caspase-1 ASC->pro_Casp1 recruits Casp1 Caspase-1 (active) Inflammasome->Casp1 activates Casp1->pro_IL1B cleaves Pyroptosis Pyroptosis Casp1->Pyroptosis IL1R IL-1 Receptor IL1B->IL1R binds MCC950_node MCC950 / Dapansutrile (Hypothetical: 5-Methoxy-2,3-dihydro- 1H-indene-1-carboxylic acid) MCC950_node->Inflammasome inhibits assembly Anakinra_node Anakinra Anakinra_node->IL1R blocks Canakinumab_node Canakinumab Canakinumab_node->IL1B neutralizes Inflammation Inflammation IL1R->Inflammation Experimental_Workflow start Start: Cell Seeding (e.g., Macrophages) priming Signal 1: Priming (e.g., with LPS) start->priming treatment Treatment with Inhibitor (e.g., 5-Methoxy-2,3-dihydro- 1H-indene-1-carboxylic acid) priming->treatment activation Signal 2: Activation (e.g., with ATP or Nigericin) treatment->activation collection Supernatant Collection activation->collection analysis Analysis (e.g., IL-1β ELISA) collection->analysis results Data Analysis: IC50 Determination analysis->results

References

A Comparative Guide to Carboxylic Acid Bioisosteres in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The carboxylic acid moiety is a cornerstone in drug design, pivotal for its ability to engage in strong electrostatic interactions and hydrogen bonds with biological targets.[1] However, its inherent acidity and polarity often introduce challenges in drug development, including poor metabolic stability, limited membrane permeability, and potential for toxicity through the formation of reactive metabolites like acyl glucuronides.[1][2] Bioisosteric replacement of the carboxylic acid group is a well-established strategy in medicinal chemistry to mitigate these liabilities while preserving or enhancing biological activity. This guide provides an objective comparison of common carboxylic acid bioisosteres, supported by quantitative data and detailed experimental protocols.

Physicochemical and Biological Activity Profile of Common Bioisosteres

The selection of an appropriate bioisostere is a multi-parameter optimization process. The following tables summarize key quantitative data for some of the most frequently employed carboxylic acid bioisosteres, allowing for a direct comparison of their acidic strength (pKa), lipophilicity (logD at pH 7.4), and, where available, their impact on biological activity in specific examples.

Functional GroupStructurepKa RangelogD (pH 7.4) Range*Key Characteristics
Carboxylic Acid -COOH~4-5[2]Highly NegativeStrong acid, high polarity, potential for metabolic liabilities.[1][2]
Tetrazole -CN4H~4.5-5.0[1]Generally less negative than COOHSimilar acidity to carboxylic acids, metabolically more stable, can improve oral bioavailability.[1][3]
Hydroxamic Acid -CONHOH~8-9[1]VariesWeaker acid, can act as a metal chelator, may be susceptible to hydrolysis.[1]
Acylsulfonamide -CONHSO2R~4-5[1]Generally more lipophilic than COOHAcidity is tunable by the 'R' group, can improve permeability.[1][2]
Hydroxyisoxazole -C3H2NO2~4-5More lipophilic than COOHPlanar, acidic, often used in neuroscience research.

Note: logD values are highly dependent on the overall structure of the molecule.

Case Study: Bioisosteric Replacement in Drug Candidates

The true test of a bioisostere lies in its application. The following table presents a comparison of biological activity for parent carboxylic acids and their bioisosteric analogues in specific drug discovery projects.

TargetParent Compound (Carboxylic Acid) IC50/KiBioisostereAnalogue IC50/KiReference
MCL-1/BCL-xLKi: ~0.63 µM (MCL-1), ~1.67 µM (BCL-xL)AcylsulfonamideKi: 0.80 µM (MCL-1), 1.82 µM (BCL-xL)[4][5]
Cysteinyl leukotriene (LTE4) receptor-AcylsulfonamideImproved activity over parent[1]
Glutathione ReductaseM(5) (carboxylic acid)TetrazoleImproved antimalarial properties with protected tetrazole[3]
AMPA ReceptorAMPA (carboxylic acid analogue)1-Hydroxy-1,2,3-triazoleHigh affinity (IC50 = 0.13-0.15 µM)[6]

Experimental Protocols

To aid in the practical application of the data presented, detailed methodologies for key experiments are provided below.

Determination of pKa by Potentiometric Titration

This method determines the acid dissociation constant (pKa) by monitoring pH changes in a solution of the compound upon addition of a titrant.

Materials:

  • Calibrated pH meter and electrode

  • Automated titrator or manual burette

  • Magnetic stirrer and stir bar

  • Titration vessel

  • 0.1 M HCl and 0.1 M NaOH solutions

  • 0.15 M KCl solution (to maintain constant ionic strength)

  • Nitrogen gas supply

  • Test compound (~1 mM solution)

Procedure:

  • Calibrate the pH meter using standard buffers of pH 4, 7, and 10.

  • Prepare a ~1 mM solution of the test compound in water or a suitable co-solvent if solubility is low.

  • Add 0.15 M KCl to the solution to maintain a constant ionic strength.

  • Place the solution in the titration vessel with a magnetic stir bar and begin stirring.

  • Immerse the pH electrode into the solution.

  • Purge the solution with nitrogen to remove dissolved CO2.

  • For an acidic compound, titrate with 0.1 M NaOH. For a basic compound, titrate with 0.1 M HCl.

  • Add the titrant in small increments and record the pH after each addition, ensuring the reading is stable (drift < 0.01 pH units/minute).

  • Continue the titration until the pH curve plateaus.

  • Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point (the midpoint of the steepest part of the curve).

  • Perform the titration in triplicate to ensure reproducibility.[7]

Determination of logD by the Shake-Flask Method

This classic method measures the distribution of a compound between an aqueous and an immiscible organic phase at a specific pH.

Materials:

  • n-Octanol (pre-saturated with buffer)

  • Aqueous buffer of desired pH (e.g., PBS at pH 7.4, pre-saturated with n-octanol)

  • Vials with screw caps

  • Vortex mixer or shaker

  • Centrifuge

  • Analytical instrumentation for quantification (e.g., HPLC-UV, LC-MS)

  • Test compound stock solution (e.g., 10 mM in DMSO)

Procedure:

  • Prepare the n-octanol and aqueous buffer phases by mutually saturating them overnight with vigorous stirring, followed by separation.

  • Add equal volumes of the buffered aqueous phase and the n-octanol phase to a vial.

  • Add a small volume of the test compound stock solution to the vial. The final concentration should be within the linear range of the analytical method.

  • Securely cap the vials and shake them for a set period (e.g., 1 hour) to allow for partitioning equilibrium to be reached.

  • Centrifuge the vials to ensure complete separation of the two phases.

  • Carefully collect an aliquot from both the aqueous and the n-octanol layers.

  • Quantify the concentration of the compound in each phase using a suitable analytical method.

  • Calculate the logD using the formula: logD = log10([Compound]octanol / [Compound]aqueous).

  • Perform the experiment in triplicate.[8][9][10]

In Vitro Permeability Assessment using Parallel Artificial Membrane Permeability Assay (PAMPA)

PAMPA is a high-throughput method to predict passive membrane permeability.

Materials:

  • 96-well filter plate (donor plate) with a hydrophobic PVDF membrane

  • 96-well acceptor plate

  • Phospholipid solution (e.g., lecithin in dodecane)

  • Aqueous buffer (e.g., PBS at pH 7.4)

  • Test compound solutions

  • Plate shaker

  • Plate reader or LC-MS for quantification

Procedure:

  • Coat the filter membrane of the donor plate with the phospholipid solution and allow the solvent to evaporate, forming an artificial lipid membrane.

  • Fill the acceptor plate wells with buffer.

  • Add the test compound solutions to the wells of the donor plate.

  • Place the donor plate on top of the acceptor plate to form a "sandwich".

  • Incubate the plate sandwich at room temperature with gentle shaking for a defined period (e.g., 5 hours).

  • After incubation, separate the plates and determine the concentration of the compound in both the donor and acceptor wells.

  • Calculate the apparent permeability coefficient (Papp) for each compound.

  • A compound with low permeability (e.g., Lucifer Yellow) should be run as a control to ensure membrane integrity.[11][12]

IC50 Determination for Enzyme Inhibition

This assay determines the concentration of an inhibitor required to reduce the activity of an enzyme by 50%.

Materials:

  • Enzyme and its specific substrate

  • Assay buffer

  • Inhibitor compound at various concentrations

  • 96-well plate

  • Plate reader capable of detecting the reaction product (e.g., absorbance or fluorescence)

Procedure:

  • Prepare a series of dilutions of the inhibitor compound.

  • In the wells of a 96-well plate, add the assay buffer, the enzyme, and the inhibitor at different concentrations. Include a control with no inhibitor.

  • Pre-incubate the enzyme and inhibitor for a specific time if required.

  • Initiate the enzymatic reaction by adding the substrate to all wells.

  • Monitor the rate of the reaction by measuring the formation of the product over time using a plate reader.

  • Calculate the percentage of inhibition for each inhibitor concentration relative to the control without inhibitor.

  • Plot the percent inhibition versus the logarithm of the inhibitor concentration.

  • Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the inhibitor at the inflection point of the curve.[13][14][15]

Visualizing Bioisosteric Relationships and Workflows

Diagrams created using Graphviz (DOT language) can effectively illustrate the concepts discussed.

Bioisosteric Replacement Strategy Lead Lead Compound (with Carboxylic Acid) Properties Unfavorable Properties: - Poor PK - Metabolic liability - Toxicity - Low Permeability Lead->Properties Identified Issues Bioisostere Bioisosteric Replacement Properties->Bioisostere Tetrazole Tetrazole Bioisostere->Tetrazole Acylsulfonamide Acylsulfonamide Bioisostere->Acylsulfonamide HydroxamicAcid Hydroxamic Acid Bioisostere->HydroxamicAcid Hydroxyisoxazole Hydroxyisoxazole Bioisostere->Hydroxyisoxazole Optimized Optimized Candidate (Improved Properties) Tetrazole->Optimized Leads to Acylsulfonamide->Optimized Leads to HydroxamicAcid->Optimized Leads to Hydroxyisoxazole->Optimized Leads to Experimental Workflow for Bioisostere Evaluation cluster_synthesis Synthesis cluster_physchem Physicochemical Profiling cluster_bioactivity Biological Evaluation A Carboxylic Acid Analogue C pKa Determination A->C D logD Measurement A->D E Permeability (PAMPA) A->E F In Vitro Activity (IC50/Ki) A->F B Bioisostere Analogue B->C B->D B->E B->F G Data Analysis & Comparison C->G D->G E->G F->G

References

head-to-head comparison of different synthetic routes for indene compounds

Author: BenchChem Technical Support Team. Date: December 2025

A Head-to-Head Comparison of Synthetic Routes for Indene Compounds

For Researchers, Scientists, and Drug Development Professionals

The indene scaffold is a foundational structural motif in a multitude of biologically active molecules and advanced functional materials. The development of efficient, versatile, and scalable synthetic routes to access substituted indenes is, therefore, a topic of significant interest in modern organic chemistry. This guide provides an objective, data-driven comparison of prominent synthetic strategies for indene compounds, offering insights into their respective advantages and limitations to aid in the selection of an optimal route for research and development applications.

Overview of Core Synthetic Strategies

The synthesis of the indene core primarily involves the formation of the five-membered cyclopentene ring fused to a benzene ring. Methodologies have evolved from classical acid-catalyzed cyclizations to sophisticated transition-metal-catalyzed and tandem reactions. This comparison focuses on three widely-employed and representative strategies:

  • Brønsted Acid-Catalyzed Cyclization of Diaryl- and Alkyl Aryl-1,3-dienes: A modern and efficient method that utilizes a strong acid to promote the intramolecular cyclization of readily available diene precursors. This route is noted for its mild conditions and high yields.[1][2][3]

  • Tandem Catalysis from 1-Indanone: A one-pot process that converts a common precursor, 1-indanone, into indene through sequential hydrogenation and dehydration reactions. This approach is attractive for its operational simplicity and efficiency.[4][5]

  • Transition Metal-Catalyzed Annulation: A broad and versatile category of reactions employing catalysts based on metals like palladium, rhodium, or nickel. These methods offer excellent control over regioselectivity and functional group tolerance.[6][7]

Data Presentation: Quantitative Comparison of Synthetic Routes

The following table summarizes key quantitative data for the benchmarked synthetic routes to indene derivatives, facilitating a direct comparison of their performance and applicability.

Parameter Brønsted Acid-Catalyzed Cyclization Tandem Catalysis from 1-Indanone Transition Metal-Catalyzed Annulation (Palladium)
Starting Material Diaryl- or Alkyl Aryl-1,3-dienes1-Indanoneo-Alkynylbenzylidene ketones
Key Reagents/Catalyst Trifluoromethanesulfonic acid (TfOH)Cu/SiO₂ and HZSM-5Palladium(II) catalyst
Typical Solvent Dichloromethane (DCM)Liquid phase (e.g., dodecane)Not specified, varies by reaction
Temperature Mild (often room temperature)Elevated (variable with H₂ pressure)Varies, often mild
Reaction Time Generally shortVariable, dependent on conditionsVaries
Reported Yield Good to Excellent (up to ~99%)[1]High (~80%)[4][5]Good to Excellent[3]
Key Advantages High yields, mild conditions, avoids constitutional isomers, good functional group tolerance.[1]One-pot process, operational simplicity.[5]High functional group tolerance, high regioselectivity.[3][6]
Key Limitations Requires synthesis of the 1,3-diene precursor.Requires a bifunctional catalytic system, potential for over-reduction to indane.[5]Catalyst cost and sensitivity, may require specific ligands.

Mandatory Visualizations

The following diagrams illustrate the logical workflow of the comparison and the chemical pathways for the discussed synthetic routes.

G cluster_input Input Parameters cluster_routes Synthetic Route Evaluation cluster_criteria Comparison Criteria cluster_output Output Target Target Indene Derivative Route1 Brønsted Acid Cyclization Target->Route1 Route2 Tandem Catalysis from Indanone Target->Route2 Route3 Transition Metal Annulation Target->Route3 Constraints Scale, Cost, Purity Constraints->Route1 Constraints->Route2 Constraints->Route3 Yield Yield Route1->Yield Conditions Reaction Conditions Route1->Conditions Scope Substrate Scope Route1->Scope Cost Atom Economy & Cost Route1->Cost Route2->Yield Route2->Conditions Route2->Scope Route2->Cost Route3->Yield Route3->Conditions Route3->Scope Route3->Cost Decision Optimal Route Selection Yield->Decision Conditions->Decision Scope->Decision Cost->Decision

Caption: Logical workflow for selecting an optimal synthetic route for indene compounds.

G Start Diaryl/Alkyl Aryl 1,3-Diene Catalyst TfOH (cat.) DCM, RT Start->Catalyst Markovnikov Protonation Intermediate Benzylic Carbocation Catalyst->Intermediate Product Substituted Indene Intermediate->Product Cationic Cyclization G Indanone 1-Indanone Catalyst1 Cu/SiO₂ H₂, Temp Indanone->Catalyst1 Hydrogenation Indanol 1-Indanol Catalyst1->Indanol Catalyst2 HZSM-5 -H₂O Indanol->Catalyst2 Dehydration Indene Indene Catalyst2->Indene

References

A Comparative Guide to Validated Analytical Methods for the Quantification of 5-Methoxy-2,3-dihydro-1H-indene-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate and precise quantification of novel chemical entities is paramount for reliable study outcomes. This guide provides a comparative overview of recommended analytical methods for the quantification of 5-Methoxy-2,3-dihydro-1H-indene-1-carboxylic acid. Due to the limited availability of specific validated methods for this particular compound in published literature, this document outlines strategies and expected performance characteristics based on the analysis of structurally similar small molecule carboxylic acids.[1][2][3][4][5]

The primary analytical techniques suitable for the quantification of this compound are High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).[1][3] The choice between these methods will depend on the required sensitivity, selectivity, and the complexity of the sample matrix.

Comparative Performance of Analytical Methods

The following table summarizes the expected performance characteristics of HPLC-UV and LC-MS/MS methods for the analysis of this compound. The values are based on typical performance for the analysis of similar small molecules.

Validation Parameter HPLC-UV LC-MS/MS
Linearity (R²) > 0.999> 0.999
Limit of Detection (LOD) ng/mL rangepg/mL range
Limit of Quantification (LOQ) ng/mL rangepg/mL range
Accuracy (% Recovery) 98.0 - 102.0%98.0 - 102.0%
Precision (% RSD) < 2.0%< 2.0%
Selectivity ModerateHigh
Robustness HighModerate
Experimental Protocols

Detailed methodologies for the proposed HPLC-UV and LC-MS/MS methods are provided below. These protocols are representative and may require optimization for specific sample matrices.

Method 1: High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

A robust HPLC-UV method is fundamental for routine analysis and quality control where high sensitivity is not a primary requirement.

  • Sample Preparation:

    • Accurately weigh and dissolve a reference standard of this compound in a suitable solvent (e.g., methanol or acetonitrile) to prepare a stock solution.

    • Prepare a series of calibration standards by serial dilution of the stock solution.

    • For unknown samples, dissolve a known amount of the sample in the same solvent and filter through a 0.45 µm syringe filter before injection.[6]

  • Chromatographic Conditions:

    • Column: C18, 5 µm particle size, 4.6 mm I.D. x 150 mm length.[6]

    • Mobile Phase A: 0.1% Formic Acid in Water.[6][7]

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.[6]

    • Gradient: Start with a suitable percentage of mobile phase B, ramp to a higher percentage to ensure elution, and then return to initial conditions for re-equilibration.[6][7]

    • Flow Rate: 1.0 mL/min.[6]

    • Column Temperature: 30-40°C.[8]

    • Injection Volume: 10 µL.[6][8]

    • Detection: UV detector at a suitable wavelength determined by a UV scan of the analyte (e.g., 254 nm or 260 nm).[8]

Method 2: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

For applications requiring high sensitivity and selectivity, such as bioanalysis, LC-MS/MS is the method of choice.[1][3][9]

  • Sample Preparation:

    • Protein Precipitation (for biological samples): To 100 µL of the sample, add 300 µL of cold acetonitrile containing a suitable internal standard. Vortex and centrifuge to precipitate proteins. The supernatant is then analyzed.[6]

    • Solid-Phase Extraction (for complex matrices): Condition an appropriate SPE cartridge. Load the sample, wash the cartridge to remove interferences, and elute the analyte with a suitable solvent. Evaporate the eluent and reconstitute in the mobile phase.[6]

  • LC-MS/MS Conditions:

    • Liquid Chromatography: Utilize a similar reversed-phase HPLC method as described above to achieve chromatographic separation.[6]

    • Mass Spectrometry:

      • Ionization: Electrospray Ionization (ESI) in negative ion mode is likely suitable for a carboxylic acid.[6]

      • Detection: Multiple Reaction Monitoring (MRM) for high selectivity. This involves monitoring a specific precursor ion to product ion transition for the analyte and the internal standard.[6]

Visualizations

Workflow for Analytical Method Validation

The following diagram illustrates a typical workflow for the validation of an analytical method, ensuring it is suitable for its intended purpose.[10][11]

G cluster_0 Method Development & Optimization cluster_1 Method Validation cluster_2 Method Implementation A Define Analytical Requirements B Select Appropriate Technology (HPLC, LC-MS/MS) A->B C Optimize Method Parameters B->C D Specificity / Selectivity C->D E Linearity & Range D->E F Accuracy E->F G Precision (Repeatability & Intermediate) F->G H LOD & LOQ G->H I Robustness H->I J Routine Sample Analysis I->J K Ongoing Method Performance Monitoring J->K

Caption: General workflow for analytical method validation.

Relationship Between Key Validation Parameters

This diagram shows the logical relationship and hierarchy of key analytical method validation parameters.

G AnalyticalMethod AnalyticalMethod Specificity Specificity AnalyticalMethod->Specificity Linearity Linearity AnalyticalMethod->Linearity Robustness Robustness AnalyticalMethod->Robustness Range Range Linearity->Range Accuracy Accuracy Linearity->Accuracy Precision Precision Linearity->Precision LOD LOD Precision->LOD LOQ LOQ Precision->LOQ

References

Unveiling the Neuroprotective Potential of 5-Methoxyindole Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for novel neuroprotective agents is a paramount endeavor. Among the promising candidates, 5-methoxyindole derivatives have emerged as a class of compounds with significant therapeutic potential against a spectrum of neurodegenerative diseases. This guide provides a comprehensive comparison of the neuroprotective effects of key 5-methoxyindole derivatives, supported by experimental data, detailed methodologies, and visual representations of the underlying molecular pathways.

This comparative analysis focuses on prominent 5-methoxyindole derivatives, including the endogenous neurohormone melatonin, the antidepressant drug agomelatine, and the synthetic compound 5-methoxyindole-2-carboxylic acid (MICA), alongside other novel synthetic analogs. Their neuroprotective efficacy is evaluated across various in vitro and in vivo models of neurological disorders such as Alzheimer's disease, Parkinson's disease, and ischemic stroke.

Comparative Analysis of Neuroprotective Efficacy

The neuroprotective properties of 5-methoxyindole derivatives are attributed to their multifaceted mechanisms of action, primarily centered around their potent antioxidant and anti-inflammatory activities, as well as their ability to modulate crucial cellular signaling pathways. The following tables summarize the available quantitative data from various studies, offering a comparative overview of their efficacy.

DerivativeModel SystemNeuroprotective AssayKey FindingsReference
Melatonin SH-SY5Y cells (Oxygen-Glucose Deprivation)MTT AssayIncreased cell viability to ~82.5% at 100 µM[1]
SH-SY5Y cells (Cobalt-induced oxidative stress)MTT AssayPrevented cell cytotoxicity and induction of oxidative stress[2]
Agomelatine HT-22 cells (Cisplatin-induced neurotoxicity)MTT AssaySignificantly increased cell viability at 8 µM and 16 µM[3]
Cerebral I/R injury rat modelInfarct volume, TUNEL stainingSignificantly decreased apoptosis and infarct volume[3]
5-Methoxyindole-2-carboxylic acid (MICA) Ischemic stroke rat modelInfarct volumeSignificantly smaller brain infarction volume in MICA-treated group[4]
Arylhydrazone derivative of 5-MeO-indole-2-carboxylic acid (5MeO) Scopolamine-induced Alzheimer's model in ratsBehavioral and biochemical assaysOutperformed melatonin and rasagiline in in vitro neuroprotective effects[5]
SH-SY5Y cells (H₂O₂-induced oxidative stress)Cell ViabilityShowed the strongest neuroprotection among the tested derivatives[6]
Phenoxyindole derivative (compound 5) SK-N-SH cells (Aβ₄₂-induced cell death)Anti-Aβ aggregation, Antioxidant assaysIC₅₀ of 3.18 µM for anti-Aβ aggregation and 28.18 µM for antioxidant activity[6]

Key Signaling Pathways in Neuroprotection

The neuroprotective effects of 5-methoxyindole derivatives are mediated through the modulation of several key intracellular signaling pathways. Understanding these pathways is crucial for elucidating their mechanisms of action and for the development of targeted therapeutic strategies.

Nrf2 Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is a master regulator of the cellular antioxidant response. Upon activation by oxidative stress, Nrf2 translocates to the nucleus and induces the expression of a battery of antioxidant and cytoprotective genes. Several 5-methoxyindole derivatives, notably 5-methoxyindole-2-carboxylic acid (MICA), have been shown to exert their neuroprotective effects through the activation of this pathway.[4][7]

Nrf2_Signaling_Pathway cluster_stress Oxidative Stress cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Oxidative_Stress Oxidative Stress (e.g., Ischemia, Neurotoxins) Keap1_Nrf2 Keap1-Nrf2 Complex Oxidative_Stress->Keap1_Nrf2 Induces MICA 5-Methoxyindole Derivatives (e.g., MICA) MICA->Keap1_Nrf2 Inhibits DLDH Nrf2 Nrf2 Keap1_Nrf2->Nrf2 Releases Ubiquitination Ubiquitination & Proteasomal Degradation Keap1_Nrf2->Ubiquitination Leads to Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation ARE Antioxidant Response Element (ARE) Nrf2_n->ARE Binds to Antioxidant_Genes Antioxidant & Cytoprotective Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes Activates Transcription Neuroprotection Neuroprotection Antioxidant_Genes->Neuroprotection

Caption: Nrf2 Signaling Pathway Activation by 5-Methoxyindole Derivatives.

PI3K/Akt and MAPK/ERK Signaling Pathways

The Phosphoinositide 3-kinase (PI3K)/Akt and Mitogen-activated protein kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathways are critical for cell survival, proliferation, and differentiation. Melatonin and agomelatine have been shown to modulate these pathways to exert their neuroprotective effects.[1][3] Activation of these cascades can inhibit apoptosis and promote neuronal survival in the face of neurotoxic insults.

Survival_Signaling_Pathways cluster_extracellular Extracellular cluster_intracellular Intracellular Signaling cluster_cellular_response Cellular Response Derivative 5-Methoxyindole Derivatives (Melatonin, Agomelatine) Receptor MT1/MT2 Receptors Derivative->Receptor Activate PI3K PI3K Receptor->PI3K Ras Ras Receptor->Ras Akt Akt PI3K->Akt Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits Raf Raf Ras->Raf Activates MEK MEK Raf->MEK Activates ERK ERK MEK->ERK Activates Survival Cell Survival ERK->Survival Promotes

Caption: PI3K/Akt and MAPK/ERK Survival Pathways.

Experimental Protocols

To ensure the reproducibility and critical evaluation of the cited data, detailed methodologies for key experiments are provided below.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Workflow:

MTT_Assay_Workflow Start Start Cell_Seeding Seed cells in a 96-well plate Start->Cell_Seeding Incubation1 Incubate for 24 hours Cell_Seeding->Incubation1 Treatment Treat cells with 5-methoxyindole derivatives and/or neurotoxin Incubation1->Treatment Incubation2 Incubate for a specified period (e.g., 24-48 hours) Treatment->Incubation2 Add_MTT Add MTT solution to each well Incubation2->Add_MTT Incubation3 Incubate for 2-4 hours to allow formazan formation Add_MTT->Incubation3 Solubilization Add solubilization solution (e.g., DMSO) Incubation3->Solubilization Measure_Absorbance Measure absorbance at 570 nm Solubilization->Measure_Absorbance Data_Analysis Calculate cell viability relative to control Measure_Absorbance->Data_Analysis End End Data_Analysis->End

Caption: MTT Cell Viability Assay Workflow.

Detailed Protocol:

  • Cell Seeding: Plate neuronal cells (e.g., SH-SY5Y, HT-22) in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well and incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • Compound Treatment: Treat the cells with various concentrations of the 5-methoxyindole derivatives for a predetermined pre-incubation period. Subsequently, expose the cells to a neurotoxic agent (e.g., H₂O₂, 6-OHDA, Aβ peptide) for a specified duration.

  • MTT Incubation: After the treatment period, add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add a solubilization solution (e.g., dimethyl sulfoxide - DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at 570 nm using a microplate reader.

  • Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability relative to the untreated control cells. IC₅₀ values can be determined by plotting cell viability against the concentration of the compound.

In Vitro Models of Neurotoxicity

Hydrogen Peroxide (H₂O₂)-Induced Oxidative Stress in SH-SY5Y Cells:

This model is used to mimic oxidative stress-induced neuronal damage. SH-SY5Y human neuroblastoma cells are exposed to H₂O₂ to induce oxidative stress and cell death. The neuroprotective effect of the 5-methoxyindole derivatives is assessed by their ability to mitigate H₂O₂-induced cytotoxicity.

6-Hydroxydopamine (6-OHDA)-Induced Neurotoxicity in Rat Brain Synaptosomes:

This in vitro model is relevant for Parkinson's disease research. 6-OHDA is a neurotoxin that selectively destroys dopaminergic neurons. Isolated rat brain synaptosomes are treated with 6-OHDA to induce neurotoxicity. The neuroprotective potential of the compounds is evaluated by their capacity to preserve synaptosomal viability and function.

Conclusion

The 5-methoxyindole scaffold represents a promising framework for the development of potent neuroprotective agents. Melatonin and its synthetic analog, agomelatine, have demonstrated significant neuroprotective effects in various preclinical models, primarily through their antioxidant properties and modulation of key cell survival pathways. Furthermore, other synthetic derivatives, such as 5-methoxyindole-2-carboxylic acid and its arylhydrazone analogs, have shown remarkable neuroprotective potential, in some cases surpassing that of established compounds.

The data presented in this guide highlights the diverse mechanisms through which these compounds exert their effects, including the activation of the Nrf2 antioxidant response and the modulation of the PI3K/Akt and MAPK/ERK signaling cascades. The detailed experimental protocols provided will aid researchers in the consistent and reproducible evaluation of these and other novel neuroprotective candidates. Further head-to-head comparative studies are warranted to definitively establish the relative potency and therapeutic potential of different 5-methoxyindole derivatives for the treatment of neurodegenerative diseases.

References

The Influence of Methoxy Substitution on the Antioxidant Activity of Carboxylic Acids: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Researchers, scientists, and professionals in drug development now have access to a comprehensive comparison guide detailing the comparative antioxidant activity of methoxy-substituted carboxylic acids. This guide provides an objective analysis of performance based on experimental data, offering valuable insights into structure-activity relationships.

The antioxidant capacity of phenolic compounds is of significant interest in the fields of pharmacology, food science, and cosmetics due to their ability to mitigate oxidative stress, a key factor in numerous diseases and aging. The substitution pattern on the aromatic ring of these molecules, particularly the presence of methoxy (-OCH₃) and hydroxyl (-OH) groups, plays a crucial role in their radical scavenging abilities. This guide focuses on the impact of methoxy groups on the antioxidant potential of various carboxylic acids.

Comparative Antioxidant Activity Data

The antioxidant activities of a series of methoxy-substituted carboxylic acids have been evaluated using various assays. The following table summarizes the quantitative data from studies employing the 2,2'-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay and the Ferric Ion Reducing Antioxidant Power (FRAP) assay. The results are typically expressed as IC₅₀ (the concentration required to inhibit 50% of the DPPH radicals) or as Trolox Equivalent Antioxidant Capacity (TEAC). Lower IC₅₀ values and higher TEAC values indicate greater antioxidant activity.

CompoundType of Carboxylic AcidSubstitution PatternDPPH Scavenging Activity (IC₅₀, µM)FRAP Value (µM)
Vanillic AcidBenzoic Acid4-OH, 3-OCH₃>100026.0 ± 1.2
Isovanillic AcidBenzoic Acid3-OH, 4-OCH₃48.9 ± 1.5120.2 ± 3.5
Syringic AcidBenzoic Acid4-OH, 3,5-(OCH₃)₂16.8 ± 0.5467.4 ± 11.8
Ferulic AcidCinnamic Acid4-OH, 3-OCH₃38.5 ± 1.1470.6 ± 12.1
Sinapic AcidCinnamic Acid4-OH, 3,5-(OCH₃)₂21.2 ± 0.6856.9 ± 20.3
3,4-Dimethoxybenzoic AcidBenzoic Acid3,4-(OCH₃)₂>10001.0 ± 0.1
4-Methoxybenzoic AcidBenzoic Acid4-OCH₃>10000.8 ± 0.1

Data compiled from studies on the structure-antioxidant activity relationship of phenolic acids.[1][2]

Key Observations:

  • The presence and position of methoxy groups significantly influence antioxidant activity.[1][2]

  • Generally, an increasing number of methoxy groups, particularly when ortho to a hydroxyl group, enhances antioxidant capacity.[3] For instance, syringic acid and sinapic acid, with two methoxy groups, exhibit stronger antioxidant activity than their counterparts with a single methoxy group.

  • The nature of the carboxylic acid side chain also plays a role. Cinnamic acid derivatives (e.g., ferulic acid, sinapic acid) tend to show higher antioxidant activity compared to benzoic acid derivatives (e.g., vanillic acid, syringic acid).[4][5] This is attributed to the propenoic side chain which enhances the stability of the resulting phenoxy radical.

  • A phenolic hydroxyl group is crucial for significant antioxidant activity. Compounds lacking a free hydroxyl group, such as 3,4-dimethoxybenzoic acid and 4-methoxybenzoic acid, show negligible activity in these assays.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and facilitate comparative analysis.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it.[6] The reduction of the DPPH radical is monitored by the decrease in its absorbance at a characteristic wavelength.

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol or ethanol

  • Test compounds (methoxy-substituted carboxylic acids)

  • Trolox (as a standard)

  • Spectrophotometer or microplate reader

Procedure:

  • Preparation of DPPH solution: A fresh solution of DPPH in methanol or ethanol is prepared to a concentration of approximately 0.1 mM. The solution should be kept in the dark to avoid degradation.[7]

  • Reaction mixture: In a test tube or a microplate well, a specific volume of the test compound solution (at various concentrations) is mixed with the DPPH solution. A control containing only the solvent and the DPPH solution is also prepared.[7]

  • Incubation: The reaction mixtures are incubated in the dark at room temperature for a defined period, typically 30 minutes.[8]

  • Measurement: The absorbance of the solutions is measured at 517 nm using a spectrophotometer.[8]

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the control and A_sample is the absorbance of the test sample.

  • The IC₅₀ value is determined by plotting the percentage of inhibition against the concentration of the test compound.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay measures the ability of antioxidants to scavenge the ABTS radical cation (ABTS•⁺). The pre-formed radical cation is blue-green in color, and in the presence of an antioxidant, it is reduced, leading to a decrease in absorbance.[9]

Materials:

  • ABTS diammonium salt

  • Potassium persulfate

  • Phosphate-buffered saline (PBS) or ethanol

  • Test compounds

  • Trolox (as a standard)

  • Spectrophotometer or microplate reader

Procedure:

  • Generation of ABTS•⁺: An aqueous stock solution of ABTS (7 mM) is mixed with potassium persulfate (2.45 mM) and the mixture is left to stand in the dark at room temperature for 12-16 hours to allow for the formation of the ABTS radical cation.[10][11]

  • Preparation of working solution: On the day of the assay, the ABTS•⁺ stock solution is diluted with PBS (pH 7.4) or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.[10]

  • Reaction mixture: A small volume of the test compound solution (at various concentrations) is added to the ABTS•⁺ working solution.[12]

  • Incubation: The reaction is incubated at room temperature for a specific time, typically 6-10 minutes.[10][13]

  • Measurement: The absorbance is measured at 734 nm.[9]

  • Calculation: The percentage of inhibition is calculated similarly to the DPPH assay. The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is the concentration of Trolox having the equivalent antioxidant activity as a 1 mM concentration of the test compound.

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for assessing the antioxidant activity of methoxy-substituted carboxylic acids.

G cluster_prep Preparation cluster_assays Antioxidant Assays cluster_dpph DPPH Assay Workflow cluster_abts ABTS Assay Workflow cluster_analysis Data Analysis A Methoxy-substituted Carboxylic Acids B Stock Solutions (various concentrations) A->B C DPPH Assay B->C D ABTS Assay B->D C1 Mix Sample with DPPH Radical Solution C2 Incubate in Dark C1->C2 C3 Measure Absorbance at 517 nm C2->C3 E Calculate % Inhibition C3->E D1 Mix Sample with ABTS Radical Cation D2 Incubate D1->D2 D3 Measure Absorbance at 734 nm D2->D3 D3->E F Determine IC50 / TEAC Values E->F G Comparative Analysis of Antioxidant Activity F->G

Caption: Workflow for comparing antioxidant activity.

Conclusion

The antioxidant activity of carboxylic acids is intricately linked to their molecular structure. The presence, number, and position of methoxy substituents, in conjunction with a phenolic hydroxyl group, are key determinants of their radical scavenging efficacy. Cinnamic acid derivatives generally outperform benzoic acid derivatives. This guide provides essential data and protocols to aid researchers in the selection and development of potent antioxidant compounds for various applications.

References

Safety Operating Guide

Prudent Disposal of 5-Methoxy-2,3-dihydro-1H-indene-1-carboxylic Acid: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

Immediate Safety and Handling Precautions

Before beginning any disposal process, it is imperative to consult your institution's Environmental Health and Safety (EHS) department.[1] All chemical waste is regulated and cannot be disposed of in regular trash or down the sewer system without explicit permission.[1] Always wear appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat. If there is a risk of generating dust, respiratory protection is required.[2]

Step-by-Step Disposal Protocol

  • Waste Identification and Classification : Treat 5-Methoxy-2,3-dihydro-1H-indene-1-carboxylic acid as a hazardous chemical waste. This is based on the hazard profiles of similar compounds which may cause allergic skin reactions, genetic defects, and are harmful to aquatic life.[2] All chemical wastes are to be considered hazardous unless confirmed otherwise by EHS.[3]

  • Container Selection and Labeling :

    • Select a container that is in good condition, free of leaks, and compatible with the chemical.[4] Plastic containers are often preferred over glass to minimize the risk of breakage.[1]

    • The container must be clearly labeled with the words "Hazardous Waste."[1][4]

    • The label must include the full chemical name: "this compound." Abbreviations or chemical formulas are not permissible.[1]

    • Also include the quantity of the waste, the date of generation, the laboratory or room number, and the Principal Investigator's name and contact information.[1]

  • Waste Accumulation and Storage :

    • Keep the hazardous waste container securely closed at all times, except when adding waste.[4][5]

    • Store the container in a designated, well-ventilated satellite accumulation area within the laboratory.

    • Segregate the waste from incompatible materials to prevent accidental reactions.[4]

  • Disposal of Contaminated Materials :

    • Any labware, such as glassware or spatulas, that has come into contact with the chemical should be considered contaminated. If not being cleaned for reuse, it must be disposed of as hazardous waste.[4]

    • Empty containers that held the pure chemical must be triple-rinsed with a suitable solvent. The resulting rinsate must be collected and disposed of as hazardous waste.[3][4] After triple-rinsing, the defaced container may be disposed of as regular trash.[3]

  • Arranging for Final Disposal :

    • Once the waste container is full, or if the chemical is no longer needed, contact your institution's EHS or hazardous waste program to arrange for pickup.[1]

    • Complete any required hazardous waste disposal forms, providing a complete list of the container's contents.[1]

    • Do not, under any circumstances, pour this chemical down the drain or dispose of it in the regular trash.[1][6]

Hazard Profile of Structurally Related Compounds

To underscore the importance of treating this compound as hazardous, the table below summarizes the hazards associated with similar indene derivatives.

CompoundCAS NumberHazard Statements
Indene95-13-6Flammable liquid and vapor; May be fatal if swallowed and enters airways.[7]
1-Oxo-2,3-dihydro-1H-indene-5-carboxylic acid3470-45-9May cause respiratory irritation.[8]
A substituted 1H-Indene-2-carboxylic acid derivative144172-24-7Harmful if swallowed; Causes serious eye damage; Very toxic to aquatic life.[9]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

A Start: Have 5-Methoxy-2,3-dihydro-1H-indene- 1-carboxylic acid for disposal B Treat as Hazardous Waste A->B C Select appropriate, compatible container B->C D Label container with: - 'Hazardous Waste' - Full Chemical Name - PI Information & Date C->D E Store in designated Satellite Accumulation Area Keep container closed D->E F Container Full or Waste No Longer Needed? E->F G Contact EHS/Hazardous Waste Program for pickup F->G Yes J Continue to add waste as needed F->J No H Complete required disposal forms G->H I End: Proper Disposal H->I J->E

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Guide for Handling 5-Methoxy-2,3-dihydro-1H-indene-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety protocols, personal protective equipment (PPE) recommendations, and operational and disposal plans for handling 5-Methoxy-2,3-dihydro-1H-indene-1-carboxylic acid. Adherence to these procedures is crucial for ensuring personal safety and regulatory compliance in a laboratory environment.

Hazard Identification and Personal Protective Equipment (PPE)
Protection Type Recommended PPE Purpose
Eye and Face Protection Chemical safety goggles and a face shield.Protects against splashes and fumes that can cause serious eye damage.[1][2]
Skin Protection Nitrile or neoprene gloves (double-gloving is recommended). A chemical-resistant lab coat or apron.Prevents skin contact, irritation, and chemical burns.[1][2][3]
Respiratory Protection A NIOSH-approved respirator with organic vapor cartridges.Required when handling the compound outside of a fume hood or if dust or aerosols are generated.[1][3][4]
Foot Protection Closed-toe, chemical-resistant shoes.Protects feet from potential spills.[3]

Operational Plan: Step-by-Step Handling Procedure

A systematic approach to handling this compound is essential to maintain a safe working environment.

1. Preparation and Engineering Controls:

  • Ventilation: All handling of this compound must be conducted within a certified chemical fume hood to minimize inhalation exposure.[2][3]

  • Emergency Equipment: Ensure that a fully stocked spill kit, an emergency eyewash station, and a safety shower are readily accessible.[2][3]

2. Handling:

  • Avoid Contact: Take all necessary precautions to avoid direct contact with the skin and eyes, and prevent inhalation of dust or vapors.[3]

  • Transfer: Use appropriate tools such as spatulas and weighing paper for solids. When transferring, hold containers securely with both hands and never point the opening towards yourself or others.[2]

3. Storage:

  • Dedicated Storage: Store the compound in a cool, dry, and well-ventilated area in a tightly closed container.

  • Incompatibilities: Keep it segregated from bases and strong oxidizing agents to prevent reactive hazards.[3]

Chemical Handling Workflow

Workflow for Handling this compound prep Preparation ppe Wear Appropriate PPE prep->ppe Step 1 handling Handling storage Storage handling->storage Post-Handling spill Spill Response handling->spill If spill occurs disposal Disposal handling->disposal After Use fume_hood Use Chemical Fume Hood ppe->fume_hood Step 2 fume_hood->handling Step 3

Caption: General workflow for handling acidic compounds.

Disposal Plan: Managing Chemical Waste

Proper disposal of this compound and associated materials is critical to prevent environmental contamination and ensure regulatory compliance.

1. Waste Segregation and Collection:

  • Designated Container: Collect all waste containing this compound in a clearly labeled, sealed, and chemical-resistant container.

  • Avoid Mixing: Do not mix this waste with other chemical waste streams, especially bases or oxidizing agents.[5]

2. Neutralization (for dilute aqueous solutions only):

  • Trained Personnel Only: This procedure should only be performed by individuals trained in handling hazardous waste.

  • Procedure: In a fume hood, slowly add a weak base like sodium bicarbonate to the acidic waste with constant stirring. Monitor the pH until it is between 6.0 and 8.0.[5]

3. Final Disposal:

  • Hazardous Waste: All non-neutralized waste and contaminated materials (e.g., gloves, absorbent pads) must be disposed of as hazardous waste through your institution's Environmental Health and Safety (EHS) department.[3][5]

  • Container Rinsing: Empty containers should be triple-rinsed with an appropriate solvent. The first rinseate must be collected as hazardous waste.[3][5]

Waste Disposal Decision Tree

Disposal Decision Tree for this compound start Waste Generated is_dilute Is the waste a dilute aqueous solution? start->is_dilute hazardous_waste Collect in labeled container for hazardous waste pickup is_dilute->hazardous_waste No neutralize Neutralize under fume hood with a weak base to pH 6-8 is_dilute->neutralize Yes check_regulations Consult institutional and local regulations for disposal neutralize->check_regulations check_regulations->hazardous_waste Prohibited drain_disposal Permissible for drain disposal with copious amounts of water (with institutional approval) check_regulations->drain_disposal Allowed

Caption: Decision-making process for the disposal of the chemical waste.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Methoxy-2,3-dihydro-1H-indene-1-carboxylic acid
Reactant of Route 2
5-Methoxy-2,3-dihydro-1H-indene-1-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.